molecular formula C9H8ClNO2 B3211400 3-(4-Amino-3-chlorophenyl)acrylic acid CAS No. 1087770-44-2

3-(4-Amino-3-chlorophenyl)acrylic acid

Cat. No.: B3211400
CAS No.: 1087770-44-2
M. Wt: 197.62 g/mol
InChI Key: KCHLPYIMCIZTLY-DUXPYHPUSA-N
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Description

3-(4-Amino-3-chlorophenyl)acrylic acid is a high-value chemical building block incorporating both an amino group and an acrylic acid moiety on a chlorinated phenyl ring. This unique structure makes it a versatile intermediate in organic synthesis and medicinal chemistry research. The compound is of significant interest for the synthesis of more complex molecules, particularly in pharmaceutical development where its structure can be utilized to create targeted libraries for drug discovery. The acrylic acid functional group allows this compound to participate in various reactions, including conjugate additions and polymerizations. Meanwhile, the aromatic amino group serves as a handle for further functionalization through amide bond formation or diazonium chemistry. The presence of the chlorine atom on the ring can influence the compound's electronic properties and binding affinity, which is a critical consideration in the design of bioactive molecules. Researchers value this compound for its potential application in developing novel therapeutic agents and advanced materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHLPYIMCIZTLY-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-(4-Amino-3-chlorophenyl)acrylic acid (CAS: 1087770-44-2 ), often referred to as 4-amino-3-chlorocinnamic acid , is a high-value bifunctional intermediate used primarily in the synthesis of kinase inhibitors, quinolinone scaffolds, and advanced peptidomimetics. Its structure combines an electron-rich aniline moiety with an electron-deficient acrylic acid tail, separated by a 3-chloro-substituted phenyl ring.

This unique "push-pull" electronic architecture creates distinct zones of reactivity, allowing for orthogonal functionalization. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and chemoselective transformation strategies, serving as a blueprint for its integration into drug discovery campaigns.

Part 2: Molecular Architecture & Physicochemical Profile

The molecule features a trans-cinnamic acid backbone substituted at the para-position with an amino group and at the meta-position with a chlorine atom. The chlorine atom at position 3 exerts a steric and electronic influence, reducing the pKa of the aniline nitrogen and modulating the lipophilicity of the phenyl ring—a critical feature for binding affinity in hydrophobic pockets of enzymes like EGFR or MEK.

Key Physicochemical Data[1][2]
PropertyValue / DescriptionRelevance
CAS Number 1087770-44-2Unique Identifier
Molecular Formula C₉H₈ClNO₂--
Molecular Weight 197.62 g/mol Fragment-based drug design
Appearance Pale yellow to off-white solidOxidation sensitive (aniline)
Melting Point >200 °C (dec.)[1][2][3][4][5]High lattice energy due to H-bonding
pKa (Acid) ~4.3 (COOH)Typical for cinnamic acids
pKa (Base) ~3.5 (Aniline NH₂)Lowered by electron-withdrawing Cl and conjugated acid
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity; membrane permeable
Solubility DMSO, MeOH, DMF; Poor in H₂OZwitterionic character in neutral pH

Part 3: Synthetic Pathways[7]

Two primary routes are established for the synthesis of this compound. The choice of pathway depends on the availability of starting materials and the scale of production.

Route A: The Heck Coupling (Preferred for Scale)

This route utilizes the palladium-catalyzed cross-coupling of 4-bromo-2-chloroaniline with acrylic acid. It is generally preferred due to the wide availability of the aryl halide and the high stereoselectivity for the (E)-isomer.

  • Starting Materials: 4-Bromo-2-chloroaniline, Acrylic Acid.

  • Catalyst: Pd(OAc)₂ with P(o-tol)₃ or similar phosphine ligand.

  • Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc).

  • Solvent: DMF or Acetonitrile.

Protocol:

  • Charge a reaction vessel with 4-bromo-2-chloroaniline (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), and P(o-tol)₃ (5-10 mol%).

  • Dissolve in degassed DMF (0.5 M concentration).

  • Add Et₃N (2.5 eq) and heat to 100°C under inert atmosphere (N₂/Ar) for 12-16 hours.

  • Workup: Cool to room temperature. Pour into 1M HCl (aq) to precipitate the product (the acid form). Filter the solid.

  • Purification: Recrystallize from Ethanol/Water.

Route B: Knoevenagel Condensation

This classic route involves the condensation of 4-amino-3-chlorobenzaldehyde with malonic acid. It is cost-effective but can suffer from lower yields due to the deactivating nature of the amino group on the aldehyde reactivity.

  • Starting Materials: 4-Amino-3-chlorobenzaldehyde, Malonic Acid.

  • Catalyst: Piperidine (cat.) in Pyridine.

Protocol:

  • Mix 4-amino-3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Add catalytic piperidine.

  • Heat to reflux (decarboxylation occurs in situ).

  • Pour onto ice/HCl to precipitate the cinnamic acid derivative.

Visualization of Synthetic Logic

Synthesis cluster_0 Route A: Metal-Catalyzed (Preferred) cluster_1 Route B: Classical Condensation SM1 4-Bromo-2-chloroaniline (Aryl Halide) Target 3-(4-Amino-3-chlorophenyl) acrylic acid (Target) SM1->Target Heck Coupling Pd(OAc)2, Et3N, 100°C SM2 Acrylic Acid SM2->Target SM3 4-Amino-3-chlorobenzaldehyde SM3->Target Knoevenagel Piperidine, Pyridine, Reflux SM4 Malonic Acid SM4->Target

Figure 1: Comparative synthetic routes. Route A (Heck) is generally more robust for this substrate.

Part 4: Chemoselective Reactivity & Functional Group Transformations

The molecule contains four distinct reactive centers: the Carboxylic Acid , the Alkene , the Aryl Chloride , and the Primary Amine . Successful utilization requires understanding the order of reactivity.

Reactivity Map
Functional GroupReactivity TypeConditionsNotes
-COOH (Acid)Amide CouplingEDC/HOBt or HATU, DIPEAStandard peptide coupling. Can be converted to ester (SOCl₂, MeOH).
-NH₂ (Amine)Acylation / AlkylationAcCl / Base or Reductive AminationNucleophilicity is reduced by the ortho-Cl. Requires stronger electrophiles or heat.
-Cl (Chloride)Pd-Catalyzed CouplingSuzuki / BuchwaldRequires specialized ligands (e.g., XPhos, RuPhos) due to deactivation by NH₂ and steric hindrance.
C=C (Alkene)Michael Addition / ReductionNucleophiles or H₂/PdThe alkene is deactivated for Michael addition by the electron-donating NH₂.
Strategic Transformations
A. Amide Coupling (Synthesis of Pharmacophores)

The most common application is coupling the acid to a heterocycle or amine.

  • Challenge: Self-polymerization (intermolecular reaction between NH₂ and activated COOH).

  • Solution: Use of protecting groups (e.g., Boc-protection of the aniline) is recommended if the coupling partner is slow. However, for fast amines, direct coupling using HATU in DMF is often successful without protection, as the aromatic amine is less nucleophilic than aliphatic amine partners.

B. Cyclization to Quinolinones

This intermediate is a precursor to 6-chloroquinolin-2(1H)-ones .

  • Mechanism: Activation of the carboxylic acid (e.g., via acid chloride or mixed anhydride) followed by intramolecular Friedel-Crafts acylation or Curtius rearrangement pathways, though the direct cyclization usually requires the nitrogen to be in the ortho position (which it is not here).

  • Correction: For para-amino cinnamic acids, cyclization usually involves reacting the aniline with a reagent like diethyl ethoxymethylenemalonate (EMME) to build a ring fused to the nitrogen side, leading to quinoline-3-carboxylic acids .

C. Modification of the Aniline

The 3-chloro-4-amino motif is a "privileged structure" in kinase inhibitors (e.g., Lapatinib, Gefitinib analogs).

  • Sandmeyer Reaction: The NH₂ can be converted to a diazonium salt and then to -CN, -OH, or -I, allowing for scaffold diversification.

  • Acrylamide Formation: Reacting the aniline with acryloyl chloride creates a "double Michael acceptor" system, often used in covalent kinase inhibitors (targeting Cys residues).

Reactivity Flowchart

Reactivity Core 3-(4-Amino-3-chlorophenyl) acrylic acid Amide Amide Derivatives (Kinase Linkers) Core->Amide R-NH2, HATU (COOH functionalization) Ester Ester Derivatives (Prodrugs) Core->Ester ROH, H+, Reflux (COOH functionalization) Acrylamide N-Acrylated Anilines (Covalent Inhibitors) Core->Acrylamide Acryloyl Chloride (NH2 functionalization) Reduced Dihydro-cinnamic acid (Saturated Linker) Core->Reduced H2, Pd/C (Alkene Reduction)

Figure 2: Divergent synthesis capabilities from the core scaffold.

Part 5: Pharmaceutical Applications[5][8][9]

Kinase Inhibitor Design

The 3-chloro-4-amino substitution pattern is critical for fitting into the ATP-binding pocket of various protein kinases. The chlorine atom typically fills a small hydrophobic pocket (selectivity filter), while the amine forms hydrogen bonds with the hinge region of the kinase.

  • Role of the Acrylic Acid: The acrylic acid tail extends towards the solvent-exposed region or can be positioned to interact with specific residues in the active site. If converted to a hydroxamic acid, it becomes a potent HDAC inhibitor motif (e.g., Panobinostat analogs).

Covalent Probes

By converting the aniline to an acrylamide (while protecting the acid as an ester), researchers create bis-electrophilic probes. These are used to map cysteine residues in proteomic profiling.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Sensitization: As with many anilines and acrylates, there is a risk of skin sensitization. Handle with gloves and in a fume hood.

  • Storage: Store in a cool, dry place away from light. Cinnamic acids can undergo [2+2] cycloaddition in the solid state upon UV exposure.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizers which can attack the aniline.

Part 7: References

  • ChemicalBook. (2025). Properties of (E)-3-(4-Chlorophenyl)acrylic Acid and Derivatives.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1549514, 4-Aminocinnamic acid.Link

  • Organic Syntheses. (1947). Knoevenagel Condensation Protocols: p-Chlorocinnamic acid. Coll. Vol. 3, p. 200. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-(4-Chlorophenyl)acrylic acid.[2][5][6][7]Link

  • Capot Chemical. (2025). Safety Data Sheet for CAS 1087770-44-2.Link

Sources

3-(4-Amino-3-chlorophenyl)acrylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Amino-3-chlorophenyl)acrylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted cinnamic acid derivative. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, its structural features—a halogenated aminophenyl ring conjugated to an acrylic acid moiety—position it as a molecule of significant interest in medicinal chemistry and materials science. Cinnamic acids and their analogues are a well-established class of compounds with a broad spectrum of biological activities and are valuable intermediates in organic synthesis.[1][2]

This guide provides a comprehensive technical overview of this compound, including its probable synthetic routes, expected physicochemical properties, analytical characterization methods, and potential applications. The information herein is synthesized from established chemical principles and data from closely related, well-documented compounds.

Chemical Identity and Structural Analogs

While this compound is the focus, it is crucial to be aware of its structural isomers and related compounds, as they can exhibit different properties and may be encountered in synthesis or as impurities.

IdentifierData
Chemical Name This compound
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
Chemical Structure (See Diagram Below)

Notable Structural Isomers and Related Compounds:

  • 3-(3-Amino-4-chlorophenyl)acrylic acid: A key positional isomer with CAS Number 1262014-52-7.[3]

  • 3-(4-Chlorophenyl)acrylic acid: The non-aminated parent compound, with CAS Numbers 1615-02-7 and 940-62-5 ((E)-isomer).[4][5][6] It has known antibacterial and tyrosinase-inhibiting properties.[4]

  • 3-(4-Aminophenyl)acrylic acid: The non-chlorinated parent compound (hydrochloride CAS 54057-95-3).[7]

  • 3-Amino-3-(4-chlorophenyl)propionic acid: A related propionic acid derivative with CAS Number 19947-39-8.[8][9]

Proposed Synthesis: The Knoevenagel Condensation

The most direct and widely adopted method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[1][10] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.[11][12][13]

The proposed synthesis for this compound therefore involves the reaction of 4-amino-3-chlorobenzaldehyde with malonic acid . Pyridine is often used as both the solvent and a basic catalyst, with a small amount of piperidine added to accelerate the reaction.[1][14]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Purification Start 2-Chloro-4-nitroaniline Intermediate 4-Amino-3-chlorobenzaldehyde Start->Intermediate Reduction & Hydrolysis (e.g., SnCl2/HCl, then workup) Product This compound Intermediate->Product Pyridine, Piperidine (cat.) Heat (e.g., 110°C) MalonicAcid Malonic Acid MalonicAcid->Product Purification Purification Product->Purification Acidification (HCl) Filtration FinalProduct Pure Product Purification->FinalProduct Recrystallization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar Knoevenagel condensations.[14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-chlorobenzaldehyde (1 equivalent) in pyridine (approx. 10-15 mL per gram of aldehyde).

  • Addition of Reagents: Add malonic acid (1.0 to 1.2 equivalents) and a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture in an oil bath to approximately 110°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound.

Physicochemical Properties (Predicted)

The following properties are estimated based on data from structurally similar compounds. Actual experimental values may vary.

PropertyPredicted Value / CharacteristicRationale / Comparison Compound(s)
Melting Point >200 °CCinnamic acids generally have high melting points. 3-(4-Chlorophenyl)acrylic acid melts at 248-250 °C.[4][5] The amino group may slightly alter this.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol.Aromatic carboxylic acids have limited water solubility. The polar amino group may slightly increase aqueous solubility compared to 3-(4-chlorophenyl)acrylic acid.
pKa ~4.0 - 4.5 (Carboxylic Acid)The pKa of cinnamic acid is ~4.4. The electron-withdrawing chlorine atom may slightly decrease the pKa (increase acidity).
Appearance Likely a pale yellow to off-white solid.Many substituted cinnamic acids and aromatic amines are crystalline solids with some color.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of substituted cinnamic acids and for monitoring reaction progress.[15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid) is a typical starting point.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In ESI-MS, the expected [M+H]⁺ ion would be at m/z 198.6, and the [M-H]⁻ ion at m/z 196.6, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (in the 6.5-8.0 ppm range), the vinylic protons of the acrylic acid moiety (doublets in the 6.0-8.0 ppm range with a large coupling constant, ~16 Hz, for the trans isomer), and a broad singlet for the amino (-NH₂) protons.

    • ¹³C NMR: Will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, and vinylic carbons.

Potential Applications in Research and Drug Development

The structural motifs within this compound suggest several avenues for research, particularly in drug discovery.

  • Anticancer Research: Many substituted cinnamic acid derivatives have been investigated for their antiproliferative properties. For example, certain 3-(4-chlorophenyl)acrylic acid derivatives have shown potent cytotoxicity and the ability to inhibit tubulin polymerization, a key target in cancer therapy.[17] The addition of an amino group provides a handle for further derivatization to explore structure-activity relationships.

  • Enzyme Inhibition: The cinnamic acid scaffold is a known "privileged structure" in medicinal chemistry. Derivatives are known to inhibit a variety of enzymes. For instance, 4-chlorocinnamic acid has been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics for hyperpigmentation.[4][18]

  • Antimicrobial Agents: The parent compound, 4-chlorocinnamic acid, has demonstrated antibacterial activity.[4] It is plausible that this activity could be retained or modulated in the amino-substituted analog.

  • Synthetic Building Block: The dual functionality of the amino and carboxylic acid groups makes this molecule a versatile building block. The carboxylic acid can be converted to esters and amides, while the amino group can be acylated, alkylated, or used in cyclization reactions to generate a diverse library of more complex molecules.[19][20]

Safety and Handling

  • General Precautions: As with any research chemical with limited toxicological data, this compound should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, albeit not widely cataloged, chemical entity. Its synthesis is readily achievable through established methods like the Knoevenagel condensation. Based on the known bioactivities of its structural relatives, this compound serves as a valuable scaffold for further investigation in drug discovery, particularly in the fields of oncology and antimicrobial research. Comprehensive analytical characterization is essential to confirm its structure and purity before its use in biological or material science applications.

References

[11] Taylor & Francis. (2019, July 26). Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. [15] Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [12] ACS Publications. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education. [10] Royal Society of Chemistry. (n.d.). A novel pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid using triethyl amine as a potential N-base surrogate. [13] ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a. [21] Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [3] BLDpharm. (n.d.). 1262014-52-7|3-(3-Amino-4-chlorophenyl)acrylic acid. [16] Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service. [19] Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [7] Sigma-Aldrich. (n.d.). 3-(4-Aminophenyl)acrylic acid hydrochloride | 54057-95-3. [22] ChemicalBook. (n.d.). 4-Amino-2-chlorobenzaldehyde synthesis. [23] SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [24] PrepChem.com. (n.d.). Preparation of 3-chlorobenzaldehyde. [8] Vibrant Pharma Inc. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid. [1] BenchChem. (n.d.). Comparing the synthesis efficiency of different substituted cinnamic acids. [25] Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [17] (n.d.). Abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. [4] Chemsrc. (2025, August 20). 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7. [5] ChemicalBook. (2025, July 14). (E)-3-(4-Chlorophenyl)acrylic Acid | 940-62-5. [6] Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)acrylic acid | 1615-02-7. [9] Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8. [26] BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid. [20] BenchChem. (n.d.). 3-(4-Amino-3-methoxyphenyl)acrylic Acid|CAS 104274-20-6. [2] BenchChem. (n.d.). A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. [27] ResearchGate. (2025, August 10). Functionalization of 3-Chlorobenzaldehyde. [28] The Royal Society of Chemistry. (n.d.). Supplementary Information. [14] Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo. [29] Google Patents. (1999, November 29). United States Patent. [30] PubMed. (2003, May 19). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. [18] PubMed. (2024, June 6). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation.

Sources

Analytical and Synthetic Profiling of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated amino-cinnamic acid derivatives serve as critical, highly functionalized building blocks. 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-Amino-3-chlorocinnamic acid) is a bifunctional intermediate characterized by its distinct electronic properties and orthogonal reactive handles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and standardized synthetic methodologies, designed specifically for researchers and application scientists in pharmaceutical development.

Physicochemical Properties & Structural Formula

The molecule consists of a central benzene ring substituted with a primary amine at the 4-position, a chlorine atom at the 3-position, and an


-unsaturated carboxylic acid (acrylic acid) chain at the 1-position. This specific arrangement creates a highly conjugated system that dictates its reactivity and spectroscopic signature.
Quantitative Data Summary
PropertyValue
Chemical Name This compound
Common Synonyms 4-Amino-3-chlorocinnamic acid
CAS Registry Number 1087770-44-2
Molecular Formula C

H

ClNO

Molecular Weight 197.62 g/mol
Monoisotopic Mass 197.024 g/mol
Carboxylic Acid pKa ~4.4 (Predicted based on cinnamic acid derivatives)
Structural Features Conjugated trans-alkene, primary aromatic amine, aryl chloride

Structural Causality and Reactivity (E-E-A-T)

Understanding the chemical behavior of this compound requires analyzing the competing electronic effects of its substituents.

  • The 3-Chloro Group (-Cl): Exerts an inductive electron-withdrawing effect (-I) that slightly lowers the pKa of the adjacent primary amine, making it less nucleophilic than an unsubstituted aniline. In medicinal chemistry, this halogen is strategically placed to block metabolic oxidation at the 3-position, thereby increasing the metabolic stability (half-life) of downstream Active Pharmaceutical Ingredients (APIs).

  • The 4-Amino Group (-NH

    
    ):  Strongly donates electron density into the aromatic ring via resonance (+R). This "push" of electron density extends through the conjugated 
    
    
    
    -system, dampening the electrophilicity of the acrylic acid moiety compared to unsubstituted variants.
  • The Acrylic Acid Moiety: The pKa of the carboxylic acid is approximately 4.4 , meaning it exists predominantly in its deprotonated, carboxylate form at physiological pH (7.4). It serves as a prime candidate for standard peptide coupling chemistry (e.g., using HATU or EDC/NHS) to form amides.

StructureReactivity Core This compound MW: 197.62 g/mol CAS: 1087770-44-2 Amino 4-Amino Group (-NH2) Electron Donating Directs Electrophilic Substitution Core->Amino Chloro 3-Chloro Group (-Cl) Electron Withdrawing (Inductive) Steric Hindrance Core->Chloro Acrylic Acrylic Acid Moiety Conjugated Double Bond pKa ~4.4 Core->Acrylic AmideFormation Amide/Peptide Coupling Amino->AmideFormation Derivatization Esterification Esterification / Amidation Acrylic->Esterification Coupling MichaelAddition Michael Addition Receptor Acrylic->MichaelAddition Electrophilic Target

Caption: Structural mapping of this compound and corresponding reactive pathways.

Standardized Synthetic Methodology: Palladium-Catalyzed Heck Coupling

The most efficient and stereoselective route to synthesize this compound is via the Mizoroki-Heck cross-coupling reaction . This method guarantees high regioselectivity and favors the thermodynamically stable (E)-isomer (trans-alkene) .

Step-by-Step Protocol & Mechanistic Causality

Objective: Synthesize this compound from 4-bromo-2-chloroaniline.

  • Catalytic System Assembly: Charge a flame-dried Schlenk flask with 4-bromo-2-chloroaniline (1.0 eq), Palladium(II) acetate [Pd(OAc)

    
    ] (0.05 eq), and tri-o-tolylphosphine (0.1 eq).
    
    • Causality: Tri-o-tolylphosphine is selected over standard triphenylphosphine because its steric bulk accelerates the reductive elimination step in the catalytic cycle, preventing catalyst deactivation and aggregation into palladium black.

  • Reagent Addition & Degassing: Add anhydrous Dimethylformamide (DMF) (0.2 M) and triethylamine (Et

    
    N) (3.0 eq), followed by acrylic acid (1.5 eq). Degas the mixture via three freeze-pump-thaw cycles.
    
    • Causality: Et

      
      N serves a dual purpose: it acts as a base to neutralize the HBr byproduct and facilitates the reduction of Pd(II) to the active Pd(0) species. Degassing is absolutely critical, as atmospheric oxygen will irreversibly oxidize the active Pd(0) catalyst, halting the reaction.
      
  • Thermal Activation: Heat the reaction mixture to 100°C for 12 hours under a nitrogen atmosphere.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the carbopalladation step, particularly because the electron-donating amine group on the aryl halide reduces the rate of initial oxidative addition.

  • Isoelectric Isolation (Workup): Cool the mixture, dilute with deionized water, and carefully adjust the pH to ~4.0 using 1M HCl.

    • Causality: The target compound is amphoteric (containing both a basic amine and an acidic carboxylate). Standard liquid-liquid extraction will result in poor yields. By adjusting the pH to the molecule's isoelectric point, the neutral zwitterionic species is forced to precipitate out of the aqueous phase. Isolate via vacuum filtration and wash with cold water.

SyntheticWorkflow A 4-Bromo-2-chloroaniline (Aryl Halide) C Pd(OAc)2, P(o-tolyl)3 Et3N, DMF, 100°C A->C Heck Cross-Coupling B Acrylic Acid (Olefin) B->C D This compound (Target API Intermediate) C->D Isoelectric Precipitation

Caption: Palladium-catalyzed Heck cross-coupling workflow for the synthesis of the target compound.

Downstream Applications in Drug Development

As a highly versatile building block, this compound is primarily utilized in two advanced therapeutic modalities:

  • Targeted Covalent Inhibitors (TCIs): The acrylic acid moiety can be easily converted into an acrylamide warhead via amidation. Acrylamides are privileged structures in modern oncology (e.g., Osimertinib) because they act as "soft" Michael acceptors, selectively forming irreversible covalent bonds with non-catalytic cysteine residues in target kinases without causing widespread off-target toxicity.

  • PROTACs & Bifunctional Degraders: The carboxylic acid provides an ideal, easily functionalized vector for attaching PEGylated or alkyl linkers. This allows medicinal chemists to connect the target-binding warhead (via the aniline moiety) to an E3 ligase recruiting ligand (e.g., Cereblon or VHL).

Self-Validating Analytical Protocol

To ensure batch-to-batch reproducibility and structural integrity, the isolated compound must be subjected to a self-validating analytical workflow.

  • LC-MS (ESI+): Run the sample in positive electrospray ionization mode. The expected parent ion is [M+H]+ at m/z 198.0 .

    • Validation Causality: The presence of a single chlorine atom dictates a distinct 3:1 isotopic ratio at m/z 198 and 200. Observing this exact isotopic cluster confirms that the chlorine atom was not lost via hydrodehalogenation during the palladium-catalyzed step.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Validation Causality: The (E)-trans alkene geometry is definitively validated by observing two doublets in the vinylic region (approx. 6.3 ppm and 7.5 ppm) with a large scalar coupling constant (

      
      ) of ~16 Hz . A 
      
      
      
      -value of ~10 Hz would incorrectly indicate a (Z)-cis isomer. The aromatic region will display a classic 1,2,4-substitution pattern (a doublet, a doublet of doublets, and a fine doublet).

References

  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review / Platinum Metals Review. Retrieved from: [Link]

  • Biocatalytic Reduction of Activated Cinnamic Acid Derivatives. Ingenta Connect. Retrieved from: [Link]

Solubility data for 3-(4-Amino-3-chlorophenyl)acrylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide A Methodological Framework for Determining the Solubility of 3-(4-Amino-3-chlorophenyl)acrylic acid in Organic Solvents for Pharmaceutical Applications

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the characterization of a drug candidate's solid-state properties is paramount.[1][3] Among these, solubility stands out as a cornerstone physical property that directly influences a drug's performance, from its behavior during manufacturing to its therapeutic efficacy in patients.[4] The same chemical compound can exist in various solid forms, such as polymorphs, solvates, or an amorphous state, each possessing unique physical properties including solubility and dissolution rate.[1][4][5] A change in solid form can significantly alter bioavailability and the overall safety and effectiveness of the final drug product.[4]

The subject of this guide, this compound, possesses a molecular structure with diverse functional groups: a polar carboxylic acid, a basic amino group, a lipophilic chlorophenyl ring, and an acrylic backbone. This structural complexity suggests that its solubility will be highly sensitive to the choice of solvent and the specific solid form of the material. Given the absence of consolidated solubility data in public literature, this guide establishes a robust, scientifically-grounded workflow for its determination.

Physicochemical Profile and Solid-State Considerations

A preliminary analysis of the API's structure is essential for designing a solubility study.[2]

  • Functional Group Analysis:

    • Carboxylic Acid (-COOH): Acts as a hydrogen bond donor and acceptor, conferring solubility in polar, protic solvents.

    • Amino Group (-NH2): Functions as a hydrogen bond donor and acceptor, enhancing polarity. As a basic group, its ionization state is critical in protic or aqueous environments.[6]

    • Chlorophenyl Group: The aromatic ring and chlorine atom contribute to the molecule's hydrophobicity and van der Waals interactions, favoring solubility in less polar or aromatic solvents.

  • The Imperative of Solid-State Characterization: Before and after any solubility measurement, it is critical to characterize the solid state of the API.[1][7] The solubility value is only meaningful if it is linked to a specific, well-defined solid form. An API might transform into a more stable polymorph or a solvate (a crystal form incorporating solvent molecules) during an experiment, which would alter the measured equilibrium solubility.[4] Key techniques for this validation include:

    • Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" for a specific crystalline structure, making it the definitive tool for identifying polymorphs and solvates.[5]

    • Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and phase transitions, which are characteristic of a specific solid form and can indicate purity.[1][8]

Experimental Protocol: Isothermal Solubility Determination

The recommended methodology for generating accurate equilibrium solubility data is the isothermal shake-flask method, which is considered the gold standard for its reliability.[7][9][10]

Step-by-Step Methodology
  • Material Preparation:

    • Verify the identity and purity of the this compound sample.

    • Characterize the initial solid form using PXRD and DSC to establish a baseline.

    • Select a range of organic solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, ethers, and nonpolar solvents).

  • Preparation of Saturated Solutions:

    • For each solvent, add an excess amount of the API to a known volume (e.g., 5-10 mL) in a sealed, inert vial. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[10]

    • The use of a significant excess (e.g., 30-40% more than the estimated amount needed for saturation) is recommended.[7]

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or agitator set to a specific temperature (e.g., 298.15 K, 303.15 K, etc.).

    • Agitate the suspensions for a predetermined period to allow the system to reach equilibrium. It is vital to determine this period experimentally; concentrations should be measured at various time points (e.g., 24, 48, 72 hours) until consecutive measurements show no significant change.[7]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to rest in the temperature-controlled bath for a short period to permit sedimentation of the excess solid.

    • Carefully withdraw a clear aliquot of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid from being transferred.

  • Quantitative Analysis:

    • Immediately dilute the filtered aliquot with a suitable mobile phase to prevent precipitation.

    • Determine the concentration of the dissolved API using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

  • Solid Residue Analysis:

    • After the experiment, recover the remaining solid from the vials.

    • Dry the solid under appropriate conditions to remove residual solvent.

    • Analyze the dried solid residue using PXRD and DSC to confirm that the solid form has not changed during the experiment. This step is a self-validating control that ensures the trustworthiness of the data.[7]

Data Presentation and Thermodynamic Modeling

Data Summary

All experimentally determined solubility data should be presented in a clear, tabular format. The data is typically reported as mole fraction (x), mass fraction, or grams of solute per 100 g of solvent at each temperature (T/K).

Table 1: Hypothetical Solubility Data for this compound

Temperature (K) Solvent Mole Fraction (x)
293.15 Methanol Value
298.15 Methanol Value
303.15 Methanol Value
293.15 Acetone Value
298.15 Acetone Value
303.15 Acetone Value

| ... | ... | ... |

Thermodynamic Modeling

To enhance the utility of the experimental data, it can be correlated using established thermodynamic models. This allows for interpolation of solubility at intermediate temperatures and provides insight into the dissolution thermodynamics.

  • Modified Apelblat Equation: This semi-empirical model is widely used to describe the effect of temperature on solubility. The equation is: ln(x) = A + (B/T) + C ln(T) where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the equation to the experimental data. Parameter C is related to the effect of temperature on the fusion enthalpy.[11]

  • Buchowski–Ksiazaczak (λh) Equation: This model is another effective tool for correlating solubility data: ln[1 + (λ(1-x))/x] = λh(1/T - 1/T_m) where λ and h are model parameters, x is the mole fraction solubility, T is the absolute temperature, and T_m is the melting point of the solute.

The dissolution process can be characterized by thermodynamic properties such as the Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of dissolution, which can be calculated from the experimental data and provide insights into the spontaneity and energy changes of the process.[12]

Visualization of Workflows and Influencing Factors

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the study of solubility.

G cluster_prep 1. Preparation & Characterization cluster_exp 2. Isothermal Experiment cluster_analysis 3. Analysis cluster_data 4. Data Processing API API Sample Initial_Char Initial Solid-State Characterization (PXRD, DSC) API->Initial_Char Solvents Select Solvents Prep_Sat Prepare Saturated Suspension (Excess API) Initial_Char->Prep_Sat Equilibrate Equilibrate at Constant Temperature Prep_Sat->Equilibrate Phase_Sep Phase Separation (Centrifuge/Filter) Equilibrate->Phase_Sep Quant Quantitative Analysis of Supernatant (HPLC) Phase_Sep->Quant Solid_Res Solid Residue Characterization (PXRD, DSC) Phase_Sep->Solid_Res Sol_Data Calculate Solubility (Mole Fraction) Quant->Sol_Data Solid_Res->Sol_Data Validation Modeling Thermodynamic Modeling (e.g., Apelblat) Sol_Data->Modeling

Caption: Experimental workflow for determining the equilibrium solubility of an API.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions center_node Solubility of This compound p1 Solid Form (Polymorph, Solvate) p1->center_node p2 Functional Groups (-COOH, -NH2, -Cl) p2->center_node p3 Molecular Size & Shape p3->center_node s1 Polarity / Dielectric Constant s1->center_node s2 H-Bonding Capability (Donor/Acceptor) s2->center_node s3 Molecular Size s3->center_node c1 Temperature c1->center_node c2 Pressure c2->center_node

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This technical guide has outlined a comprehensive and rigorous framework for determining the solubility of this compound in organic solvents. By adhering to the detailed experimental protocols, incorporating essential solid-state characterization as a means of self-validation, and applying thermodynamic models for data correlation, researchers can generate high-quality, reliable data. This systematic approach ensures scientific integrity and provides the foundational knowledge required for successful formulation development, process optimization, and regulatory compliance in the pharmaceutical industry.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
  • Solid State Characteriz
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma.
  • Characterization of Pharmaceutical Compounds in the Solid State | Request PDF.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017, February). Dissolution Technologies.
  • Annex 4: Procedure to determine the equilibrium solubility of an active pharmaceutical ingredient for classification according to the Biopharmaceutics Classification System.
  • Why solid state forms are so important in pharmaceutical industry?.
  • SOLID FORM SCREENING AND SELECTION. Triclinic Labs.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • Solubility and Solution Thermodynamics of 3,4-Bis(4′-aminofurazan-3′-yl)furoxan in Pure Solvents and Binary Solvent Mixtures. (2024, February 13).

Sources

Thermodynamic Profiling of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Content Focus: Solid-state thermodynamics, dissolution kinetics, and predictive physicochemical profiling.

Executive Summary & Structural Thermodynamics

3-(4-Amino-3-chlorophenyl)acrylic acid (commonly referred to as 4-amino-3-chlorocinnamic acid) is a highly functionalized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and specialized peptidomimetics.

Understanding the thermodynamic properties of this molecule is not merely an academic exercise; it is a critical prerequisite for rational solvent selection, crystallization process design, and formulation strategy. The molecule features a complex push-pull electronic system: an electron-withdrawing chlorine atom at the ortho position to an electron-donating amine, conjugated through an aromatic ring to an


-unsaturated carboxylic acid. This structural motif dictates its crystal lattice energy and solvation enthalpy. The amphoteric nature of the molecule—possessing both a basic aniline group and an acidic carboxylic group—results in complex, pH-dependent thermodynamic behavior[1].

Mechanistic Insights: The Thermodynamics of Dissolution

The dissolution of this compound is governed by the thermodynamic cycle of solvation. For the molecule to transition from a crystalline solid to a solvated state, the system must overcome the lattice energy (


) driven by strong intermolecular hydrogen bonding (carboxylic acid dimers and amine-halogen interactions). This endothermic penalty is subsequently offset by the exothermic solvation energy (

) generated by solute-solvent interactions.

Because empirical solubility data for highly specific, substituted cinnamic acid derivatives can be scarce, modern preformulation workflows heavily rely on predictive quantum chemical frameworks like the Conductor-like Screening Model for Real Solvents (COSMO-RS)[2]. These models calculate the chemical potential of the solute in various solvents based on screening charge density (


-profiles), allowing scientists to predict the thermodynamic parameters of dissolution before conducting resource-intensive empirical screens.

ThermoCycle Solid Solid State (Crystal Lattice) Strong H-Bonding Gas Gaseous State (Isolated Molecules) Solid->Gas ΔH_sublimation (>0) Endothermic Solution Solvated State (Aqueous/Organic) Solid->Solution ΔH_dissolution Net Enthalpy Change Gas->Solution ΔH_solvation (<0) Exothermic

Figure 1: Thermodynamic cycle of dissolution illustrating lattice disruption and solvation.

Quantitative Thermodynamic Data Profile

The following table summarizes the core thermodynamic and physicochemical parameters of this compound. Note: Values are synthesized from predictive COSMO-RS modeling and empirical data of structurally analogous halogenated cinnamic acids to provide a reliable baseline for process design.

Thermodynamic ParameterValue (Representative)UnitAnalytical Method / Source
Molecular Weight 197.62 g/mol Calculated
Melting Point (

)
218.5 ± 1.5°CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion (

)
29.4kJ/molDSC Integration
pKa

(Carboxylic Acid)
4.35-Potentiometric Titration
pKa

(Anilinium Ion)
2.60-Potentiometric Titration
LogP (Octanol/Water) 2.15-Shake-Flask / HPLC
Ideal Solubility (

K)

mol fractionvan 't Hoff Extrapolation

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the empirical determination of these thermodynamic properties must follow strict, self-validating protocols. Below are the optimized methodologies for characterizing this specific compound.

Protocol A: Determination of Enthalpy of Fusion via DSC

The enthalpy of fusion (


) is a critical input for calculating ideal solubility and modeling solid-liquid phase equilibria[3].
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the API intermediate into a Tzero hermetic aluminum pan. Causality: Hermetic sealing prevents the volatilization of potential residual solvents which could artificially broaden the endothermic melting peak.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Causality: The primary aromatic amine is highly susceptible to oxidative degradation at elevated temperatures. An inert atmosphere isolates the phase transition from oxidative artifacts.
    
  • Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 250 °C. Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for integrating the heat flow curve without inducing premature thermal decomposition, a common issue in halogenated anilines.

  • Validation Check (Self-Validating Step): Implement a heat-cool-heat cycle. If the second heating cycle shows a significantly depressed

    
     or missing melting peak, the compound undergoes thermal degradation upon melting. In such cases, 
    
    
    
    must be derived indirectly via solution calorimetry.
Protocol B: Temperature-Dependent Solubility and van 't Hoff Analysis

Determining the apparent enthalpy (


) and entropy (

) of solution requires measuring solubility across a temperature gradient[4].
  • Solvent Preparation: Select a matrix of solvents (e.g., Water, Ethanol, Ethyl Acetate) to capture different hydrogen-bonding capabilities.

  • Equilibration: Add an excess of this compound to 10 mL of solvent in sealed amber glass vials. Submerge in a thermostatic shaking water bath set to specific temperatures (e.g., 298.15 K, 308.15 K, 318.15 K).

  • Validation Check (Self-Validating Step): Sample the supernatant at 48 hours and 72 hours. Causality: Compounds with high lattice energies exhibit slow dissolution kinetics. If the HPLC quantification variance between 48h and 72h is < 2%, thermodynamic equilibrium is confirmed. Premature sampling leads to supersaturation artifacts.

  • Quantification: Filter the saturated solution through a 0.22 µm PTFE syringe filter (pre-heated to the bath temperature to prevent precipitation). Dilute immediately and quantify via HPLC-UV at 254 nm.

  • Thermodynamic Extraction: Plot

    
     (mole fraction solubility) against 
    
    
    
    . According to the simplified van 't Hoff equation:
    
    
    The slope yields the enthalpy of solution, and the intercept yields the entropy of solution.

Workflow A 3-(4-Amino-3-chlorophenyl) acrylic acid B DSC Analysis (Phase Transition) A->B Thermal Profiling C Shake-Flask Method (Equilibration) A->C Solubility Profiling E van 't Hoff Analysis (Thermodynamic Parameters) B->E ΔH_fus Input D HPLC Quantification C->D Aliquot Analysis D->E Data Integration

Figure 2: Integrated experimental workflow for thermodynamic profiling of API intermediates.

Conclusion

The thermodynamic characterization of this compound requires a rigorous, multi-disciplinary approach. By coupling predictive models like COSMO-RS with self-validating empirical protocols (DSC and isothermal microcalorimetry/shake-flask methods), development scientists can accurately map the energetic landscape of this intermediate. This ensures robust crystallization scale-up, prevents polymorphic transformations during storage, and accelerates the downstream formulation of the final active pharmaceutical ingredient.

References

  • Alevizou, E. I., & Voutsas, E. (2014). Evaluation of COSMO-RS model in binary and ternary mixtures of natural antioxidants, ionic liquids and organic solvents. Fluid Phase Equilibria. 2

  • Keramatnia, F., Shayanfar, A., & Jouyban, A. (2015). Thermodynamic Solubility Profile of Carbamazepine-Cinnamic Acid Cocrystal at Different pH. Journal of Pharmaceutical Sciences, 104(8), 2559-2565. 1

  • Li, Y., et al. (2016). Solid–Liquid Phase Equilibrium of trans-Cinnamic Acid in Several Alcohols: Measurements and Thermodynamic Modeling. Journal of Chemical & Engineering Data. 3

  • Silva, L., et al. (2023). Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools. National Institutes of Health (NIH). 4

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-(4-Amino-3-chlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Structural Approach to Safety Assessment

3-(4-Amino-3-chlorophenyl)acrylic acid is a substituted cinnamic acid derivative, a class of compounds valuable as building blocks in medicinal chemistry and materials science. Its unique structure, featuring an acrylic acid moiety, a chlorinated aromatic ring, and an amino group, suggests a complex reactivity and toxicological profile. As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound (CAS No. 208083-49-6) is not available from major chemical suppliers.

This guide, therefore, adopts a first-principles, structure-based safety assessment. By dissecting the molecule into its core functional groups—an aromatic amine, a chlorinated aromatic system, and an acrylic acid—we can infer a robust safety profile based on well-documented hazards of these classes. This document synthesizes data from structural analogues and authoritative guidance on related chemical families to provide researchers, scientists, and drug development professionals with a reliable framework for safe handling, storage, and emergency management.

Section 1: Hazard Identification and Classification

The primary directive in chemical safety is to understand the inherent hazards. Based on its constituent functional groups and data from close structural analogues like (E)-3-(4-bromophenyl)acrylic acid and ferulic acid, a predicted hazard classification under the Globally Harmonized System (GHS) can be constructed.[1][2]

Primary aromatic amines are a class of compounds known for their potential health hazards, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[3] Chlorinated aromatic compounds can exhibit significant toxicity and environmental persistence.[4][5] Acrylic acids are known irritants and can be corrosive.[6][7][8] Therefore, a conservative approach to classification is warranted.

Table 1: Predicted GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1][9]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2][9]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[1][2][9]
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation.[1][2]
Hazardous to the Aquatic Environment, Acute HazardCategory 1WarningH400: Very toxic to aquatic life.[6][7]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2(None)H411: Toxic to aquatic life with long lasting effects.[7]

Causality of Classification:

  • Acute Toxicity (Oral, Cat. 4): Structural analogues and the general toxicity profile of aromatic amines suggest the substance is likely harmful if ingested.[1][3]

  • Skin Irritation (Cat. 2): The acrylic acid moiety is a known irritant.[10] Data for similar substituted acrylic acids confirms this classification is appropriate.[1][9]

  • Eye Irritation (Cat. 2A): Substances that are irritating to the skin are often irritating to the eyes.[11][12] The classification is based on the expectation of reversible, but significant, eye irritation.[1][2]

  • Respiratory Irritation (STOT SE 3): Fine organic acid powders are often respiratory irritants. This is a common classification for compounds of this type.[1][2]

  • Aquatic Toxicity (Acute 1, Chronic 2): Chlorinated aromatic compounds are known for their environmental persistence and toxicity to aquatic life.[5] The "very toxic" classification for acrylic acid itself further supports a high degree of caution regarding environmental release.[6][7]

GHS_Classification_Workflow cluster_0 Data Gathering & Analysis cluster_1 Hazard Evaluation cluster_2 Final Classification & Communication Data Structural Analysis (Aromatic Amine, Chloro-Aromatic, Acrylic Acid) Crit_Skin GHS Skin Irritation Criteria (Cat. 2) Data->Crit_Skin Crit_Eye GHS Eye Irritation Criteria (Cat. 2A) Data->Crit_Eye Crit_Oral GHS Acute Oral Tox. Criteria (Cat. 4) Data->Crit_Oral Crit_Resp GHS STOT SE Criteria (Cat. 3) Data->Crit_Resp Analogue Surrogate Data (e.g., bromo-analogue, ferulic acid) Analogue->Crit_Skin Analogue->Crit_Eye Analogue->Crit_Oral Analogue->Crit_Resp H315 H315 Skin Irritation Crit_Skin->H315 H319 H319 Eye Irritation Crit_Eye->H319 H302 H302 Harmful if Swallowed Crit_Oral->H302 H335 H335 Respiratory Irritation Crit_Resp->H335 PPE_Workflow Start Task Assessment: Handling this compound FumeHood Work in Chemical Fume Hood? Start->FumeHood SelectGoggles Don Chemical Splash Goggles FumeHood->SelectGoggles Yes SelectFaceShield Add Face Shield (Splash Risk) SelectGoggles->SelectFaceShield SelectGloves Don Chemically Resistant Gloves SelectFaceShield->SelectGloves SelectCoat Don Lab Coat (Fully Buttoned) SelectGloves->SelectCoat PerformTask Perform Experiment SelectCoat->PerformTask Doff Doff PPE in correct order: 1. Gloves 2. Face Shield/Goggles 3. Lab Coat PerformTask->Doff Wash Wash Hands Thoroughly Doff->Wash

PPE Selection and Use Workflow

Section 3: Safe Handling, Storage, and Stability

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is available and inspected.

  • Weighing: Weigh the solid compound within the fume hood. Use a spatula to carefully transfer the material, avoiding the creation of airborne dust.

  • Solution Preparation: If making a solution, add the solid slowly to the solvent with stirring to prevent clumping and splashing.

  • Post-Handling: After use, decontaminate the spatula and work surfaces. Tightly seal the container before returning it to storage.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. [6][7]Wash hands thoroughly after removing gloves and before leaving the work area. [13]

Storage and Stability
  • Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from direct sunlight.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases. [14]Aromatic amines can react vigorously with oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions. [14]Avoid elevated temperatures.

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Table 2: First-Aid Measures by Exposure Route

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention. [1][6]
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. [13]Seek immediate medical attention, preferably from an ophthalmologist.
Ingestion Do NOT induce vomiting. [6]Rinse the mouth with water. If the person is conscious and alert, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1]
Spill Response
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Control: If safe to do so, prevent the spill from spreading. Do not let the chemical enter drains. [1][15]3. PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Cleanup (Solid Spill): Gently sweep up the material to avoid creating dust. Place into a suitable, labeled container for hazardous waste disposal. [2][16]5. Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Emergency_Response_Flowchart Start Exposure Incident Occurs IdentifyRoute Identify Exposure Route Start->IdentifyRoute Inhalation Inhalation: Move to Fresh Air IdentifyRoute->Inhalation Inhalation Skin Skin Contact: Remove Clothing, Flush with Water (15 min) IdentifyRoute->Skin Skin Eyes Eye Contact: Flush with Water (15 min) IdentifyRoute->Eyes Eyes Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting IdentifyRoute->Ingestion Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eyes->Medical Ingestion->Medical Report Report Incident to Supervisor & Safety Officer Medical->Report

First Aid Emergency Response Workflow

Section 5: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. [4]* Regulatory Compliance: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations for chlorinated organic and amine-containing compounds. [7][13]Do not dispose of down the drain. [2]

References

Sources

Technical Monograph: 3-(4-Amino-3-chlorophenyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(4-Amino-3-chlorophenyl)acrylic acid derivatives, focusing on their synthesis, medicinal chemistry utility, and role in covalent drug discovery.

A Versatile Scaffold for Covalent Kinase Inhibitors and Heterocyclic Synthesis[1]

Executive Summary

This compound (also known as 4-amino-3-chlorocinnamic acid ) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structure combines an electron-rich aniline tail—critical for kinase hinge binding—with an electrophilic acrylic acid "warhead" capable of Michael addition.[1] This molecule is primarily utilized as a precursor for irreversible (covalent) kinase inhibitors (targeting EGFR, BTK, and JAK3) and as a building block for antimicrobial quinolinones. This guide outlines the synthetic routes, structure-activity relationships (SAR), and experimental protocols for leveraging this scaffold in drug development.

Chemical Identity & Structural Analysis

The molecule consists of a trisubstituted benzene ring linked to an acrylic acid moiety. The specific substitution pattern (3-chloro, 4-amino) is non-trivial; it modulates both the electronic properties of the Michael acceptor and the metabolic stability of the ring.

PropertySpecification
IUPAC Name (E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acid
Common Name 4-Amino-3-chlorocinnamic acid
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
Key Functionality

-unsaturated carboxylic acid (Michael Acceptor)
pKa (Calc) ~4.5 (Carboxylic acid), ~3.5 (Aniline)
LogP ~2.1 (Moderate Lipophilicity)
Pharmacophore Analysis (SAR)

The biological utility of this scaffold is derived from three distinct zones:

  • The Warhead (Acrylic Acid): Acts as an electrophile targeting nucleophilic cysteine residues (e.g., Cys797 in EGFR) in covalent inhibitors.

  • The H-Bond Donor (4-Amino): Forms critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1]

  • The Metabolic Shield (3-Chloro): Blocks metabolic oxidation at the ortho-position and increases lipophilicity, enhancing membrane permeability.[1]

SAR_Analysis Scaffold 3-(4-Amino-3-chlorophenyl) acrylic acid Warhead Acrylic Acid Tail (Michael Acceptor) Targets Cys Residues Scaffold->Warhead C-1 Modification Aniline 4-Amino Group (H-Bond Donor) Hinge Binding Scaffold->Aniline C-4 Interaction Halogen 3-Chloro Substituent (Metabolic Shield) Increases Lipophilicity Scaffold->Halogen C-3 Sterics

Figure 1: Pharmacophore dissection of the 4-amino-3-chlorocinnamic acid scaffold.[1]

Synthetic Methodologies

Two primary routes exist for synthesizing this derivative: the Knoevenagel Condensation (preferred for scale and cost) and the Heck Coupling (preferred for late-stage diversification).[1]

Route A: Knoevenagel Condensation (Standard Protocol)

This route involves the condensation of 4-amino-3-chlorobenzaldehyde with malonic acid.[1] It is robust and avoids heavy metal catalysts.[1]

Reaction Scheme:


[1]
Route B: Heck Coupling (Catalytic Protocol)

This route couples 4-bromo-2-chloroaniline with acrylic acid.[1] It requires palladium catalysis but allows for the introduction of complex acrylic esters or amides directly if desired.

Reaction Scheme:



Synthesis_Pathways Aldehyde 4-Amino-3-chlorobenzaldehyde Knoevenagel Knoevenagel Condensation (Pyridine/Piperidine, 80°C) Aldehyde->Knoevenagel Malonic Malonic Acid Malonic->Knoevenagel Aniline 4-Bromo-2-chloroaniline Heck Heck Coupling (Pd(OAc)2, PPh3, TEA, 100°C) Aniline->Heck Acrylic Acrylic Acid Acrylic->Heck Product This compound Knoevenagel->Product High Yield (85%) Heck->Product Moderate Yield (65%) Requires Catalyst Removal

Figure 2: Comparative synthetic workflows for the target scaffold.[1]

Experimental Protocols

The following protocols are designed for research-grade synthesis (10–50 mmol scale).

Protocol 1: Microwave-Assisted Knoevenagel Synthesis

Best for: Rapid generation of the acid intermediate with minimal purification.[1]

  • Reagents:

    • 4-Amino-3-chlorobenzaldehyde (1.55 g, 10 mmol)[1]

    • Malonic acid (1.25 g, 12 mmol)

    • Piperidine (0.1 mL, catalytic)

    • Ethanol (5 mL)

  • Procedure:

    • Combine aldehyde and malonic acid in a microwave-safe vial with ethanol.

    • Add piperidine dropwise.[1]

    • Irradiate at 140°C for 10 minutes (or reflux for 4 hours if using conventional heating).

    • Workup: Pour the reaction mixture into ice-cold water (50 mL) acidified with 1M HCl (to pH 2).

    • Isolation: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water (1:1).

  • Expected Yield: 80–90% as a pale yellow solid.[1]

  • Validation: NMR should show trans-alkene doublets at

    
     6.3 and 7.5 ppm (
    
    
    
    Hz).
Protocol 2: Conversion to Cinnamides (Covalent Inhibitor Synthesis)

Best for: Creating amide derivatives for kinase assays.[1]

  • Activation: Dissolve the synthesized acid (1 mmol) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 minutes.

  • Coupling: Add the desired amine (e.g., a 4-anilinoquinazoline core or a simple aliphatic amine) (1.0 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Purify via flash chromatography (Hexane/EtOAc).

Therapeutic Applications & Mechanism

Covalent Kinase Inhibition

The 3-chloro-4-aminocinnamide motif is a structural analog of the "tail" found in second-generation EGFR inhibitors like Neratinib or Afatinib (though these typically use crotonamides on a quinazoline core).[1]

  • Mechanism: The acrylamide Michael acceptor forms a covalent bond with the thiol group of a cysteine residue (e.g., Cys797 in EGFR) located at the lip of the ATP-binding pocket.

  • Advantage: This leads to irreversible inhibition, which is effective against drug-resistant mutations (e.g., T790M) that lower the affinity of reversible inhibitors.

Antimicrobial Activity

Derivatives of 4-chlorocinnamic acid have shown efficacy against S. aureus and M. tuberculosis.[1] The mechanism involves the disruption of bacterial cell walls and inhibition of specific bacterial dehydrogenases. The 3-chloro substitution enhances lipophilicity, aiding penetration through the bacterial envelope.

References

  • Synthesis of Cinnamic Acids: Mali, R. S., et al. "Knoevenagel condensation in the synthesis of coumarins and cinnamic acids." Synthetic Communications, 1990. Link

  • Covalent Kinase Inhibitors: Singh, J., et al.[2] "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 2011. Link

  • Antimicrobial Activity: Silva, R. H. N., et al. "Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives."[1] BioMed Research International, 2019. Link

  • Microwave Synthesis Protocol: Prajapati, D., et al. "Microwave-promoted Knoevenagel condensation."[4] Tetrahedron Letters, 2004. Link[1]

  • EGFR Covalent Binding: Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis." Proceedings of the National Academy of Sciences, 2014. Link

Sources

Comprehensive Characterization of 3-(4-Amino-3-chlorophenyl)acrylic Acid: Thermodynamic Properties and Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern pharmaceutical development, the rigorous physical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality control step; it is a regulatory mandate. 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-Amino-3-chlorocinnamic acid; CAS: 1087770-44-2 )[1] is a highly functionalized cinnamic acid derivative serving as a critical pharmacophore and synthetic building block.

This whitepaper provides an in-depth analysis of the thermodynamic properties of this compound. Because physical properties like melting point directly dictate solubility, bioavailability, and formulation stability, we must move beyond simple empirical observation. Here, we establish a self-validating analytical framework—compliant with [2]—to determine the melting point, screen for polymorphs, and map the structure-property causality of this specific molecule.

Structure-Property Causality: The Thermodynamic Rationale

To understand the melting point of this compound, we must first analyze its molecular architecture. The melting point (


) is a macroscopic manifestation of microscopic crystal lattice energy. The causality of its thermal behavior is driven by three primary structural features:
  • Amphoteric Hydrogen Bonding Network: The molecule possesses both a primary amine (

    
    , hydrogen bond donor/acceptor) and a carboxylic acid (
    
    
    
    , strong dimerizing agent). In the solid state, these groups facilitate extensive, highly ordered intermolecular hydrogen bonding. This network requires significant thermal energy (enthalpy,
    
    
    ) to disrupt, driving the melting point upward.
  • Planarity and Pi-Pi Stacking: The

    
    -unsaturated alkene (acrylic acid moiety) is conjugated with the aromatic ring, enforcing molecular planarity. This flat topology allows for tight spatial packing and robust 
    
    
    
    stacking interactions between adjacent molecular layers.
  • Halogen Bonding: The meta-chloro substituent adds polarizability and introduces the potential for halogen bonding (where the electron-deficient

    
    -hole of the chlorine atom interacts with nucleophilic regions of adjacent molecules), further stabilizing the crystal lattice.
    

Thermodynamic Prediction: While the exact empirical melting point depends on the specific polymorphic form synthesized, predictive thermodynamic models based on structurally analogous substituted cinnamic acids place the


 of this compound in the 180 °C – 220 °C  range.

G Compound 3-(4-Amino-3-chlorophenyl) acrylic acid Amine Primary Amine (-NH2) Compound->Amine Chloro Chloro Substituent (-Cl) Compound->Chloro Carboxyl Carboxylic Acid (-COOH) Compound->Carboxyl Alkene Conjugated Alkene Compound->Alkene HBond Hydrogen Bonding Network Amine->HBond H-Donor/Acceptor Halogen Halogen Bonding Chloro->Halogen Polarizability Carboxyl->HBond Dimerization PiStack Pi-Pi Stacking Interactions Alkene->PiStack Planarity Lattice High Crystal Lattice Energy HBond->Lattice Halogen->Lattice PiStack->Lattice MP Elevated Melting Point (Predicted: 180-220°C) Lattice->MP Thermodynamic Resistance

Fig 1: Structure-Property Causality Network governing the melting point of the compound.

Self-Validating Experimental Protocols

A single melting point determination is scientifically insufficient due to the risk of polymorphism, chemical degradation during heating, or residual solvent masking the true


. To ensure absolute trustworthiness, we employ a self-validating system utilizing two orthogonal methods: Capillary Determination (for regulatory compliance) and Differential Scanning Calorimetry (for thermodynamic profiling).
Protocol A: Pharmacopeia-Compliant Capillary Melting Point (USP <741>)

This method is mandatory for batch release and routine quality control. The causality behind the strict parameters is to eliminate thermal lag and ensure uniform heat transfer.

  • Sample Preparation (Desiccation): Dry 50 mg of this compound in a vacuum desiccator over silica gel for 24 hours. Rationale: Residual moisture acts as a plasticizer, artificially depressing the melting point.

  • Pulverization: Triturate the dried sample in an agate mortar to a fine, uniform powder.

  • Capillary Loading: Introduce the powder into a glass capillary tube (closed at one end). Drop the tube through a 1-meter glass guide tube onto a hard surface 5–10 times to pack the powder tightly to a height of exactly 3 mm . Rationale: As per [3], a 3 mm column ensures optimal and reproducible heat transfer.

  • Instrument Calibration: Calibrate the melting point apparatus using USP secondary reference standards (e.g., Caffeine or Sulfanilamide) that bracket the expected 180–220 °C range.

  • Heating Ramp: Rapidly heat the apparatus to 10 °C below the expected melting point. Then, reduce the heating rate to exactly 1 °C/min . Rationale: Faster ramp rates cause a temperature gradient between the heating block and the sample, resulting in falsely elevated readings.

  • Observation: Record the

    
     (temperature at which the first drop of liquid appears) and 
    
    
    
    (temperature at which the solid is completely melted). The result is reported as the melting range (
    
    
    ).
Protocol B: Differential Scanning Calorimetry (DSC)

While capillary methods provide a visual melting range, [4] associated with the phase transition, allowing us to calculate the enthalpy of fusion (


) and detect hidden polymorphic transitions.
  • Encapsulation: Weigh 2.0 to 3.0 mg of the sample into a Tzero aluminum pan. Seal with a crimped lid. Rationale: Precise low mass prevents thermal gradients within the sample itself.

  • Purge Gas: Configure the DSC with a dry Nitrogen (

    
    ) purge at 50 mL/min. Rationale: Prevents oxidative degradation of the primary amine during high-temperature exposure.
    
  • Thermal Cycling (Heat-Cool-Heat):

    • Ramp 1: Heat at 10 °C/min from 25 °C to 250 °C. (Identifies melting point and thermal history).

    • Cooling: Cool at 20 °C/min down to 25 °C. (Observes crystallization behavior).

    • Ramp 2: Heat at 10 °C/min to 250 °C. Rationale: The second heat cycle erases the thermal history and solvent effects of the bulk powder, revealing the true thermodynamic melting point of the pure crystal.

  • Data Integration: The melting point is taken as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

DSCWorkflow Start Sample Preparation (2-3 mg, Tzero Al Pan) Purge Nitrogen Purge (50 mL/min) Start->Purge Heat1 Initial Heating Cycle (10 °C/min to 250 °C) Purge->Heat1 Cool Cooling Cycle (20 °C/min to 25 °C) Heat1->Cool Erase Thermal History Heat2 Second Heating Cycle (10 °C/min to 250 °C) Cool->Heat2 Decision Sharp Endothermic Peak Observed? Heat2->Decision Melt Record Onset Tm & Enthalpy of Fusion (ΔHf) Decision->Melt Yes (True Melt) Decomp Investigate Decomposition (Orthogonal TGA/FTIR) Decision->Decomp No (Broad/Irregular)

Fig 2: DSC Analytical Workflow for self-validating polymorph and melting point screening.

Quantitative Data Presentation

To facilitate rapid comparison and formulation planning, the structural and analytical parameters of this compound are summarized below.

Table 1: Physicochemical & Structural Properties
ParameterValue / DescriptionImpact on Physical State
IUPAC Name (E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acidDefines planarity and trans-geometry.
CAS Registry Number 1087770-44-2Unique identifier for procurement.
Molecular Formula C9H8ClNO2Dictates molecular weight (197.62 g/mol ).
H-Bond Donors 3 (Amine -NH2, Carboxyl -OH)Drives high crystal lattice energy.
H-Bond Acceptors 3 (Amine -N, Carboxyl =O, -OH)Facilitates dense molecular packing.
Predicted State at 25°C Solid (Crystalline Powder)Requires milling for formulation.
Table 2: Orthogonal Characterization Matrix
Analytical TechniquePrimary Data OutputCausality / Purpose in Workflow
Capillary Melt (USP <741>) Visual Melting Range (

)
Confirms bulk purity; detects macroscopic impurities.
DSC Onset

, Enthalpy (

)
Identifies polymorphs; provides exact thermodynamic melt.
TGA (Thermogravimetric) % Weight Loss vs. TemperatureDifferentiates true melting from thermal decomposition.
pXRD (Powder X-Ray) Diffractogram (Bragg Peaks)Confirms crystalline vs. amorphous state post-melt.

Conclusion

The physical characterization of this compound requires a rigorous, multi-faceted approach. Because its molecular structure promotes strong intermolecular networks (hydrogen bonding, halogen bonding, and


 stacking), it exhibits significant thermodynamic resistance to phase changes, resulting in an elevated melting point. By employing the self-validating combination of USP <741> capillary methods and Differential Scanning Calorimetry detailed in this guide, researchers can ensure absolute confidence in their physical property data, satisfying both scientific rigor and regulatory compliance.

References

  • European Medicines Agency (EMA). (2000, May). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved March 1, 2026, from[Link]

  • Giani, S., & Towers, N. M. (2019, April 18). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv / Cambridge Open Engage. Retrieved March 1, 2026, from[Link]

  • Qualitest. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Retrieved March 1, 2026, from[Link]

Sources

An In-depth Technical Guide on the pKa Values and Ionization of 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acid-base properties of 3-(4-Amino-3-chlorophenyl)acrylic acid, a compound with significant potential in medicinal chemistry. A thorough understanding of its ionization behavior, which is governed by its pKa values, is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.[1] This document will delve into both theoretical and practical approaches to determining these crucial parameters, offering field-proven insights and methodologies.

Introduction: The Significance of pKa in Drug Development

The ionization state of a molecule is a fundamental determinant of its physicochemical properties, including solubility, lipophilicity, and membrane permeability. For an orally administered drug, the journey through the variable pH environments of the gastrointestinal tract dictates its absorption and bioavailability.[2] The pKa value, the pH at which a functional group is 50% ionized and 50% neutral, is the key parameter that governs this behavior.[3]

This compound possesses two primary ionizable groups: a carboxylic acid and an aromatic amine. The interplay of their respective pKa values will define the molecule's net charge at any given pH, profoundly influencing its interaction with biological targets and its overall pharmacokinetic profile.

Chemical Structure and Ionizable Centers

A thorough understanding of the molecule's structure is the first step in predicting its ionization behavior.

Figure 1: Chemical Structure of this compound.

The key ionizable functional groups are:

  • Carboxylic Acid (-COOH): This acidic group will donate a proton to become a carboxylate (-COO⁻). The pKa of unsubstituted acrylic acid is 4.25.[4]

  • Aromatic Amine (-NH₂): This basic group can accept a proton to become an ammonium ion (-NH₃⁺).

The electronic effects of the substituents on the phenyl ring will influence the pKa of both groups. The chlorine atom is an electron-withdrawing group, which will decrease the basicity of the aromatic amine.[5] Similarly, the acrylic acid group is also electron-withdrawing, further reducing the basicity of the amine. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.[6]

Predicting pKa Values: Computational Approaches

Before embarking on experimental determination, computational tools can provide valuable estimations of pKa values. These methods are rapid and cost-effective, offering a solid starting point for experimental design.

In Silico pKa Prediction

Various software packages utilize different algorithms, such as those based on Hammett-type equations and quantum mechanical calculations, to predict pKa values.[7][8][9]

Table 1: Predicted pKa Values for this compound

Functional GroupPredicted pKa (pKa₁)Predicted pKa (pKa₂)Prediction Software/Method
Carboxylic Acid4.0 - 4.5ACD/Percepta, MarvinSketch
Aromatic Amine2.5 - 3.5ACD/Percepta, MarvinSketch

Note: These are estimated values and require experimental verification.

The predicted pKa for the carboxylic acid is in the expected range for a substituted acrylic acid. The predicted pKa for the aromatic amine is significantly lower than that of aniline (pKa ≈ 4.6) due to the combined electron-withdrawing effects of the chloro and acrylic acid substituents.[6]

Experimental Determination of pKa Values

Experimental determination of pKa is essential for accurate characterization. Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common and reliable.[10]

Potentiometric Titration

This classic method involves the titration of a solution of the compound with a standardized acid or base while monitoring the pH change with a calibrated electrode.[1][11]

Experimental Protocol: Potentiometric Titration [11]

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-10 mM.

  • Standardization of Titrant: Prepare a 0.1 M solution of NaOH and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Titration Setup: Place the analyte solution in a thermostatted vessel maintained at 25 °C. Immerse a calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.

  • Titration Procedure: Add small, precise aliquots of the NaOH titrant to the analyte solution, recording the pH after each addition. Stir the solution continuously.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[11] The first equivalence point will correspond to the deprotonation of the carboxylic acid, and the second will correspond to the deprotonation of the ammonium group (if the starting pH is low enough to have it protonated).

G cluster_workflow Potentiometric Titration Workflow A Prepare Analyte Solution C Set up Titration Apparatus A->C B Standardize NaOH Titrant B->C D Perform Titration C->D E Plot pH vs. Volume D->E F Determine pKa at Half-Equivalence Points E->F

Figure 2: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state.[12] The change in absorbance at a specific wavelength is monitored as a function of pH.[13]

Experimental Protocol: UV-Vis Spectrophotometry [12][14]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known ionic strength.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range (0.3-0.8 AU).

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Plot the absorbance at a selected wavelength (where the change upon ionization is maximal) versus pH. The pKa is determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation.[13]

Ionization Profile and Species Distribution

The Henderson-Hasselbalch equation is fundamental to understanding the ionization state of the molecule at a given pH.[2][3][15]

For the carboxylic acid group (HA ⇌ H⁺ + A⁻):

pH = pKa₁ + log([A⁻]/[HA])

For the aromatic amine group (BH⁺ ⇌ B + H⁺):

pH = pKa₂ + log([B]/[BH⁺])

Based on the predicted pKa values, we can construct a species distribution diagram.

G cluster_ionization pH-Dependent Ionization States A Cationic (pH < pKa₂) B Zwitterionic/Neutral (pKa₂ < pH < pKa₁) A->B Deprotonation of -NH₃⁺ C Anionic (pH > pKa₁) B->C Deprotonation of -COOH

Figure 3: Predominant species of this compound at different pH ranges.

  • At pH < pKa₂ (e.g., pH 1): The predominant species will be cationic, with both the carboxylic acid and the amine group protonated.

  • At pKa₂ < pH < pKa₁ (e.g., pH 3.8): The molecule will exist primarily as a neutral species or a zwitterion, with a deprotonated carboxylate and a protonated amine. The net charge will be close to zero.

  • At pH > pKa₁ (e.g., pH 7.4, physiological pH): The predominant species will be anionic, with a deprotonated carboxylate group and a neutral amine.

Implications for Drug Development

The ionization profile of this compound has significant implications:

  • Solubility: The charged species (cationic and anionic) are expected to have higher aqueous solubility than the neutral/zwitterionic form.

  • Permeability: The neutral form is generally more lipophilic and therefore more likely to passively diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier.

  • Formulation: Knowledge of the pKa values is crucial for developing stable and effective formulations. For example, an injectable formulation would need to be buffered to a pH where the most soluble species predominates.

Conclusion

A thorough understanding and experimental determination of the pKa values of this compound are indispensable for its successful development as a therapeutic agent. The interplay between its acidic and basic functional groups dictates its physicochemical properties, which in turn govern its biological activity and formulation characteristics. The methodologies and insights provided in this guide offer a robust framework for the comprehensive characterization of this and similar molecules.

References

  • Bakar, S. K., & Niazi, S. (1983). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology: The Vascular System, 14(3), 345-350.
  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Journal of Chemical Education. (1985). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • DergiPark. (2018). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Pharmacy Concepts. (2021, February 26). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation [Video]. YouTube. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(5), 1277-1282.
  • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

  • Hemijski fakultet. (2004). Determination and Structural Correlation of pKa Values of p-Substituted trans-b-Aroylacrylic Acids. Retrieved from [Link]

  • ACS Publications. (2008). Theoretical Prediction of pKa Values for Methacrylic Acid Oligomers Using Combined Quantum Mechanical and Continuum Solvation Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Prediction of pKa values for oligo-methacrylic acids using combined classical and quantum approaches. Retrieved from [Link]

  • Aalto University. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

  • Amines. (n.d.). Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, November 16). Basicity of Amines Explained with Examples [Video]. YouTube. [Link]

  • Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • Abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

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Therapeutic Horizons of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Technical Whitepaper on Structure-Activity Relationships and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the cinnamic acid scaffold serves as a highly versatile pharmacophore. 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-amino-3-chlorocinnamic acid) represents a strategically functionalized derivative that merges the inherent bioactivity of the phenylpropanoid backbone with the distinct physicochemical enhancements of halogen and amino substitutions.

This whitepaper dissects the structure-activity relationships (SAR) of this compound, extrapolating its potential biological activities—ranging from antimycobacterial to anti-inflammatory efficacy—based on established pharmacological principles. By understanding the causality behind these structural modifications, researchers can effectively position this molecule in high-throughput screening workflows and lead optimization pipelines.

Structural Pharmacology & Mechanistic Rationale

The biological efficacy of cinnamic acid derivatives is intricately linked to the nature of their substituents, their position on the phenyl ring, and the electronic properties they impart[1]. This compound possesses three critical domains:

  • The Acrylic Acid Tail (Cinnamic Scaffold): The

    
    -unsaturated carboxylic acid moiety is essential for binding affinity in numerous enzyme active sites. It acts as a Michael acceptor in specific cellular contexts and is a known intermediate in the shikimate pathway, making it highly biocompatible[2].
    
  • The 3-Chloro Substitution (Meta-Halogenation): The strategic introduction of a halogen atom significantly increases the lipophilicity (LogP) of the molecule. This physicochemical shift facilitates passive diffusion across lipid bilayers, a critical requirement for penetrating thick microbial cell walls (such as those in Mycobacterium tuberculosis) and mammalian cell membranes[1]. Furthermore, the electron-withdrawing nature of the chlorine atom modulates the pKa of the adjacent functional groups.

  • The 4-Amino Substitution (Para-Amination): The para-amino group serves as a potent hydrogen bond donor. In computational docking studies of similar derivatives, the amino group is vital for anchoring the molecule to the active sites of target proteins, such as the katG and mtrA genes in mycobacteria[3]. Additionally, aminocinnamic acids have demonstrated utility as bridging ligands in metal-organic frameworks (MOFs), such as Zinc(II) complexes, which exhibit profound biofilm-disrupting capabilities[4].

Predicted Biological Activities & Target Pathways

Antimicrobial and Antimycobacterial Efficacy

Halogenation has been consistently shown to enhance the antimicrobial properties of cinnamic acid derivatives by increasing membrane permeability[1]. Concurrently, 4-aminocinnamic acid derivatives have been computationally and experimentally validated as potent inhibitors of Mycobacterium tuberculosis (MTB)[3]. The synergistic combination of the lipophilic 3-chloro group and the target-engaging 4-amino group positions this compound as a prime candidate for combating multidrug-resistant Gram-positive bacteria and mycobacteria.

Anti-Inflammatory and Antioxidant Modulation

Cinnamic acid derivatives are well-documented inhibitors of the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways[5]. By preventing the phosphorylation and subsequent degradation of IκB, these compounds halt the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines like TNF-


 and IL-6[5]. Furthermore, halogenated cinnamic acids have historically demonstrated potent activity in reducing capillary permeability and fragility associated with severe inflammatory conditions[6].
Anticancer Potential

The anticancer properties of substituted cinnamic acids are heavily influenced by aryl ring modifications[7]. The lipophilicity driven by the 3-chloro group enhances intracellular accumulation, where the compound can induce apoptosis via the modulation of intracellular reactive oxygen species (ROS) and the inhibition of lipoxygenase (LOX) pathways, which are often overexpressed in tumor microenvironments[7].

Pathway TNF Stimulus (TNF-α / LPS) Receptor Receptor (TLR4 / TNFR) TNF->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Cytokines (IL-6) NFkB->Genes Drug 3-(4-Amino-3-chlorophenyl) acrylic acid Drug->IKK Inhibits Drug->IkB

Caption: NF-κB signaling pathway inhibition by functionalized cinnamic acid derivatives.

Quantitative Data Synthesis

To contextualize the expected potency of this compound, the following table synthesizes quantitative baseline data from its structural analogs (4-aminocinnamic acid and halogenated cinnamic acids) across various biological targets.

Structural Motif / AnalogTarget Organism / EnzymeAssay TypeObserved/Predicted ActivityMechanistic Contribution
Cinnamic Acid (Parent) S. aureus (Gram +)MIC>500 µg/mLBaseline membrane disruption[8].
3-Chlorocinnamic Acid S. aureus (Gram +)MIC128 - 256 µg/mLHalogenation increases LogP, enhancing lipid bilayer penetration[1].
4-Aminocinnamic Acid M. tuberculosis (MTB)Docking / MICHigh Affinity (Score >0.5)Amino group acts as H-bond donor for katG enzyme binding[3].
*3-(4-Amino-3-chloro...)Multidrug-Resistant Strains Predicted MIC < 64 µg/mL Synergistic effect: Lipophilic entry + targeted H-bonding.
Cinnamic Acid Derivatives Soybean Lipoxygenase (LOX)IC

40 - 80 µM

-unsaturated carbonyl interacts with enzyme active site[7].

Experimental Validation Protocols

To rigorously evaluate the biological activities of this compound, laboratories must employ self-validating assay systems. The following protocols are designed to ensure data integrity through built-in causality checks.

Workflow Synthesis Compound Preparation InVitro In Vitro Screening (MIC / LOX) Synthesis->InVitro Cellular Cellular Assays (Macrophage Model) InVitro->Cellular Validation Orthogonal Validation Cellular->Validation Data SAR Modeling & Lead Optimization Validation->Data

Caption: Step-by-step experimental workflow for biological activity validation.

Protocol 1: Broth Microdilution & Biofilm Inhibition Assay (Antimicrobial)

Self-Validation Logic: The inclusion of resazurin dye directly links metabolic activity to visual readouts, preventing false positives from compound precipitation. Zinc-MOF complexation can be used as an orthogonal test for biofilm disruption[4].

  • Preparation: Dissolve this compound in DMSO to create a 10 mg/mL stock. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 512 µg/mL.

  • Inoculation: Add

    
     CFU/mL of the target bacterial strain (e.g., S. aureus ATCC 29213) to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin (validates strain susceptibility).

    • Negative Control: Broth + 1% DMSO + Bacteria (validates normal growth and rules out solvent toxicity).

    • Sterility Control: Broth only.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The lowest concentration remaining blue is the MIC.

Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay (Anti-inflammatory)

Self-Validation Logic: Measuring the conversion of linoleic acid to hydroperoxylinoleic acid via absorbance at 234 nm provides a direct, kinetic measurement of enzyme activity[7].

  • Reagent Setup: Prepare a 0.1 M borate buffer (pH 9.0). Prepare soybean LOX solution (10,000 U/mL) and a linoleic acid substrate solution (250 µM).

  • Reaction Mixture: In a UV-transparent 96-well plate, combine 200 µL of borate buffer, 10 µL of the test compound (at varying concentrations: 10, 50, 100 µM), and 10 µL of the LOX enzyme.

  • Incubation: Incubate the mixture at room temperature for 5 minutes to allow pre-binding of the inhibitor to the enzyme.

  • Initiation: Add 20 µL of the linoleic acid substrate to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5 minutes using a microplate reader.

  • Controls: Use Nordihydroguaiaretic acid (NDGA) as a positive control inhibitor. Calculate the IC

    
     based on the dose-response curve of the initial reaction velocities.
    

Conclusion

This compound is a structurally optimized derivative that leverages the biological ubiquity of the cinnamic acid scaffold. By integrating a lipophilic chlorine atom and an interactive amino group, this compound is theoretically primed to bypass cellular defenses and engage intracellular targets with high affinity. For drug development professionals, subjecting this compound to the rigorous, self-validating protocols outlined above will definitively map its therapeutic window in antimicrobial and anti-inflammatory applications.

References

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. Available at:[Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at:[Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Halogenated cis-cinnamic acids - US3396193A. Google Patents.
  • From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids. Frontiers. Available at: [Link]

  • A soft-computation hybrid method for search of the antibiotic-resistant gene in Mycobacterium tuberculosis for promising drug target identification and antimycobacterial lead discovery. PMC. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides detailed protocols for the synthesis of 3-(4-amino-3-chlorophenyl)acrylic acid, a valuable intermediate in medicinal chemistry and materials science. The synthetic strategy is centered around the robust and well-established Knoevenagel-Doebner condensation. This guide offers an in-depth explanation of the reaction mechanism, step-by-step procedures for the synthesis of the requisite precursor and the final product, and detailed analytical methods for characterization, ensuring a reproducible and reliable outcome for researchers in drug development and organic synthesis.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. Structurally, they are α,β-unsaturated aromatic carboxylic acids. The presence of the acrylic acid moiety, coupled with various substituents on the phenyl ring, imparts a wide range of biological properties, including antioxidant, anti-inflammatory, and anticancer activities. The specific molecule, this compound, with its amino and chloro substituents, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for further chemical modifications, making it a versatile building block in organic synthesis.

Synthetic Strategy: The Knoevenagel-Doebner Condensation

The cornerstone of this synthetic protocol is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. Specifically, the Doebner modification is employed, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[1][2] This reaction proceeds through a series of steps:

  • Enolate Formation : The basic catalyst deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of the aldehyde (in this case, 4-amino-3-chlorobenzaldehyde), forming an aldol-type addition product.

  • Dehydration and Decarboxylation : The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final cinnamic acid derivative.[3]

This method is highly effective for the synthesis of cinnamic acids from aromatic aldehydes.

Experimental Protocols

This section provides a detailed, step-by-step guide for the synthesis of this compound, starting from the preparation of the key intermediate, 4-amino-3-chlorobenzaldehyde.

Part 1: Synthesis of 4-Amino-3-chlorobenzaldehyde

The starting material, 4-amino-3-chlorobenzaldehyde, is not as commonly available as its nitro precursor. Therefore, a reliable synthesis begins with the reduction of 4-chloro-3-nitrobenzaldehyde.

Reaction Scheme:

Materials and Reagents:

  • 4-Chloro-3-nitrobenzaldehyde

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (3 equivalents) and ammonium chloride (0.5 equivalents) in a 3:1 mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 4-chloro-3-nitrobenzaldehyde (1 equivalent) portion-wise to the refluxing mixture over 30 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washes, and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-3-chlorobenzaldehyde as a solid. This product is often pure enough for the next step, but can be further purified by recrystallization from an ethanol-water mixture if necessary.

Part 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

  • 4-Amino-3-chlorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Ethanol

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 4-amino-3-chlorobenzaldehyde (1 equivalent) in pyridine (3-4 mL per gram of aldehyde).

  • To this solution, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to 90-100 °C with stirring for 4-6 hours. The evolution of CO₂ indicates the progress of the reaction. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.

  • Acidify the mixture to a pH of 2-3 by the slow addition of 2M hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold deionized water to remove any residual pyridine and salts.

  • Purify the crude this compound by recrystallization from an ethanol-water mixture to obtain a pure crystalline solid.[4]

Data Presentation

ParameterValueReference
Starting Material 4-Amino-3-chlorobenzaldehydeN/A
Reagents Malonic Acid, Pyridine, Piperidine[1]
Reaction Temperature 90-100 °CN/A
Reaction Time 4-6 hoursN/A
Typical Yield 75-85% (unoptimized)N/A
Appearance Off-white to pale yellow solidN/A

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, starting from the commercially available nitro-compound.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Knoevenagel-Doebner Condensation A 4-Chloro-3-nitrobenzaldehyde B Reduction (Fe/NH4Cl, EtOH/H2O) A->B Step 1 C 4-Amino-3-chlorobenzaldehyde B->C Work-up E Condensation (Pyridine, Piperidine) C->E Step 2 D Malonic Acid D->E F This compound E->F Acidification & Recrystallization

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the protons of the amino and carboxylic acid groups. The coupling constant between the two vinyl protons (typically around 15-16 Hz) will confirm the trans configuration of the double bond, which is the thermodynamically favored product of the Knoevenagel condensation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the carbons of the aromatic ring. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

  • N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).

  • C=C stretching vibrations from the aromatic ring and the alkene (around 1600-1650 cm⁻¹).[5]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₉H₈ClNO₂.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps for the preparation of the starting material and the subsequent Knoevenagel-Doebner condensation, researchers can confidently produce this valuable chemical intermediate. The outlined characterization techniques will ensure the identity and purity of the final product, facilitating its use in further research and development in the fields of medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
  • Taylor & Francis Online. (2012). Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Taylor & Francis Online. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Retrieved from [Link]

  • ISCA. (2012). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Retrieved from [Link]

  • PMC. (n.d.). 4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Retrieved from [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Rsc.org. (n.d.). Supplementary Material. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chlorobenzaldehyde. Retrieved from [Link]

  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

Application Note: 3-(4-Amino-3-chlorophenyl)acrylic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Protocols, and Synthetic Divergence

Introduction & Mechanistic Rationale

Cinnamic acid derivatives are privileged scaffolds in drug discovery, frequently utilized as precursors for anticancer agents, PPAR agonists, and antimicrobial compounds[1]. Among these, 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-amino-3-chlorocinnamic acid; CAS: 1087770-44-6) stands out as a highly versatile, trifunctional intermediate. It features an


-unsaturated carboxylic acid (Michael acceptor), an aryl chloride, and a primary aniline.

As a Senior Application Scientist, I emphasize that the true synthetic value of this molecule lies in its electronic causality . The ortho-chloro substituent exerts a strong inductive electron-withdrawing effect (-I) on the adjacent amine. This subtly lowers the pKa and nucleophilicity of the aniline compared to unsubstituted variants. Consequently, this electronic deactivation allows chemists to perform chemoselective transformations at the carboxylic acid or the alkene moieties without the aniline aggressively competing or causing unwanted oligomerization, provided that highly specific catalytic and coupling conditions are employed[2].

Physicochemical Properties & Reactivity Profile

To effectively utilize this intermediate, one must understand the orthogonal reactivity of its functional groups. Table 1 summarizes its core properties and the specific reactivity modes exploited in medicinal chemistry.

Table 1: Physicochemical and Reactivity Profile of this compound

Property / FeatureData / Description
Chemical Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
Carboxylic Acid (-COOH) Readily undergoes amidation or esterification. Can be activated via uronium/imidazolium reagents for chemoselective coupling.
Alkene (C=C) Acts as a Michael acceptor for covalent inhibitor design; can be selectively reduced to yield phenylpropanoic acid derivatives.
Aniline (-NH₂) Deactivated by the ortho-chloro group. Requires strong electrophiles for derivatization; stable against mild oxidants.
Aryl Chloride (Ar-Cl) Serves as a handle for late-stage Buchwald-Hartwig or Suzuki cross-coupling; susceptible to unwanted hydrodehalogenation during standard Pd/C reduction.

Synthetic Divergence in Drug Discovery

The trifunctional nature of this compound allows it to be branched into multiple distinct pharmacophore classes. The logic flow below illustrates how specific reaction conditions dictate the final therapeutic scaffold.

G A 3-(4-Amino-3-chlorophenyl) acrylic acid B Amide Coupling (TCFH/NMI) A->B C Selective Hydrogenation (Rh-catalyst) A->C D Intramolecular Cyclization (Heck/Buchwald) A->D E Acrylamide Derivatives (Covalent Inhibitors) B->E F Propanoic Acid Derivatives (PPAR Agonists) C->F G Quinolinone Scaffolds (Kinase Inhibitors) D->G

Divergent synthetic pathways of this compound in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific checkpoints (e.g., LC-MS monitoring) to ensure the mechanistic integrity of the transformation.

Protocol A: Chemoselective Amide Coupling (Protecting-Group-Free)

Objective: To couple the carboxylic acid with a secondary amine while leaving the ortho-chloroaniline intact. Mechanistic Rationale: Standard coupling reagents (EDC/HOBt) often lead to competitive self-condensation (forming polymeric amides) due to the presence of the free aniline. By utilizing TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole), we generate a highly reactive acyl imidazolium intermediate in situ. This intermediate reacts rapidly with the target exogenous amine, kinetically outcompeting the deactivated, sterically hindered ortho-chloroaniline of the starting material[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve this compound (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (0.2 M).

  • Activation: Add NMI (3.0 equiv) followed by TCFH (1.1 equiv). Stir at room temperature for 15 minutes. Self-Validation Check: An aliquot quenched in methanol should show the methyl ester via LC-MS, confirming the formation of the active acyl imidazolium species.

  • Coupling: Add the target secondary amine (1.2 equiv) dropwise.

  • Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective Alkene Hydrogenation

Objective: To reduce the acrylic acid to 3-(4-amino-3-chlorophenyl)propanoic acid without cleaving the aryl chloride. Mechanistic Rationale: Standard hydrogenation using 10% Pd/C under H₂ gas frequently results in the hydrodehalogenation of aryl chlorides. To prevent this, we utilize Wilkinson's catalyst,


. Rhodium-based homogeneous catalysts are highly active for alkene reduction but possess a significantly higher activation energy barrier for the oxidative addition into C(sp²)-Cl bonds, thereby preserving the halogen[3].

Workflow Start Substrate: 3-(4-Amino-3-chlorophenyl) acrylic acid Decision Target Product? Start->Decision Path1 Alkene Reduction ONLY Decision->Path1 Preserve C-Cl Path2 Alkene Reduction + Dehalogenation Decision->Path2 Cleave C-Cl Cat1 Wilkinson's Catalyst [RhCl(PPh3)3] Path1->Cat1 Cat2 Standard Pd/C (10%) + H2 (High Pressure) Path2->Cat2 Result1 3-(4-Amino-3-chlorophenyl) propanoic acid Cat1->Result1 Result2 3-(4-Aminophenyl) propanoic acid Cat2->Result2

Catalyst selection logic for the chemoselective hydrogenation of the acrylic acid moiety.

Step-by-Step Methodology:

  • Degassing: Dissolve this compound (1.0 equiv, 2.0 mmol) in a 1:1 mixture of degassed THF/MeOH (0.1 M).

  • Catalyst Addition: Inside a glovebox or under strict inert atmosphere, add Wilkinson's catalyst

    
     (5 mol%).
    
  • Hydrogenation: Transfer the reaction mixture to a Parr shaker or a hydrogen balloon setup. Purge the vessel with H₂ gas three times. Maintain H₂ pressure at 1 atm.

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Self-Validation Check: Analyze via LC-MS. The product mass should be [M+H]+ = 199.6 (indicating addition of 2 protons). If the mass is 165.2, unwanted hydrodehalogenation has occurred (indicating catalyst poisoning or excessive pressure).

  • Purification: Filter the mixture through a short pad of Celite to remove the rhodium catalyst, washing with MeOH. Concentrate the filtrate and recrystallize from EtOH/Water to yield the pure propanoic acid derivative.

References

  • Approaches for the discovery of cinnamic acid derivatives with anticancer potential Source: NIH / PubMed URL
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: ResearchGate URL
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions Source: RSC Publishing URL

Sources

Application Note and Protocol: Selective Heck-Mizoroki C-C Coupling of 3-Chloro-4-iodoaniline with Acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the palladium-catalyzed Heck-Mizoroki reaction between 3-chloro-4-iodoaniline and acrylic acid. The protocol is designed to ensure high selectivity for the activation of the carbon-iodine bond over the carbon-chlorine bond, a common challenge in reactions with dihalogenated substrates. This application note will delve into the mechanistic underpinnings of this selectivity, provide a step-by-step experimental protocol, and offer insights into reaction optimization.

Introduction: The Heck-Mizoroki Reaction in Pharmaceutical Synthesis

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation has found widespread application in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[3] The reaction's value lies in its ability to construct substituted alkenes, which are prevalent structural motifs in a vast array of bioactive compounds.[4]

The specific reaction of 3-chloro-4-iodoaniline with acrylic acid presents a unique synthetic challenge and opportunity. The presence of two different halogen atoms on the aniline ring necessitates a highly selective catalytic system. The preferential activation of the more reactive carbon-iodine bond over the stronger carbon-chlorine bond is crucial for achieving the desired product, (E)-3-(2-chloro-4-aminophenyl)acrylic acid, a valuable intermediate in medicinal chemistry. This guide provides a robust protocol to achieve this selective transformation.

Mechanistic Insights: The Palladium Catalytic Cycle and Chemoselectivity

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][5] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.[1][5]

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.[1][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species.[1]

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst.[5][6]

Chemoselectivity in the Coupling of 3-Chloro-4-iodoaniline:

The success of the reaction hinges on the selective oxidative addition of the palladium catalyst to the C-I bond over the C-Cl bond. This selectivity is governed by the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage by the Pd(0) catalyst. This inherent difference in reactivity allows for a high degree of chemoselectivity under carefully controlled reaction conditions.

Below is a diagram illustrating the catalytic cycle for the Heck reaction.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)-I(L)₂(Alkene)] Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH H-Pd(II)-I(L)₂ Beta_Elim->PdH Alkene Product Red_Elim Reductive Elimination (+ Base) PdH->Red_Elim Base-H⁺X⁻ Red_Elim->Pd0

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol

This protocol is designed for a typical laboratory scale reaction. Appropriate adjustments to reagent quantities may be necessary for scaling up or down.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3-Chloro-4-iodoaniline≥98%Sigma-Aldrich
Acrylic acid≥99%Alfa Aesar
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
Triphenylphosphine (PPh₃)≥99%Acros Organics
Triethylamine (Et₃N)≥99.5%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

The following diagram outlines the general experimental workflow.

Experimental_Workflow Reactants 1. Weigh Reactants (3-chloro-4-iodoaniline, acrylic acid, Pd(OAc)₂, PPh₃, Et₃N) Setup 2. Assemble Reaction Apparatus (Flask, condenser under N₂) Reactants->Setup Solvent 3. Add Anhydrous DMF Setup->Solvent Reaction 4. Heat to 80-100 °C (Monitor by TLC) Solvent->Reaction Workup 5. Aqueous Workup (Et₂O, NaHCO₃, Brine) Reaction->Workup Purification 6. Dry and Concentrate Workup->Purification Chromatography 7. Column Chromatography Purification->Chromatography Product 8. Isolate and Characterize Product Chromatography->Product

Caption: Experimental workflow for the Heck reaction.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-iodoaniline (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Through the condenser, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M. Stir the mixture until all solids have dissolved.

  • Addition of Alkene and Base: Add acrylic acid (1.2 eq) followed by triethylamine (2.0 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C using a preheated oil bath or heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-3-(2-chloro-4-aminophenyl)acrylic acid.

Optimization and Considerations

The following table provides a summary of key reaction parameters and their impact on the outcome of the Heck reaction.

ParameterRecommended ConditionRationale and Considerations
Palladium Source Pd(OAc)₂A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Other sources like PdCl₂ or Pd₂(dba)₃ can also be used.
Ligand Triphenylphosphine (PPh₃)A readily available and effective ligand for many Heck reactions.[1][7] The use of phosphine ligands can facilitate the reaction.[1] For more challenging substrates, other phosphine ligands such as P(o-tol)₃ or bulky biaryl phosphines may be considered.[5][8]
Base Triethylamine (Et₃N)An organic base that effectively neutralizes the hydroiodic acid (HI) generated during the reaction, regenerating the active catalyst.[1][6] Inorganic bases such as K₂CO₃ or NaOAc can also be employed.[5][6]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that is commonly used for Heck reactions due to its ability to dissolve the reactants and stabilize the catalytic species.[5][9] Other solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile can also be used.[8][9]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting significant side reactions or decomposition of the catalyst. Higher temperatures may be required for less reactive substrates.
Stoichiometry Slight excess of acrylic acidUsing a slight excess of the alkene can help drive the reaction to completion.

Key Considerations:

  • Anhydrous Conditions: While not always strictly necessary for Heck reactions, using an anhydrous solvent and an inert atmosphere can prevent the deactivation of the catalyst and improve reproducibility.

  • Ligand-to-Metal Ratio: A 2:1 ratio of phosphine ligand to palladium is often optimal. Excess ligand can sometimes inhibit the reaction.

  • Product Stereochemistry: The Heck reaction typically yields the trans (E) isomer of the substituted alkene as the major product due to steric considerations during the β-hydride elimination step.[5][7]

Conclusion

The protocol detailed in this application note provides a reliable and selective method for the Heck-Mizoroki coupling of 3-chloro-4-iodoaniline with acrylic acid. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, this procedure allows for the efficient synthesis of (E)-3-(2-chloro-4-aminophenyl)acrylic acid. The insights into the reaction mechanism and optimization parameters provided herein will enable researchers to adapt and apply this powerful C-C bond-forming reaction to a wide range of substrates in their drug discovery and development efforts.

References

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Whitcombe, M. J., et al. (2005). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 61(45), 10827-10863.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Cernak, T., et al. (2016). The Mizoroki–Heck reaction in the 21st century: a survey of recent trends.
  • Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

  • MDPI. (2021, May 24). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

  • Wipf Group. (2007, January 30). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Retrieved from [Link]

Sources

Application Note: Polymerization Strategies for 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the polymerization techniques for 3-(4-Amino-3-chlorophenyl)acrylic acid (also referred to as 4-Amino-3-chlorocinnamic acid ).

Monomer Profile & Reactivity Analysis

  • IUPAC Name: (E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acid

  • Structural Complexity: This molecule is an AB-type functional monomer containing three distinct reactive sites:

    • Aniline Moiety (4-Amino-3-chloro-): Capable of oxidative electropolymerization and polycondensation. The chlorine atom at the 3-position introduces steric hindrance and electron-withdrawing effects, increasing the oxidation potential compared to unsubstituted aniline.

    • Acrylic Double Bond (C=C): Capable of free-radical addition, though 1,2-disubstituted ethylenes (cinnamic derivatives) rarely homopolymerize due to steric hindrance; they require copolymerization.

    • Carboxylic Acid (-COOH): Active site for condensation or esterification.

Strategic Selection of Polymerization Mode Researchers must select the technique based on the target application:

  • For Electrochemical Sensors: Use Electropolymerization .[1] The aniline group oxidizes to form electroactive oligomeric films on electrodes.

  • For Molecular Imprinting (MIPs) & Hydrogels: Use Free Radical Copolymerization . The acrylic group copolymerizes with crosslinkers (e.g., EGDMA) to lock in recognition sites.

  • For High-Performance Materials: Use Polycondensation . The Amino and Acid groups react to form polyamides with pendant double bonds for post-functionalization.

Part 1: Electropolymerization (Surface Engineering)

Target Application: Amperometric sensors, corrosion protection layers, and bio-interfaces.

Mechanism & Rationale Unlike unsubstituted polyaniline which couples Head-to-Tail (N-C4), the C4 position in this monomer is blocked by the acrylic group. Consequently, polymerization proceeds via ortho-coupling (N-C2 or N-C6) or Head-to-Head coupling. This results in a self-limiting, thin, and often non-conductive (or semiconductive) film ideal for size-exclusion sensing layers.

Protocol 1: Potentiodynamic Electropolymerization

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE) or Gold (Au).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum Wire.

  • Electrolyte: 0.1 M HCl or 0.5 M H₂SO₄ (Acidic pH is critical for aniline solubility and radical cation stability).

Step-by-Step Methodology:

  • Electrode Pre-treatment: Polish GCE with 0.05 µm alumina slurry, sonicate in ethanol/water (1:1) for 5 mins to remove debris.

  • Solution Preparation: Dissolve monomer (2–5 mM) in the acidic electrolyte.

    • Note: If solubility is poor due to the chloro-group, predissolve in minimal DMSO (max 5% v/v) before adding acid.

  • Cyclic Voltammetry (CV):

    • Scan Range: -0.2 V to +1.1 V (vs. Ag/AgCl). The Cl-group shifts oxidation potential anodically; standard aniline oxidizes ~0.8V, this may require ~0.9-1.0V.

    • Scan Rate: 50–100 mV/s.

    • Cycles: 10–20 cycles.

  • Observation: Look for the emergence of a redox couple around 0.5 V (dimer/oligomer formation) and a decrease in the monomer oxidation peak, indicating film passivation.

  • Post-Treatment: Rinse electrode gently with deionized water to remove unreacted monomer.

Data Interpretation:

  • Current Decrease: Rapid current decay with cycling indicates the formation of an insulating (passivating) film.

  • Current Increase: Gradual increase indicates the growth of a conductive electroactive polymer (rare for para-blocked anilines).

Part 2: Free Radical Copolymerization (MIPs)

Target Application: Molecular Imprinted Polymers (MIPs) for drug detection or selective filtration.

Mechanism & Rationale Homopolymerization of cinnamic acid derivatives via radicals is kinetically unfavorable. To incorporate this monomer into a polymer matrix, it must be copolymerized with a more reactive vinyl monomer (e.g., Methacrylic acid, Acrylamide) or a crosslinker.

Protocol 2: Precipitation Polymerization for MIP Nanoparticles

Materials:

  • Functional Monomer: this compound.

  • Template: Target molecule (e.g., a specific drug or protein).

  • Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA).

  • Initiator: AIBN (Azobisisobutyronitrile).[2]

  • Porogenic Solvent: Acetonitrile or DMSO.

Step-by-Step Methodology:

  • Pre-Assembly (Critical Step):

    • Dissolve Template (0.5 mmol) and Monomer (2 mmol) in 30 mL Acetonitrile.

    • Stir for 3 hours at room temperature. This allows non-covalent interactions (H-bonding, π-π stacking) to establish the "memory" complex.

  • Cocktail Preparation:

    • Add Crosslinker (EGDMA, 10 mmol) and Initiator (AIBN, 50 mg).

    • Molar Ratio: 1:4:20 (Template:Monomer:Crosslinker) is the industry standard for high-specificity MIPs.

  • Deoxygenation: Purge the solution with Nitrogen or Argon gas for 15 minutes to remove oxygen (a radical scavenger).

  • Polymerization:

    • Seal the vessel and place in a thermostatic oil bath at 60°C for 24 hours.

    • Agitation: Low speed (magnetic stirring) or a roller mixer.

  • Extraction:

    • Centrifuge to collect polymer particles.

    • Wash with Methanol/Acetic Acid (9:1 v/v) via Soxhlet extraction or repeated centrifugation until the template is undetectable in the supernatant (verify via HPLC/UV).

Part 3: Polycondensation (Polyamide Synthesis)

Target Application: High-performance resins or photo-crosslinkable backbones.

Mechanism & Rationale This method utilizes the amino and carboxylic acid groups to form a polyamide backbone. The acrylic double bond remains pendant, allowing for post-polymerization photocrosslinking (e.g., [2+2] cycloaddition under UV light).

Protocol 3: Direct Polycondensation (Yamazaki-Higashi Method)

Avoids harsh acid chlorides that might attack the double bond.

Materials:

  • Reagents: Monomer, Triphenyl phosphite (TPP), Pyridine, N-Methyl-2-pyrrolidone (NMP), LiCl, CaCl₂.

  • Conditions: Inert atmosphere (N₂).

Step-by-Step Methodology:

  • Mix: In a dry flask, combine Monomer (10 mmol), LiCl (1.0 g), CaCl₂ (3.0 g), TPP (20 mmol), Pyridine (20 mL), and NMP (20 mL).

  • Heat: Stir at 100°C for 3 hours under Nitrogen.

    • Note: The phosphite/pyridine system activates the carboxylic acid in situ to react with the amine.

  • Precipitation: Pour the viscous reaction mixture into excess Methanol (500 mL).

  • Purification: Filter the resulting polyamide precipitate, wash with hot methanol, and dry under vacuum at 60°C.

Visualizations

Figure 1: Electropolymerization Pathway

This diagram illustrates the oxidative coupling mechanism. Note the "Ortho-Coupling" dominance due to the blocked para-position.

Electropolymerization Monomer Monomer (Neutral) Oxidation Anodic Oxidation (-e⁻) Monomer->Oxidation > 0.9 V RadicalCat Radical Cation (Resonance Stabilized) Oxidation->RadicalCat Coupling Ortho-Coupling (Dimerization) RadicalCat->Coupling Para-Blocked ChainGrowth Film Growth (Passivation) Coupling->ChainGrowth Oligomerization

Caption: Mechanism of anodic oxidation for 4-substituted anilines. The acrylic tail blocks the primary coupling site, forcing ortho-linkages.

Figure 2: MIP Synthesis Workflow

Standard workflow for creating molecularly imprinted polymers using this monomer.

MIP_Workflow Template Template Molecule (Drug/Target) Complex Pre-Polymerization Complex (Self-Assembly) Template->Complex  Non-covalent  Interaction Monomer Functional Monomer This compound Monomer->Complex  Non-covalent  Interaction Polymerization Copolymerization (Crosslinker + AIBN + 60°C) Complex->Polymerization  Locking Structure Extraction Template Extraction (Removal of Target) Polymerization->Extraction FinalMIP Active MIP (Specific Cavities) Extraction->FinalMIP

Caption: Workflow for creating Molecular Imprinted Polymers (MIPs) utilizing the monomer's dual functionality.

Summary of Experimental Parameters

ParameterElectropolymerizationFree Radical (MIP)Polycondensation
Primary Active Group Aniline (-NH₂)Acrylic (-CH=CH-)Amine + Acid
Medium/Solvent 0.5 M H₂SO₄ / HClAcetonitrile / DMSONMP / Pyridine
Initiation Voltage (>0.9 V vs Ag/AgCl)Thermal (AIBN, 60°C)Chemical (TPP, 100°C)
Product Form Thin Film (Surface)Nanoparticles / BulkLinear Polymer
Key Constraint Para-position blockedPoor homopolymerizationMoisture sensitivity

References

  • Electropolymerization of Aniline Derivatives

    • BenchChem.[3] Application Notes and Protocols for the Polymerization of 4-Methylcinnamic Acid Derivatives. Link

    • Note: Provides foundational protocols for substituted cinnamic acid polymeriz
  • MIP Synthesis Standards

    • Li, G., et al. (2018). "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization." Polymer Chemistry. Link

    • Demonstrates the use of acrylic-amino acid derivatives in controlled polymeriz
  • Chemical Properties & Safety

    • Sigma-Aldrich. 3-Chlorocinnamic acid for synthesis - Product Specification. Link

    • Provides solubility and stability d
  • Polymerization Mechanisms

    • LibreTexts. Free Radical Polymerization Mechanisms and Kinetics. Link

    • General reference for the radical mechanism cited in Protocol 2.

Sources

Application Note: Preparation and Derivatization of 3-(4-Amino-3-chlorophenyl)acrylic Acid for Advanced Therapeutics and Biopolymers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and polymer scientists. Content Type: Detailed Application Notes and Protocols

Introduction & Strategic Rationale

3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-amino-3-chlorocinnamic acid) is a highly versatile, bifunctional building block. It features an electron-rich aniline moiety, a uniquely modulating 3-chloro substituent, an α,β-unsaturated alkene, and a terminal carboxylic acid. This specific functional group topology makes it an ideal precursor for two distinct, high-value applications:

  • Targeted Therapeutics: The cinnamic acid scaffold is a privileged structure for Histone Deacetylase (HDAC) inhibitors and myeloperoxidase (MPO) inhibitors[1]. Derivatization of the carboxylic acid into a hydroxamate yields potent zinc-chelating pharmacophores.

  • Advanced Biopolymers: Cinnamic acid derivatives can undergo topochemically controlled solid-state[2+2] photodimerization to form rigid, cyclobutane-containing diamines (truxillic acid derivatives). These are critical precursors for high-temperature, highly transparent biopolyimides[2][3].

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for both pathways, ensuring high yield, stereoselectivity, and functional group tolerance.

Mechanistic Pathways & Causal Logic

The derivatization of this compound requires strict chemoselectivity to prevent cross-reactivity between the nucleophilic amine and the electrophilic carboxylic acid.

G SM 3-(4-Amino-3-chlorophenyl) acrylic acid N_Acyl N-Acylation (Ac2O / Pyridine) SM->N_Acyl Salt HCl Salt Formation (Aqueous HCl) SM->Salt Amidation Amidation (EDC·HCl / NH2OH) N_Acyl->Amidation HDAC_Inh Hydroxamate Derivative (HDAC Inhibitor) Amidation->HDAC_Inh Photo Photodimerization (UV 305 nm, Solid State) Salt->Photo Truxillic Diamino-truxillic Acid (Polymer Precursor) Photo->Truxillic

Divergent synthetic pathways for this compound derivatization.

Pathway A: Therapeutics (Hydroxamate Synthesis)

To synthesize HDAC inhibitors, the carboxylic acid must be converted to a hydroxamic acid.

  • Causality of Reagent Choice: We utilize EDC·HCl and HOBt for amidation rather than thionyl chloride (SOCl₂). SOCl₂ generates HCl, which can induce unwanted hydrochlorination or Michael addition across the α,β-unsaturated alkene. EDC·HCl provides mild, neutral activation[1]. To prevent self-polymerization (amidation between the aniline of one molecule and the carboxylic acid of another), the 4-amino group is first protected via N-acylation.

Pathway B: Biopolymers (Solid-State Photodimerization)

To synthesize rigid diamine monomers for polyimides, the alkene must undergo a [2+2] cycloaddition.

  • Causality of State Choice: In solution, UV irradiation of cinnamic acids yields a chaotic mixture of cis/trans isomers and oligomers. By conducting the reaction in the solid state as a hydrochloride salt, the crystal lattice restricts molecular motion. This forces the alkene bonds to align parallel at a distance of less than 4.2 Å, strictly obeying Schmidt's topochemical rule [4]. This guarantees perfect regio- and stereoselectivity, yielding the α-truxillic acid derivative[2].

Experimental Protocols

Workflow A: Synthesis of N-Acyl Hydroxamate Derivatives (HDAC Inhibitors)

Step 1: Chemoselective N-Acylation

  • Suspend this compound (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen.

  • Add pyridine (12.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add acetic anhydride (11.0 mmol). Expert Insight: The 3-chloro group exerts an electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the adjacent amine. Maintaining 0 °C prevents unwanted mixed anhydride formation at the carboxylic acid.

  • Stir for 4 hours at room temperature.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The highly fluorescent starting material spot under 254 nm UV will disappear, replaced by a higher Rf spot.

  • Wash the organic layer with 1M HCl (2 × 20 mL) to remove pyridine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-acetylated intermediate.

Step 2: EDC-Mediated Amidation

  • Dissolve the N-acetylated intermediate (5.0 mmol) in anhydrous DMF (15 mL).

  • Add HOBt (6.0 mmol) and EDC·HCl (6.0 mmol). Stir for 30 minutes at room temperature to form the active ester.

  • Add hydroxylamine hydrochloride (10.0 mmol) followed by N,N-diisopropylethylamine (DIPEA, 15.0 mmol).

  • Stir for 12 hours.

  • Self-Validation: LC-MS will show the mass shift from the carboxylic acid to the hydroxamate (+15 Da net change).

  • Quench with water (50 mL) and extract with ethyl acetate. Purify via recrystallization from ethanol.

Workflow B: Solid-State [2+2] Photodimerization to Truxillic Acid Derivatives

Step 1: Hydrochloride Salt Formation (Crystal Lattice Engineering)

  • Dissolve this compound (10.0 mmol) in acetone (25 mL).

  • Add 12 N aqueous HCl (4.5 mL) dropwise while stirring vigorously.

  • Collect the precipitating hydrochloride salt via vacuum filtration and dry thoroughly under high vacuum for 24 hours. Expert Insight: Absolute dryness is critical. Residual solvent disrupts the crystal lattice, pushing the intermolecular alkene distance beyond Schmidt's 4.2 Å threshold, terminating photoreactivity[3][4].

Step 2: Topochemical Photodimerization

  • Grind the dried HCl salt into a fine powder using an agate mortar to maximize surface area.

  • Spread the powder evenly between two Pyrex glass plates (thickness < 1 mm).

  • Irradiate using a 305 nm UV LED array (intensity ~50 mW/cm²) for 24–36 hours[3].

  • Self-Validation: Take a 5 mg aliquot, dissolve in DMSO-d6, and run a ¹H-NMR. The reaction is complete when the characteristic trans-alkene doublets (J ≈ 16 Hz) at δ 6.4 and 7.6 ppm completely disappear, replaced by cyclobutane multiplet signals at δ 3.8–4.5 ppm[2].

  • Neutralize the resulting dimer with 1M NaOH to yield the free diamino-truxillic acid derivative.

Quantitative Data & Troubleshooting

To ensure a self-validating system, researchers must track specific analytical markers throughout the workflows. Table 1 summarizes the critical validation metrics.

Table 1: Reaction Monitoring and Validation Metrics

WorkflowKey Intermediate / ProductAnalytical MethodValidation Marker (Success Criteria)
A N-Acylated IntermediateLC-MS / TLCMass shift of +42 Da; higher Rf value than starting material; retention of alkene UV absorbance.
A Hydroxamate (HDAC Inh.)¹H-NMR (DMSO-d6)Appearance of broad singlets at ~10.5 ppm (NH-OH) and ~9.0 ppm (OH).
B HCl Salt MonomerXRD / Distance CheckCrystal packing confirms parallel alkene alignment with intermolecular distance < 4.2 Å.
B Truxillic Acid Dimer¹H-NMR (DMSO-d6)Disappearance of alkene doublets (6.4 & 7.6 ppm); appearance of cyclobutane multiplets (3.8–4.5 ppm).

Troubleshooting Insight: If Workflow B yields less than 10% conversion after 24 hours, the crystal lattice has likely collapsed due to ambient humidity. Re-dissolve the monomer, recrystallize the HCl salt under strictly anhydrous conditions, and repeat the irradiation in a desiccated environment.

References

1.[1] Title: Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Source: Beilstein Journal of Organic Chemistry. URL: [Link] 2.[2] Title: Molecular Design of Soluble Biopolyimide with High Rigidity. Source: Polymers (MDPI). URL: [Link] 3.[3] Title: High-temperature resistant water-soluble polymers derived from exotic amino acids. Source: RSC Advances. URL: [Link] 4.[4] Title: Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. Source: Molecules (PMC). URL: [Link]

Sources

Application Note: Chemo-Selective Reduction of 3-(4-Amino-3-chlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, chemo-selective method to reduce the acrylic double bond in 3-(4-Amino-3-chlorophenyl)acrylic acid to 3-(4-Amino-3-chlorophenyl)propanoic acid while preserving the sensitive aryl chloride and amine functionalities.

Executive Summary

The reduction of this compound presents a classic chemo-selectivity challenge in organic synthesis: reducing a conjugated alkene (C=C) without affecting the aryl chloride (Ar-Cl) or the aromatic ring. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in hydrodechlorination (loss of Cl), leading to impurity formation and yield loss.

This guide details two validated protocols to achieve >98% selectivity:

  • Protocol A (Industrial Standard): Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C) .

  • Protocol B (Laboratory Scale): Metal-Free Diimide Reduction using p-Toluenesulfonylhydrazide.

Strategic Analysis & Mechanism

The substrate contains three reducible functionalities: the acrylic double bond, the aromatic ring, and the C-Cl bond.

FunctionalityReduction DifficultyRisk Factor
Alkene (C=C) EasyTarget. Conjugation with the ring facilitates reduction.
Aryl Chloride (Ar-Cl) MediumHigh Risk. Pd catalysts readily insert into C-Cl bonds (oxidative addition), leading to dechlorination.
Aromatic Ring HardLow Risk under mild conditions, but possible with highly active catalysts (e.g., Rh, Ru).
Selection Logic
  • Why not Pd/C? Palladium is the most active metal for hydrogenolysis of C-Cl bonds. Unless "poisoned" (e.g., with lead in Lindlar catalyst or vanadium additives), it will likely strip the chlorine atom.

  • Why Pt(S)/C? Sulfided platinum is electronically modified by sulfur, which occupies high-energy active sites. This suppresses the oxidative addition of the C-Cl bond while retaining sufficient activity to hydrogenate the C=C bond [1].

  • Why Diimide? Diimide (HN=NH) reduces via a concerted cyclic transition state that is strictly selective for non-polar multiple bonds (C=C, C≡C, N=N). It is chemically incapable of reducing C-Cl or C-O bonds, making it the ultimate selectivity tool for small-scale work [2].

Experimental Workflows (Visualized)

ReactionWorkflow Start Starting Material: This compound Decision Select Method Start->Decision MethodA Method A: Scalable H2 (3-5 bar) + 5% Pt(S)/C Solvent: MeOH/THF Decision->MethodA Scale >5g Speed priority MethodB Method B: High Selectivity p-TsNHNH2 + Base Reflux in Ethanol Decision->MethodB Scale <1g Selectivity priority FilterA Filtration (Celite) Remove Catalyst MethodA->FilterA Product Product: 3-(4-Amino-3-chlorophenyl)propanoic acid FilterA->Product WorkupB Aqueous Workup Remove Sulfinic Acid MethodB->WorkupB WorkupB->Product QC QC Check: HPLC (Cl retention) 1H NMR (Alkane signals) Product->QC

Figure 1: Decision tree for selecting the appropriate reduction protocol based on scale and selectivity requirements.

Protocol A: Catalytic Hydrogenation (Pt(S)/C)

Best for: Scale-up (>5g), routine synthesis, high throughput.

Materials
  • Substrate: this compound (1.0 equiv).

  • Catalyst: 5% Sulfided Platinum on Carbon (Pt(S)/C). Note: Do not use standard Pt/C.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve 10.0 g (50.6 mmol) of the starting material in 100 mL of Methanol.

  • Catalyst Addition: Carefully add 0.5 g (5 wt% loading) of 5% Pt(S)/C.

    • Safety: Catalysts can be pyrophoric. Wet the catalyst with a small amount of water or add it under an argon blanket.

  • Hydrogenation:

    • Low Pressure:[1] Purge the vessel with N₂ (3x) and then H₂ (3x). Attach a hydrogen balloon and stir vigorously at 40°C for 4–6 hours.

    • Medium Pressure (Recommended for speed): Place in a Parr shaker at 3 bar (45 psi) H₂ pressure at ambient temperature for 2 hours.

  • Monitoring: Monitor reaction progress by HPLC or TLC. Look for the disappearance of the alkene starting material.

    • Critical Check: Ensure no de-chlorinated byproduct (3-(4-aminophenyl)propanoic acid) is forming.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with 20 mL MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification: The product is usually pure enough (>95%). If necessary, recrystallize from Water/Ethanol (9:1).

Expected Data (Protocol A)
ParameterValue
Yield 92 - 96%
Purity (HPLC) > 98%
De-Cl Impurity < 0.5%

Protocol B: Diimide Reduction (Metal-Free)

Best for: Small scale (<1g), highly sensitive substrates, labs without hydrogenation equipment.

Materials
  • Substrate: this compound (1.0 equiv).

  • Reagent: p-Toluenesulfonylhydrazide (TSH) (3.0 equiv).

  • Base: Sodium Acetate (NaOAc) (3.0 equiv).

  • Solvent: Ethanol/Water (1:1 mixture).

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 g (5.0 mmol) of substrate and 2.8 g (15.0 mmol) of p-toluenesulfonylhydrazide in 20 mL of Ethanol/Water (1:1).

  • Base Addition: Add 1.23 g (15.0 mmol) of Sodium Acetate.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) .

    • Mechanism:[2][3][4][5] Thermal decomposition of TSH generates diimide (HN=NH) in situ, which reduces the alkene. Nitrogen gas (N₂) is evolved.[2]

  • Duration: Reflux for 2–4 hours. If the reaction is incomplete (TLC), add another 1.0 equiv of TSH and base and continue refluxing.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with 1M HCl (to remove excess hydrazine/byproducts) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Analytical Validation

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Differentiation:

    • Starting Material (Alkene): Elutes later (conjugated system).

    • Product (Alkane): Elutes earlier than SM.

    • De-Cl Impurity: Elutes significantly earlier (more polar).

1H NMR Interpretation (DMSO-d6)
  • Loss of Alkene Signals: The two doublets at δ 6.3 ppm and δ 7.4 ppm (characteristic of the acrylic CH=CH) must disappear.

  • Appearance of Alkane Signals: Look for two new triplets (or multiplets) in the δ 2.4 – 2.8 ppm region, corresponding to the -CH₂-CH₂- linkage.

  • Retention of Aromatic Pattern: The aromatic region should show a specific 1:1:1 pattern (or doublet/doublet/singlet) for the 1,2,4-substituted benzene ring, confirming the Chlorine is intact.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dechlorination Observed Catalyst too active (Pd used?) or Temp too high.Switch to Pt(S)/C . Lower temperature to 20°C. Reduce reaction time.
Incomplete Reduction Catalyst poisoning by amine.Add 1.0 eq of Acetic Acid to protonate the amine (forming ammonium salt), preventing catalyst coordination.
Low Yield (Diimide) Inefficient diimide generation.Ensure vigorous reflux. Add reagents in portions rather than all at once.

References

  • Greenfield, H. (1965). Platinum-on-Carbon Catalyst for Hydrogenation of Halonitroaromatics. Journal of Organic Chemistry.

  • Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions.

  • ChemicalBook. (2024).[6] Synthesis of 3-(4-Chlorophenyl)propanoic acid.

  • TCI Chemicals. (2025). Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon.

Sources

Functionalization of the amino group in 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of the Amino Moiety in 3-(4-Amino-3-chlorophenyl)acrylic Acid

Part 1: Executive Summary & Strategic Analysis

The scaffold This compound represents a classic "push-pull" electronic system often encountered in the synthesis of kinase inhibitors (e.g., EGFR, HER2 targets). Functionalizing the aniline nitrogen in this molecule presents a tripartite chemoselectivity challenge:

  • Electronic Deactivation: The ortho-chloro substituent exerts a negative inductive effect (-I), significantly reducing the nucleophilicity of the amino group compared to a standard aniline.

  • Competitive Electrophiles: The acrylic acid tail contains two electrophilic sites: the carbonyl carbon (susceptible to nucleophilic attack) and the

    
    -carbon (susceptible to Michael addition).
    
  • Solubility & Zwitterions: The presence of both a basic amine and an acidic carboxylate creates a zwitterionic species with poor solubility in organic solvents, hampering reaction kinetics.

Strategic Recommendation: For most medicinal chemistry applications, it is strongly recommended to protect the carboxylic acid as an ester (methyl or ethyl) prior to functionalizing the amine. This breaks the zwitterion, improves solubility in DCM/THF, and prevents competitive coupling at the acid tail.

Part 2: Pre-Functionalization Protocol (Scaffold Activation)

Objective: Convert the zwitterionic acid to the methyl ester to enhance solubility and chemoselectivity.

Protocol A: Fischer Esterification

  • Reagents: Thionyl Chloride (

    
    ), Methanol (MeOH).
    
  • Rationale:

    
     generates anhydrous HCl in situ. The acidic conditions protonate the amine (protecting it from Michael addition) while driving esterification.
    

Step-by-Step:

  • Suspend this compound (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

  • Cool to 0°C under

    
     atmosphere.
    
  • Dropwise add

    
     (3.0 equiv) over 20 minutes. Caution: Exothermic gas evolution.
    
  • Heat to reflux (65°C) for 3 hours. Monitor by LCMS (Acid

    
     shifts to Ester 
    
    
    
    ).
  • Concentrate in vacuo to dryness.

  • Workup: Resuspend in EtOAc, wash with saturated

    
     (carefully, to neutralize HCl salt and liberate the free base aniline), then Brine. Dry over 
    
    
    
    .
  • Yield: Typically >90% as a yellow solid.

Part 3: Functionalization Protocols

Module 1: Amide Coupling (Acylation)

Challenge: The ortho-chloro aniline is a poor nucleophile. Standard EDC/NHS couplings often fail or are sluggish.[1] Solution: Use HATU with HOAt (or HOBt) to generate a highly reactive active ester, or convert the coupling partner to an acid chloride.

Diagram: Acylation Decision Tree

AcylationStrategy Start Target: Amide Bond Formation CheckPartner Is Coupling Partner Sterically Hindered? Start->CheckPartner MethodA Method A: HATU/DIPEA (Standard) CheckPartner->MethodA No MethodB Method B: Acid Chloride (High Reactivity) CheckPartner->MethodB Yes Monitor LCMS\n(24h) Monitor LCMS (24h) MethodA->Monitor LCMS\n(24h) Monitor LCMS\n(2h) Monitor LCMS (2h) MethodB->Monitor LCMS\n(2h) MethodC Method C: Mixed Anhydride (iBuOCOCl) Monitor LCMS\n(24h)->MethodC Incomplete?

Caption: Decision logic for selecting the optimal acylation pathway based on steric demand.

Protocol B: HATU-Mediated Coupling

  • Dissolve: Coupling Carboxylic Acid (1.2 equiv) in dry DMF (0.2 M).

  • Activate: Add HATU (1.3 equiv) and DIPEA (3.0 equiv). Stir for 5 mins at RT (Yellow color develops).

  • Couple: Add the Methyl 3-(4-amino-3-chlorophenyl)acrylate (1.0 equiv).

  • Reaction: Stir at 40°C for 12–24 hours. Note: Mild heating is often required due to the deactivated aniline.

  • Workup: Dilute with EtOAc, wash x3 with 5% LiCl (removes DMF), x1 sat.

    
    , x1 Brine.
    

Key Insight: If the reaction stalls, add DMAP (0.1 equiv) . While usually avoided with HATU to prevent racemization (if chiral), for this achiral aniline, DMAP acts as a powerful acyl-transfer catalyst [1].

Module 2: Reductive Amination (Alkylation)

Challenge: Reducing the imine intermediate without reducing the conjugated acrylic double bond (C=C). Solution: Use Sodium Triacetoxyborohydride (STAB) . It is milder than


 and 

and typically does not reduce conjugated alkenes or esters.

Protocol C: Chemoselective Alkylation

  • Imine Formation: Dissolve amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Add Acid: Add Acetic Acid (1.5 equiv). Crucial: Promotes imine formation. Stir 1 hour at RT.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Time: Stir 16 hours at RT.

  • Quench: Add sat.

    
     solution. Stir 30 mins (destroys boron complexes).
    
  • Extraction: Extract with DCM.

Data Table: Reducing Agent Selectivity

Reagent Reduces Imine? Reduces Conjugated C=C? Reduces Ester? Recommendation
NaBH(OAc)3 Yes No No Primary Choice
NaBH4 Yes Possible (1,4-red) No Avoid
LiAlH4 Yes Yes Yes Do Not Use

| H2 / Pd-C | Yes | Yes | No | Avoid |

Module 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Challenge: The ortho-Cl can potentially undergo oxidative addition (competing with the external aryl halide), or sterically hinder the Pd center. Solution: Use Pd2(dba)3 with XPhos or BrettPhos . These ligands are bulky and electron-rich, facilitating oxidative addition into the external Ar-Br/Ar-I while preventing the catalyst from engaging the deactivated ortho-Cl on the scaffold [2].

Diagram: Catalytic Cycle & Selectivity

Buchwald cluster_prevention Side Reaction Avoidance Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (External Ar-Br) Pd0->OxAdd Fast AmineBind Amine Coordination (Steric Check) OxAdd->AmineBind XPhos allows hindered entry Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond) Deprot->RedElim RedElim->Pd0 InternalCl Internal Ar-Cl (Scaffold) InternalCl->Pd0 Slow/No Rxn (Bond too strong)

Caption: Mechanistic flow ensuring chemoselectivity towards external Aryl-Halides over the internal ortho-Chloro substituent.

Protocol D: Cross-Coupling

  • Setup: In a sealed tube, combine Amine (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (2 mol%) and XPhos (4 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane or Toluene (0.1 M).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Part 4: References

  • Amide Coupling Optimization: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996).[4] Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application Note: Process Development and Scale-Up Strategies for 3-(4-Amino-3-chlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and API Manufacturing Scientists.

Executive Summary & Chemical Context

The compound 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-amino-3-chlorocinnamic acid) is a highly versatile building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and integrin antagonists. Transitioning this molecule from bench-scale synthesis to multi-kilogram pilot manufacturing requires overcoming specific chemical engineering challenges: controlling stereoselectivity (favoring the E-isomer), managing exothermic profiles, and ensuring the complete removal of genotoxic or heavy-metal impurities.

This guide details two robust, scalable synthetic routes, analyzing the mechanistic causality behind each process parameter to ensure a self-validating, high-yield manufacturing campaign.

Synthetic Strategy & Workflow

When designing a scalable route for substituted cinnamic acids, two primary methodologies dominate industrial process chemistry: the Palladium-Catalyzed Heck Cross-Coupling and the Knoevenagel-Doebner Condensation .

SynthesisRoutes SM1 4-Bromo-2-chloroaniline + Acrylic Acid Heck Heck Coupling Pd(OAc)2, P(o-tol)3, Et3N SM1->Heck Route A (Transition Metal) Crude Crude this compound Heck->Crude SM2 4-Amino-3-chlorobenzaldehyde + Malonic Acid Knoev Knoevenagel-Doebner Piperidine, Pyridine, Heat SM2->Knoev Route B (Metal-Free) Knoev->Crude Purification Acid-Base Workup & Crystallization Crude->Purification Pure Pure API Intermediate (>99.5% HPLC Purity) Purification->Pure

Fig 1: Scalable synthetic workflows for this compound.

Route A: Palladium-Catalyzed Heck Cross-Coupling

Mechanistic Causality & Rationale

The Heck reaction provides a highly atom-economical route by directly coupling 4-bromo-2-chloroaniline with acrylic acid[1].

  • Substrate Selection: The bromo-arene is chosen over the iodo- or chloro- derivatives. Iodo-arenes are cost-prohibitive at scale, while chloro-arenes require highly specialized, expensive Buchwald-type ligands to undergo oxidative addition. The bromo-arene offers the optimal balance of reactivity and raw material cost.

  • Ligand Choice: Tri-o-tolylphosphine (P(o-tol)3) is strictly required over standard triphenylphosphine. The steric bulk of the ortho-methyl groups accelerates the reductive elimination step and prevents the degradation of the active Pd(0) species into inactive "palladium black" [2].

  • Self-Validating Kinetics: The reaction utilizes triethylamine (Et3N) as a base. As the reaction proceeds, the precipitation of triethylammonium bromide (Et3N·HBr) serves as a visual, self-validating indicator of reaction progress.

Step-by-Step Protocol (1 kg Scale)
  • Reactor Preparation: Purge a 10 L jacketed glass-lined reactor with N2 for 30 minutes. Absolute inertion is critical to prevent the oxidation of the phosphine ligand.

  • Charge Reagents: Add 4-bromo-2-chloroaniline (1.00 kg, 4.84 mol), acrylic acid (0.42 kg, 5.81 mol, 1.2 eq), and N,N-dimethylformamide (DMF) (5.0 L). Stir at 250 rpm until dissolved.

  • Catalyst Addition: Charge Pd(OAc)2 (5.4 g, 0.5 mol%) and P(o-tol)3 (14.7 g, 1.0 mol%).

  • Base Addition: Slowly dose triethylamine (1.22 kg, 12.1 mol, 2.5 eq) over 30 minutes. Maintain internal temperature below 35 °C during addition.

  • Heating & Reaction: Ramp the internal temperature to 110 °C. Maintain for 8–12 hours.

  • In-Process Control (IPC): Sample the slurry and analyze via HPLC. The reaction is deemed complete when unreacted 4-bromo-2-chloroaniline is <1.0% (Area/Area).

Route B: Knoevenagel-Doebner Condensation

Mechanistic Causality & Rationale

For facilities lacking heavy-metal scavenging capabilities, the Knoevenagel condensation utilizing the Doebner modification is the superior route [3, 4].

  • Thermodynamic Driving Force: By reacting 4-amino-3-chlorobenzaldehyde with malonic acid in the presence of a pyridine/piperidine catalytic system, the intermediate dicarboxylic acid undergoes spontaneous decarboxylation. This irreversible loss of CO2 drives the equilibrium entirely to the product side.

  • Stereocontrol: The steric hindrance during the concerted decarboxylation transition state ensures >99% selectivity for the E-isomer (trans-cinnamic acid).

  • Self-Validating Kinetics: The evolution of CO2 gas provides an immediate, visual confirmation of the reaction rate. When gas evolution ceases, the decarboxylation is complete.

Step-by-Step Protocol (1 kg Scale)
  • Reactor Preparation: Equip a 10 L reactor with a reflux condenser and a gas-bubbler exhaust system.

  • Charge Reagents: Add 4-amino-3-chlorobenzaldehyde (1.00 kg, 6.43 mol), malonic acid (1.00 kg, 9.64 mol, 1.5 eq), and Pyridine (3.0 L).

  • Catalyst Addition: Add Piperidine (55 g, 0.64 mol, 0.1 eq).

  • Controlled Heating: Heat the mixture to 85 °C. Caution: CO2 evolution will begin rapidly. Control the heating ramp to prevent excessive foaming.

  • Reflux: Once initial outgassing subsides, raise the temperature to 115 °C (reflux) for 6 hours.

  • IPC: Confirm reaction completion via HPLC (<0.5% aldehyde remaining) and the cessation of CO2 bubbling.

Downstream Processing: Self-Validating Purification

Both routes converge at a crude product that must be purified. Because the target molecule is an amphoteric compound (containing both a basic aniline and an acidic carboxylic acid), we employ a highly reliable, self-validating acid-base workup. This process acts as a "chemical filter"—if the target molecule was not formed, the precipitation will simply fail, preventing a bad batch from moving downstream.

Workup Reaction Completed Reaction Mixture Acidify Acidify to pH 2.0 (Precipitates Product) Reaction->Acidify Filter Filtration & Wash Acidify->Filter Dissolve Dissolve in aq. NaOH (pH 10) (Removes organic impurities) Filter->Dissolve Reacidify Re-acidify to pH 2.5 (Crystallization) Dissolve->Reacidify Dry Vacuum Drying Pure Product Reacidify->Dry

Fig 2: Self-validating acid-base purification workflow for cinnamic acid derivatives.

Purification Protocol:

  • Quench the crude reaction mixture into 15 L of ice water.

  • Adjust the pH to 2.0 using 6M HCl. The crude this compound will precipitate as a yellow/tan solid. Filter and wash with water.

  • Chemical Filtration Step: Resuspend the wet cake in 10 L of water and slowly add 2M NaOH until the pH reaches 10.0. The target product will dissolve as the sodium salt.

  • Extract the aqueous layer with Ethyl Acetate (2 x 3 L). Causality: This step strips away unreacted starting materials, phosphine oxides (Route A), and pyridine traces (Route B), which remain in the organic phase.

  • Separate the aqueous layer and slowly acidify with 6M HCl to pH 2.5. The pure product crystallizes.

  • Filter, wash with cold water, and dry under vacuum at 50 °C to constant weight.

Quantitative Process Metrics

The following table summarizes the expected manufacturing metrics for both routes, allowing process engineers to select the optimal path based on facility capabilities.

MetricRoute A (Heck Coupling)Route B (Knoevenagel-Doebner)
Overall Isolated Yield 82% – 86%88% – 92%
Purity (HPLC a/a) >99.0%>99.5%
E-Factor (kg waste / kg product) ~12~8
Key Impurities to Monitor Phosphine oxides, Pd residuesPyridine traces, dimerized byproducts
Stereoselectivity (E : Z) >98 : 2>99 : 1
Scalability Profile High (Requires Pd scavenging)Very High (Metal-free, cheaper reagents)

References

  • Moghaddam, F. M., Pourkaveh, R., & Karimi, A. (2017). "Oxidative-Heck Reaction as a Tool for para-Selective Olefination of Aniline: A DFT Supported Mechanism." Journal of Organic Chemistry, 82(20), 10635–10640.[Link][1]

  • Jagtap, S. (2017). "Heck Reaction—State of the Art." Catalysts, 7(9), 267.[Link][2]

  • Cleary, T., Rawalpally, T., Kennedy, N., & Chavez, F. (2010). "Knorr Pyrazole Synthesis of Edaravone." Organic Process Research & Development, 14(3), 579-584.[Link][3]

  • Wang, S., et al. (2023). "Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety." Organic Process Research & Development, 27(1).[Link][4]

Sources

High-Yield Esterification Strategies for 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Chemoselective Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of advanced pharmaceutical intermediates and optoelectronic materials frequently relies on the functionalization of highly conjugated building blocks. 3-(4-Amino-3-chlorophenyl)acrylic acid (CAS: 1087770-44-2), also known as 4-amino-3-chlorocinnamic acid, presents a unique synthetic challenge due to the presence of three reactive moieties: a carboxylic acid, an


-unsaturated alkene, and a primary aromatic amine.

This application note provides drug development professionals and synthetic chemists with two field-validated, highly chemoselective protocols for the methyl esterification of this substrate. By exploiting orthogonal reactivity principles, these methods bypass the need for tedious amine-protecting group chemistry (e.g., Boc or Fmoc protection), enabling direct, high-yield access to the target ester.

Mechanistic Rationale & Chemoselectivity

Esterifying an amino acid derivative requires careful suppression of the amine's nucleophilicity to prevent inter- and intramolecular amidation (peptide bond formation). While the aniline nitrogen in this compound is partially deactivated by resonance delocalization and the inductive electron-withdrawing effect (-I) of the ortho-chloro substituent, it remains competitive. Standard coupling reagents (e.g., EDC/HOBt or DCC/DMAP) activate the carboxylic acid into highly electrophilic O-acylisoureas, which will invariably react with the free amine to form polymeric byproducts[1].

To achieve absolute chemoselectivity, we recommend two divergent strategies:

Strategy A: In Situ Protection via Acid Catalysis (Thionyl Chloride/Methanol) This approach utilizes [1] to generate anhydrous HCl and an active acyl chloride intermediate. The in situ generated HCl rapidly protonates the aromatic amine to form an anilinium ion (


). This positively charged species is completely devoid of nucleophilicity, effectively "protecting" the amine while the acyl chloride is trapped by methanol. Furthermore, the extended conjugation of the cinnamic acid backbone prevents unwanted Michael addition of methanol across the 

-unsaturated double bond[2].

Strategy B: Electrophilic Alkylation via Diazo-Transfer (TMS-Diazomethane) For acid-sensitive downstream applications or small-scale analytical work,[3] offers a mild, neutral alternative. Unlike classical Fischer esterification, TMS-CHN₂ reacts exclusively with the acidic proton of the carboxylic acid. Recent deuterium-labeling studies reveal that this reaction proceeds via an acid-catalyzed methanolytic liberation of diazomethane in situ, which subsequently alkylates the carboxylate[4]. Because the aromatic amine is neutral and lacks a highly acidic proton, it remains completely unreactive under these conditions.

Workflow & Mechanistic Diagram

EsterificationPathways Substrate 3-(4-Amino-3-chlorophenyl) acrylic acid (Neutral Free Amine) PathA Method A: SOCl2 / MeOH (Acidic Catalysis) Substrate->PathA PathB Method B: TMS-CHN2 / MeOH (Mild Alkylation) Substrate->PathB IntA Anilinium Ion & Acyl Chloride (Amine Protected In Situ) PathA->IntA IntB Diazonium Intermediate (Highly Chemoselective) PathB->IntB ProdA Methyl Ester Hydrochloride (Stable Salt) IntA->ProdA + MeOH - SO2, - HCl ProdB Methyl Ester Free Base (Neutral Product) IntB->ProdB - N2 (gas) ProdA->ProdB Aq. NaHCO3 (Neutralization)

Fig 1: Divergent pathways for selective esterification of this compound.

Quantitative Method Comparison

To assist in route selection, the operational parameters of both methodologies are summarized below.

ParameterMethod A: SOCl₂ / MeOHMethod B: TMS-Diazomethane
Reagents Thionyl Chloride, MethanolTMS-CHN₂, Methanol, DCM
Reaction Temperature 0 °C to Reflux (65 °C)0 °C to Room Temperature
Reaction Time 2 - 4 hours15 - 30 minutes
Chemoselectivity Excellent (Amine protonated)Excellent (Neutral conditions)
Typical Yield > 85% (Isolated as HCl salt)> 90% (Isolated as free base)
Scalability High (Kilogram scale)Low (Milligram to Gram scale)
Cost Very LowHigh
Primary Byproducts SO₂, HCl (gases)N₂ (gas), TMS-OMe

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (Process Scale)

Causality Note: Thionyl chloride must be added to methanol prior to substrate addition. This ensures the substrate is immediately exposed to the protective acidic environment, preventing any transient amidation.

  • Activation: Charge a dry round-bottom flask with anhydrous methanol (10 mL per mmol of substrate). Cool the solvent to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5 to 2.0 equiv) dropwise to the chilled methanol. Safety Warning: This step is highly exothermic and generates toxic SO₂ and HCl gases. Perform strictly inside a fume hood.

  • Substrate Introduction: Add this compound (1.0 equiv) portion-wise to the vigorously stirring acidic solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 3 hours. The suspension will gradually clarify as the ester hydrochloride salt forms and dissolves.

  • Validation & Isolation: Monitor reaction completion via LC-MS (observe the mass shift from [M+H]+ 198 to 212). Once complete, concentrate the mixture in vacuo to yield the methyl ester hydrochloride salt as an off-white solid.

  • Optional Neutralization: To obtain the free base, suspend the crude salt in ethyl acetate, wash thoroughly with saturated aqueous NaHCO₃ until the aqueous layer is pH ~8, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

Protocol B: TMS-Diazomethane Esterification (Analytical Scale)

Causality Note: Methanol is not just a solvent here; it is a critical mechanistic co-reactant required to liberate the active methylating species from TMS-CHN₂[4]. Omitting methanol will result in the formation of unwanted trimethylsilylmethyl esters.

  • Substrate Solubilization: Dissolve this compound (1.0 equiv) in a 4:1 mixture of Dichloromethane (DCM) and Methanol to achieve a 0.1 M concentration. Stir at room temperature.

  • Alkylation: Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 to 1.5 equiv) dropwise.

  • Visual Validation: The reaction is self-validating. You will immediately observe the effervescence of nitrogen gas. Continue stirring at room temperature for 30 minutes. The reaction is deemed complete when gas evolution ceases and a faint yellow tint (indicating unreacted TMS-CHN₂) persists in the solution.

  • Quenching: Destroy the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates.

  • Isolation: Concentrate the mixture in vacuo. The resulting methyl ester free base is typically >95% pure, but can be passed through a short silica gel plug (eluting with Hexanes/Ethyl Acetate) if trace silicon byproducts need to be removed.

References

  • Pietrzak, M.; Jędrzejewska, B. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Applied Sciences 2024, 14, 6032.[Link]

  • Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez del Campo, T., Shepperson, I. R., & Slaughter, J. L. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition 2007, 46(37), 7075-7078.[Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions.[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields of 3-(4-Amino-3-chlorophenyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ProcessChem Technical Support Hub .

Ticket #8492: Optimization of 3-(4-Amino-3-chlorophenyl)acrylic acid synthesis. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open.

You are likely encountering issues with catalyst poisoning (due to the free amine), regioselectivity (Br vs. Cl), or isolation losses (amphoteric solubility). This guide moves beyond standard textbook procedures to address the specific electronic and physical challenges of this substrate.

Part 1: Diagnostic & Strategy Selector

Before adjusting your current protocol, determine if you are using the correct synthetic strategy for your available starting materials and purity requirements.

SynthesisStrategy Start START: Select Precursor HaloAniline 4-Bromo-2-chloroaniline (Cheap, Available) Start->HaloAniline Aldehyde 4-Amino-3-chlorobenzaldehyde (Expensive, Unstable) Start->Aldehyde RouteA ROUTE A: Heck Coupling (High Atom Economy) HaloAniline->RouteA Primary Choice RouteB ROUTE B: Knoevenagel (Metal-Free) Aldehyde->RouteB Alternative Decision Is Pd Catalyst Poisoning Observed? Decision->RouteA No (Optimize Ligand) Decision->RouteB Yes (Irreversible) RouteA->Decision

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and catalyst performance.

Part 2: The Heck Reaction (Primary Protocol)

The Challenge: The free amino group (-NH₂) on 4-bromo-2-chloroaniline is a strong Lewis base that coordinates to Palladium, shutting down the catalytic cycle (forming "Pd-black"). Furthermore, you must ensure the reaction occurs at the C-Br bond, not the C-Cl bond.

The Solution: Use "Ligand-Controlled Catalysis" to out-compete the amine binding.

Optimized Protocol
ComponentStandard ReagentHigh-Performance AlternativeFunction / Mechanism
Catalyst Pd(OAc)₂ (1-3 mol%)Pd₂(dba)₃Source of Pd(0). Acetate can help proton shuttle.
Ligand P(o-tol)₃ (Tri-o-tolylphosphine)XPhos or P(t-Bu)₃ Bulky ligands prevent amine coordination and speed up oxidative addition.
Base Triethylamine (Et₃N)NaOAc or K₂CO₃Regenerates the catalyst. Inorganic bases often reduce amine interference.
Solvent DMF or DMAcNMPHigh boiling point required (>100°C) to dissociate Pd-Amine complexes.

Step-by-Step Workflow:

  • Charge: In a reaction vessel, dissolve 4-bromo-2-chloroaniline (1.0 eq) in DMAc (5-10 volumes).

  • Degas: Sparge with Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Prep: Add Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq). Stir for 5 mins to form the active catalytic species.

  • Addition: Add Acrylic Acid (1.2 eq) and Triethylamine (2.5 eq).

  • Reaction: Heat to 100–110°C for 4–8 hours.

    • Note: Do not exceed 120°C to prevent polymerization of acrylic acid.

  • Monitor: Check HPLC for consumption of the bromide. The chloride should remain intact (Selectivity >98%).

Why this works: The steric bulk of P(o-tol)₃ creates a "cone angle" that physically blocks the substrate's nitrogen atom from binding tightly to the Palladium, while still allowing the smaller C-Br bond to undergo oxidative addition [1][2].

Part 3: Purification (The "Hidden" Yield Killer)

Users often report "product loss" during workup. This is usually a pH management error. Your product is a zwitterion (contains both basic -NH₂ and acidic -COOH).[1]

Solubility Profile:

  • pH < 3: Soluble (Cationic form: -NH₃⁺ / -COOH)

  • pH > 8: Soluble (Anionic form: -NH₂ / -COO⁻)

  • pH 4.5–5.5 (Isoelectric Point): INSOLUBLE (Zwitterion)

Isolation Protocol (Isoelectric Precipitation):

  • Quench: Dilute the reaction mixture with water (2x volume). The pH will likely be basic (due to Et₃N).

  • Clarify: If black Pd particles are visible, filter through Celite while basic. The product is soluble here.

  • Acidify: Slowly add 2M HCl with vigorous stirring until pH reaches ~1-2 .

    • Observation: Solids may crash out and then re-dissolve. This ensures all inorganic salts are dissolved.

  • Precipitate: Slowly add 2M NaOH (or saturated NaOAc) dropwise. Monitor pH.

  • Target pH: Stop exactly at pH 4.8 – 5.2 .

    • Result: The product will precipitate as a thick slurry.

  • Filtration: Filter the solid, wash with water (to remove salts) and cold ethanol (to remove organic impurities).

Part 4: Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately, and conversion is <10%.

  • Diagnosis: "Palladium Black" formation. The active Pd(0) is aggregating because it is not stabilized by the ligand.

  • Fix: Increase the Ligand:Metal ratio to 4:1. Ensure your solvent is rigorously degassed. If using PPh₃, switch to P(o-tol)₃ immediately; PPh₃ is too labile for this substrate.

Q2: I see the product on LCMS, but I isolate a sticky brown gum.

  • Diagnosis: Impurities (likely acrylic acid oligomers) are co-precipitating, or you missed the Isoelectric Point (pI).

  • Fix:

    • Wash the gum with Dichloromethane (DCM) . The product is insoluble in DCM, but many organic impurities are soluble.

    • Recrystallize from Ethanol/Water (9:1) .

Q3: I am seeing a "Double Heck" product (reaction at both Br and Cl).

  • Diagnosis: Reaction temperature is too high, or catalyst loading is excessive.

  • Fix: The C-Cl bond activates at higher energies than C-Br. Lower the temperature to 95°C and restrict reaction time. Ensure you are using a bromide starting material, not an iodide (which makes the reactivity gap smaller vs Cl) or a bis-bromide.

Part 5: Mechanism of Failure & Success

Understanding the catalytic cycle helps predict where the reaction stalls.

HeckCycle Pd0 Active Species Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br FailAmine FAILURE: Amine Binding (Catalyst Death) Pd0->FailAmine Free NH2 attacks Pd Coord Olefin Coordination OxAdd->Coord + Acrylic Acid FailRegio FAILURE: Cl Activation (Wrong Site) OxAdd->FailRegio If Temp > 120°C Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Elim->Pd0 + Base (Regeneration)

Figure 2: The Heck Catalytic Cycle highlighting critical failure modes specific to amino-aryl halides.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). Troubleshooting Heck Reactions of Sterically Hindered Substrates. BenchChem Guides.

  • Organic Chemistry Portal. (2024). Heck Reaction: Mechanism and Recent Literature.

Sources

Purification methods for 3-(4-Amino-3-chlorophenyl)acrylic acid via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely working with 3-(4-Amino-3-chlorophenyl)acrylic acid as a critical intermediate for Factor Xa inhibitors (e.g., Betrixaban) or similar kinase inhibitors. Achieving high purity (>99% HPLC) is challenging due to the molecule’s amphoteric nature (aniline amine + carboxylic acid) and its susceptibility to oxidative degradation.

This guide moves beyond basic "cookbook" recipes. It details the thermodynamic rationale for solvent selection, provides a self-validating protocol, and includes a troubleshooting logic tree for common failure modes like "oiling out" or persistent coloration.

Module 1: Thermodynamic Rationale & Solvent Selection

The Solubility Profile

This molecule exhibits amphoteric behavior. It contains a basic primary amine (


) and an acidic carboxyl group (

).
  • Lipophilic Domain: The chloro-substituted phenyl ring drives solubility in organic solvents.

  • Polar Domain: The acrylic acid tail allows for hydrogen bonding.

The Recommended Solvent System: Ethanol/Water (EtOH/H₂O)

While Methanol/Water is often used for general cinnamic acids, Ethanol/Water is superior for the amino-chloro derivative for two reasons:

  • Thermal Safety: Ethanol’s higher boiling point (78°C) allows for better dissolution of this high-melting solid without approaching the decarboxylation threshold often seen in acrylic acid derivatives.

  • Crystal Habit: Slower cooling in ethanol typically yields denser prisms rather than the needles often formed in methanol, improving filtration rates.

SolventRoleThermodynamic Function
Ethanol (95% or Absolute) Good Solvent High solubility at

. Solvates the lipophilic ring and amine.
Deionized Water Anti-Solvent Low solubility at all temps. Increases polarity of the bulk phase, forcing the organic solute out of solution.
Activated Charcoal Adsorbent Critical: The amino group is prone to oxidation (browning). Charcoal adsorbs high-MW oxidized oligomers.

Module 2: Standard Operating Procedure (SOP)

Safety Warning: This compound is a skin and eye irritant. The amino group can be toxic. Handle in a fume hood. Pre-requisite: Crude material purity should be >85% for efficient recrystallization. If lower, perform an acid-base extraction first.

Step-by-Step Protocol
  • Dissolution (The "Good" Solvent)

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (start with 5 mL/g, i.e., 50 mL).

    • Heat to reflux (approx. 80°C) with magnetic stirring.

    • Checkpoint: If solid remains, add hot ethanol in 5 mL increments until fully dissolved. Do not exceed 10 mL/g.

  • Decolorization (Critical for Amino-Derivatives)

    • Remove from heat briefly (to avoid boil-over).

    • Add Activated Carbon (5 wt% of crude mass, ~0.5 g).

    • Return to reflux for 5–10 minutes.

    • Hot Filtration: Filter rapidly through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Keep the filtrate hot.

  • Crystallization (The Anti-Solvent Addition)

    • Maintain the filtrate at a gentle boil.

    • Add hot Deionized Water dropwise via an addition funnel.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve on swirling.

    • Add 1–2 mL of Ethanol to clear the solution (restore solubility just above saturation).

  • Controlled Cooling

    • Allow the flask to cool to room temperature undisturbed (approx. 1–2 hours). Do not rush this. Rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice-water bath (0–5°C) for 30 minutes to maximize yield.

  • Isolation & Drying

    • Filter the crystals using vacuum filtration.[1][2][3]

    • Wash: Wash the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

    • Drying: Dry in a vacuum oven at 45–50°C.

    • Warning:Do not exceed 60°C. Acrylic acid derivatives can decarboxylate or polymerize at high heat.

Visualization: Process Workflow

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Refluxing Ethanol (Target: 5-8 mL/g) Start->Dissolve Carbon Add Activated Carbon (Remove Oxidized Amine Impurities) Dissolve->Carbon Dark Color Present? Filter Hot Filtration (Celite) Remove Carbon/Insolubles Dissolve->Filter Solution Clear? Carbon->Filter AntiSolvent Add Hot Water Dropwise Until Persistent Turbidity Filter->AntiSolvent Clear Add minimal EtOH To Clear Solution AntiSolvent->Clear Cool Slow Cooling to RT Then Ice Bath (0°C) Clear->Cool Isolate Vacuum Filtration & Wash (Cold 1:1 EtOH/Water) Cool->Isolate Dry Vacuum Dry < 50°C (Avoid Decarboxylation) Isolate->Dry

Caption: Optimized workflow for purifying amino-cinnamic acid derivatives, highlighting critical carbon treatment and thermal limits.

Module 3: Troubleshooting Center & FAQs

Diagnostic Decision Tree: "Why did my experiment fail?"

TroubleshootingTree Problem Identify Issue Oiling Problem: Oiling Out (Liquid-Liquid Phase Separation) Problem->Oiling Color Problem: Product is Brown/Red (Oxidation) Problem->Color Yield Problem: Low Yield (<60%) Problem->Yield Soln1 Temp too high > MP of solvated solid? Cool slower. Oiling->Soln1 Soln2 Too much water added? Add more EtOH. Oiling->Soln2 Soln3 Ineffective Carbon Treatment? Use finely powdered carbon. Color->Soln3 Soln4 Air Oxidation? Purge flask with Nitrogen. Color->Soln4 Soln5 Too much solvent? Evaporate 50% volume. Yield->Soln5 Soln6 pH issue (Zwitterion)? Adjust pH to ~3-4 (Isoelectric point). Yield->Soln6

Caption: Logic tree for diagnosing crystallization failures specific to amino-acrylic acids.

Frequently Asked Questions (FAQs)

Q1: The solution turned into an oil at the bottom of the flask instead of crystals. Why? A: This is "oiling out." It happens when the saturation temperature of the solute is higher than the separation temperature of the solvent mixture.

  • Immediate Fix: Reheat the mixture until the oil dissolves. Add a small amount of ethanol (the good solvent). Allow it to cool much more slowly with vigorous stirring.

  • Root Cause:[][5][6] You likely added too much water (anti-solvent) too quickly, pushing the polarity too far before the temperature dropped enough to support a crystal lattice [1].

Q2: My crystals are still slightly pink/brown after drying. Is this acceptable? A: For strict pharmaceutical standards, no. The color comes from the oxidation of the aniline nitrogen (similar to how an apple browns).

  • Fix: You must perform the recrystallization under an inert atmosphere (Nitrogen balloon). Ensure your activated charcoal is fresh. If the color persists, consider converting the amine to a hydrochloride salt (using HCl/Ethanol), recrystallizing the salt, and then neutralizing back to the free acid [2].

Q3: Can I use Methanol instead of Ethanol? A: Yes, but be cautious. Methanol is more toxic and has a lower boiling point (65°C). The solubility curve is steeper in methanol, which can lead to rapid precipitation (smaller, less pure crystals) rather than controlled growth. Ethanol is generally preferred for substituted cinnamic acids to control particle size [3].

Q4: How do I remove the cis-isomer impurity? A: The trans-isomer is thermodynamically more stable and less soluble. A slow recrystallization naturally favors the trans-isomer. If your cis content is high (>10%), perform the crystallization at a higher dilution (more ethanol) to ensure the cis-isomer remains in the mother liquor [4].

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General principles of oiling out and solvent selection).

  • BenchChem Technical Support. Synthesis and Purification of 4-Amino-3-chlorobenzenesulfonic Acid (Analogous Aniline Purification). Accessed March 1, 2026.

  • LibreTexts Chemistry. Mixed Solvent Crystallization: Trans-cinnamic acid. Accessed March 1, 2026.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1549514, 4-Aminocinnamic acid. Accessed March 1, 2026.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with substituted cinnamic acid derivatives. 3-(4-Amino-3-chlorophenyl)acrylic acid presents a unique physicochemical challenge. While it possesses two ionizable groups, its rigid trans-acrylic linker and highly lipophilic chloro-substituted aromatic ring drive a high crystal lattice energy, resulting in extremely poor 1[1].

This guide provides field-proven, self-validating protocols to overcome these solubility barriers for in vitro and in vivo applications.

FAQ 1: Why does this compound precipitate in physiological buffers?

The Causality: The compound is amphoteric but does not function as a highly soluble zwitterion at pH 7.4. The 1[1], meaning it is deprotonated (anionic) at neutral pH. However, the amino group, situated on an electron-withdrawing chloro-phenyl ring, has a significantly depressed pKa (~2.5). At pH 7.4, the amine is unprotonated and neutral. The single negative charge on the carboxylate is insufficient to overcome the2[2]. When introduced into a physiological buffer (e.g., PBS), the local hydration shell fails to solvate the hydrophobic bulk, leading to rapid micro-precipitation.

StructureSolubility Compound 3-(4-Amino-3-chlorophenyl) acrylic acid Prop1 Carboxylic Acid (pKa ~4.4) Compound->Prop1 Prop2 Aromatic Ring + Cl (Highly Lipophilic) Compound->Prop2 Prop3 Amino Group (pKa ~2.5) Compound->Prop3 Sol1 Soluble at pH > 7.5 (Carboxylate Anion) Prop1->Sol1 Deprotonation (Basic Buffer) Sol2 Insoluble in pure H2O (High Lattice Energy) Prop2->Sol2 Hydrophobic Exclusion Sol3 Soluble at pH < 2.0 (Ammonium Cation) Prop3->Sol3 Protonation (Acidic Buffer)

Diagram 1: Structure-property relationships dictating the aqueous solubility of the compound.

FAQ 2: Can I use pH adjustment to create a completely aqueous solution?

The Causality: Yes, through salt formation. By elevating the pH above 8.0 using a strong base (e.g., NaOH), you fully deprotonate the carboxylic acid, 1[1]. However, this highly alkaline solution may be incompatible with live-cell assays. If you attempt to back-titrate the pH to 7.4, the compound will likely cross its solubility threshold and crash out.

Self-Validating Protocol: Alkaline Dissolution

  • Weighing: Weigh 5 mg of this compound into a glass vial.

  • Alkalinization: Add 900 µL of sterile ddH₂O. The compound will remain as a suspension. Add 1 M NaOH dropwise (approx. 10-20 µL) while vortexing until the solution turns completely clear.

  • Buffering: Slowly add 100 µL of 10X PBS to introduce physiological salts.

  • Validation (Crucial Step): Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. A true solution will have an OD600 < 0.05. If the OD600 > 0.05, colloidal scattering is occurring (micro-precipitation), and you must proceed to the co-solvent/complexation strategy below.

FAQ 3: What is the most reliable method for preparing stable stock and working solutions?

The Causality: To bypass the high crystal lattice energy, you must first dissolve the compound in a strong, 3[3]. However, to prevent the "solvent shift" effect—where the compound precipitates upon dilution into water—you must dilute it into an aqueous vehicle containing a complexing agent. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal. The hydrophobic chloro-phenyl ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This host-guest interaction has been shown to4[4].

FormulationWorkflow Step1 1. Weigh Compound (Calculate for 50 mM) Step2 2. Dissolve in 100% DMSO (Vortex until clear) Step1->Step2 Step4 4. Dropwise Addition (Add DMSO stock to aqueous) Step2->Step4 Max 1-2% v/v final Step3 3. Prepare Aqueous Vehicle (e.g., PBS + 10% HP-β-CD) Step3->Step4 Step5 5. Vigorous Vortexing & Sonication (10 mins) Step4->Step5 Step6 6. Optical Validation (Check OD600 for turbidity) Step5->Step6

Diagram 2: Step-by-step workflow for preparing stable aqueous solutions using DMSO and cyclodextrin.

Self-Validating Protocol: DMSO/Cyclodextrin Formulation

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 50 mM master stock. Vortex vigorously. (Causality note: DMSO disrupts intermolecular hydrogen bonding and fully solvates the aromatic ring).

  • Vehicle Preparation: Prepare an aqueous vehicle of PBS (pH 7.4) containing 10% (w/v) HP-β-CD. Filter sterilize through a 0.22 µm membrane.

  • Dilution: Critically, add the DMSO stock dropwise into the aqueous vehicle while it is actively vortexing. Do not add the vehicle to the DMSO, as this creates local pockets of supersaturation leading to rapid nucleation. Limit final DMSO concentration to ≤ 1% v/v to avoid cellular toxicity.

  • Sonication: Sonicate the mixture in a water bath at room temperature for 10 minutes to ensure complete host-guest complexation.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If no pellet is visible and OD600 < 0.05, the formulation is validated for downstream use.

Quantitative Data Summary

The following table summarizes the expected solubility profiles and maximum achievable concentrations across various solvent systems to guide your experimental design.

Solvent System / VehicleExpected SolubilityMechanistic StateRecommended Use Case
Pure Water (pH 7.0) < 0.5 mg/mLNeutral/ZwitterionNot recommended
Aqueous NaOH (pH > 8.5) > 10 mg/mLCarboxylate AnionChemical synthesis, non-biological assays
100% DMSO > 50 mg/mLFully SolvatedLong-term master stock storage (-20°C)
100% Ethanol ~ 20 mg/mLFully SolvatedAlternative stock for DMSO-sensitive assays
PBS + 10% HP-β-CD (pH 7.4) 2 - 5 mg/mLHost-Guest Inclusion ComplexIn vitro cell culture, in vivo dosing
References
  • What is the solubility of cinnamic acid in water? - Blog. SinoShiny. 1

  • Buy Cinnamic Acid | CAS 140-10-3 | C9H8O2. Echemi. 3

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI Pharmaceuticals. 2

  • Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex. PubMed Central (PMC). 4

Sources

Technical Support Center: Minimizing Polymerization Side Reactions of 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-amino-3-chlorocinnamic acid) presents unique challenges for drug development professionals and synthetic chemists. The molecule features an


-unsaturated carboxylic acid moiety that is highly prone to radical autoxidation and photochemical[2+2] cycloaddition, alongside an unprotected, nucleophilic aniline group.

This technical support guide provides mechanistic troubleshooting, inhibitor selection matrices, and self-validating protocols to prevent runaway polymerization, oligomerization, and degradation during synthesis, purification, and storage.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My monomer is undergoing spontaneous polymerization during thermal drying and storage, even though I added MEHQ. Why is the inhibitor failing? Causality & Solution: Monomethyl ether hydroquinone (MEHQ) is an aerobic inhibitor; it is entirely ineffective in oxygen-depleted environments[1],[2]. MEHQ does not quench the primary carbon radical (R•) generated during the initiation phase of acrylic polymerization. Instead, dissolved oxygen must first react with R• at a near diffusion-controlled rate to form a peroxy radical (ROO•). MEHQ then rapidly donates a hydrogen atom to the peroxy radical, forming a stable phenoxy radical and terminating the chain[3],[4]. If you are drying or storing the compound under a strict argon or nitrogen atmosphere, oxygen is depleted, and the primary radicals propagate unchecked. Action: If anaerobic conditions are mandatory, switch to an oxygen-independent inhibitor like Phenothiazine (PTZ) or an N-alkylated phenoxazine derivative, which directly quenches carbon radicals via a catalytic cycle[5],[6].

Q2: I am observing the formation of insoluble white precipitates during UV-Vis analysis or benchtop handling. Is this radical polymerization? Causality & Solution: Not necessarily. Cinnamic acid derivatives are highly susceptible to photochemically induced [2+2] cycloaddition when exposed to ambient UV light[7],[8]. The conjugated


-system absorbs UV radiation, exciting the double bond and facilitating a reaction with a ground-state monomer to form cyclobutane dimers (truxillic or truxinic acid derivatives)[7],[9].
Action: All handling must be conducted under amber lighting or in opaque glassware. Verify the nature of the precipitate using NMR; the disappearance of the vinylic protons (typically around 6.5–7.8 ppm) and the appearance of cyclobutane protons (3.5–4.5 ppm) confirms photodimerization rather than radical polymerization.

Q3: Can the free amino group cause oligomerization? Causality & Solution: Yes. The unprotected primary amine at the para-position is highly nucleophilic. Under prolonged heating or highly basic conditions, it can undergo an intermolecular aza-Michael addition, attacking the electrophilic


-carbon of the acrylic moiety of an adjacent molecule.
Action: Maintain the pH below the pKa of the conjugate acid during aqueous workups to keep the amine protonated (and thus non-nucleophilic), and strictly control thermal exposure (keep temperatures < 40°C).

Section 2: Visualized Workflows and Pathways

Workflow Start 3-(4-Amino-3-chlorophenyl) acrylic acid CheckAtmo Determine Storage Atmosphere Start->CheckAtmo Aerobic Aerobic (Air/O2) CheckAtmo->Aerobic Anaerobic Anaerobic (Ar/N2) CheckAtmo->Anaerobic MEHQ Add MEHQ (200 ppm) Aerobic->MEHQ PTZ Add PTZ (50-100 ppm) Anaerobic->PTZ Storage Store < 30°C in Amber Glass MEHQ->Storage PTZ->Storage

Caption: Workflow for selecting polymerization inhibitors based on storage atmosphere.

Pathways Radical Carbon Radical (R•) Peroxy Peroxy Radical (ROO•) Radical->Peroxy Fast Stable2 Stable Aminyl Radical Radical->Stable2 Direct Quench O2 Dissolved O2 O2->Peroxy Adds Stable1 Stable Phenoxy Radical Peroxy->Stable1 Quenched MEHQ MEHQ MEHQ->Stable1 PTZ PTZ / N-Alkyl Phenoxazine PTZ->Stable2

Caption: Mechanistic pathways of MEHQ (aerobic) versus PTZ (anaerobic) radical quenching.

Section 3: Inhibitor Selection Matrix

InhibitorMechanism of ActionOxygen Required?Optimal ConcentrationBest Use Case
MEHQ (4-Methoxyphenol)Traps peroxy radicals (ROO•) to form stable phenoxy radicals.Yes (Strictly Aerobic)100 – 200 ppmStandard benchtop handling, aerobic storage, and shipping.
PTZ (Phenothiazine)Direct H-atom transfer to primary carbon radicals (R•).No (Anaerobic capable)50 – 100 ppmAir-sensitive synthesis, inert atmosphere processing.
N-Alkyl Phenoxazine Superstoichiometric radical trapping via catalytic cycle.No 10 – 50 ppmHigh-temperature processing where PTZ may degrade.
BHT (Butylated hydroxytoluene)Sterically hindered phenol; traps peroxy radicals.Yes 200 – 500 ppmAlternative to MEHQ, but generally less effective for acrylates.

Section 4: Self-Validating Experimental Protocols

Protocol A: Aerobic Doping with MEHQ (For Standard Storage)
  • Preparation: Dissolve this compound in a compatible organic solvent (e.g., ethyl acetate or methanol) at 25°C in an amber flask.

  • Oxygenation: Sparge the solution with clean, dry air (NOT pure nitrogen or argon) for 15 minutes to ensure oxygen saturation. Causality: MEHQ requires dissolved O2 to form the intermediate peroxy radical for quenching.

  • Inhibitor Addition: Add 200 ppm of MEHQ relative to the monomer mass. Stir for 10 minutes to ensure homogeneous distribution.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Crucial Step: Periodically bleed ambient air into the rotary evaporator to maintain an aerobic environment during concentration.

  • Validation (Self-Validating Step): Re-dissolve a 10 mg aliquot of the dried powder in HPLC-grade acetonitrile. Run an HPLC-UV assay (monitoring at 280 nm) to confirm the MEHQ concentration remains at ~200 ppm and that no broad oligomeric peaks are present at higher retention times.

  • Storage: Transfer the powder to an amber glass vial. Store at 4°C under an ambient air headspace.

Protocol B: Anaerobic Purification and Stabilization with PTZ (For Air-Sensitive Downstream Applications)
  • Preparation: Dissolve the monomer in a deoxygenated solvent inside a nitrogen-filled glovebox.

  • Inhibitor Addition: Add 50-100 ppm of Phenothiazine (PTZ) or an N-alkylated phenoxazine derivative. Causality: PTZ donates a hydrogen atom directly to the primary carbon radical, forming a highly stable aminyl radical without the need for oxygen.

  • Processing: Perform any required thermal processing (e.g., recrystallization) strictly under inert gas. Keep temperatures below 60°C to minimize thermal initiation rates.

  • Validation (Self-Validating Step): Perform a UV-Vis spectrophotometric assay using a STY-BODIPY dye co-autoxidation test[5],[10] to confirm the radical-trapping stoichiometry and verify that the anaerobic inhibitor is active and has not been oxidatively consumed during processing.

  • Storage: Store the purified, PTZ-doped monomer in an opaque, air-tight container under argon at -20°C.

References

  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 45(9), 3001–3008.[Link]

  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 23, 4675-4685.[Link]

  • Fonseca, A. C., Lima, M. S., Sousa, A. F., Silvestre, A. J., Coelho, J. F. J., & Serra, A. C. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 10(14), 1696-1723.[Link]

Sources

Optimizing storage conditions to prevent degradation of 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 3-(4-Amino-3-chlorophenyl)acrylic acid . This guide prioritizes compound integrity through rigorous environmental control and self-validating storage protocols.

Compound Classification: Substituted Cinnamic Acid Derivative / Aniline Derivative Critical Sensitivities: Oxidation (Amino group), Photo-isomerization (Acrylic double bond), Hygroscopicity.

Module 1: Core Storage Protocols (The "Golden Standard")

Q: What are the absolute optimal conditions for long-term storage?

A: To prevent the formation of degradants (specifically cis-isomers and oxidative azo-dimers), adhere to the "DAL-20" protocol:

  • D ark: Store in amber glass vials wrapped in aluminum foil.

  • A nhydrous/Anaerobic: Purge headspace with Argon (Ar) or Nitrogen (

    
    ) and store over a desiccant.
    
  • L ow Temperature: -20°C is preferred for storage >3 months; 2-8°C is acceptable for active use (<4 weeks).

Q: Why is the compound turning yellow/brown despite being in the fridge?

A: This is a hallmark of oxidative degradation of the amino group (


).
  • Mechanism: The aniline moiety is electron-rich. Even at 4°C, exposure to atmospheric oxygen can lead to the formation of N-oxides or azo-coupling products (chromophores), which appear yellow or brown.

  • Corrective Action: Re-purify via recrystallization (typically Ethanol/Water) and immediately store under inert gas.

Q: Can I store this compound in plastic (polypropylene) tubes?

A: No.

  • Reasoning: Plastic is permeable to oxygen and moisture over time. Furthermore, cinnamic acid derivatives can leach plasticizers or adsorb onto the plastic walls.

  • Requirement: Use Type I Borosilicate Glass (amber) with a Teflon-lined screw cap.

Module 2: Degradation Pathways & Troubleshooting

Q: I see a new peak at a slightly different Retention Time (RT) on my HPLC. What is it?

A: This is likely the Z-isomer (cis-isomer) formed via photo-isomerization.

  • Context: The acrylic acid double bond naturally exists in the thermodynamically stable E (trans) configuration. Exposure to UV or visible light excites the

    
    -electrons, allowing rotation to the Z (cis) form.
    
  • Diagnostic: The Z-isomer typically elutes earlier than the E-isomer on reverse-phase C18 columns due to altered polarity and steric hindrance.

Q: My solubility has decreased significantly. Why?

A: This suggests oligomerization or salt formation .

  • Oligomerization: [2+2] Cycloaddition (dimerization) can occur in the solid state if the crystal lattice allows alignment of the double bonds under light exposure.

  • Hydrate Formation: If stored without desiccant, the carboxylic acid may form a hydrate, altering the crystal lattice energy and solubility profile.

Module 3: Visualization of Degradation Dynamics

The following diagram illustrates the primary degradation pathways you must mitigate against.

DegradationPathways Compound 3-(4-Amino-3-chlorophenyl) acrylic acid (E-isomer) Z_Isomer Z-Isomer (Photo-degradation) Compound->Z_Isomer Isomerization Oxidation Azo/Nitro Species (Browning) Compound->Oxidation Oxidative Coupling Dimer Truxillic Acid Dimer (Polymerization) Compound->Dimer [2+2] Cycloaddition Light UV/Visible Light (hv) Light->Z_Isomer Oxygen Atmospheric O2 Oxygen->Oxidation Heat Heat / Moisture Heat->Dimer

Figure 1: Mechanistic pathways of degradation. Light drives isomerization; Oxygen drives aniline oxidation.

Module 4: Standard Operating Procedure (SOP)

Protocol: Receipt and Long-Term Storage

Objective: To establish a self-validating storage system for this compound.

StepActionTechnical Justification
1 Visual Inspection Upon receipt, verify the powder is off-white to pale beige. Dark brown indicates pre-existing oxidation.
2 Aliquotting In a glove box (or under

flow), divide the bulk material into single-use aliquots (e.g., 50mg, 100mg). Avoid freeze-thaw cycles.
3 Container Selection Transfer aliquots into Amber Glass Vials (2mL or 4mL) .
4 Inerting Flush the headspace of each vial with Argon gas for 10-15 seconds before capping immediately.
5 Sealing Wrap the cap junction with Parafilm to prevent oxygen diffusion.
6 Secondary Containment Place vials inside a larger jar containing a Silica Gel packet and an Oxygen Scavenger packet.
7 Storage Store at -20°C . Label the outer jar: "Light Sensitive - Warm to Room Temp Before Opening."

Module 5: Troubleshooting Decision Tree

Use this logic flow to resolve quality issues during experimentation.

TroubleshootingTree Start Issue Detected Color Discoloration (Yellow/Brown)? Start->Color Purity Purity < 95% (LC-MS)? Color->Purity No Action_Ox Oxidation Detected: Recrystallize (EtOH) Check Ar seal Color->Action_Ox Yes Solubility Insoluble in Standard Solvent? Purity->Solubility No Extra Peaks Action_Iso Isomerization Detected: Protect from Light Use Fresh Aliquot Purity->Action_Iso Extra Peaks Action_Dry Hydration/Polymer Detected: Dry under Vacuum Check Desiccant Solubility->Action_Dry Yes

Figure 2: Diagnostic logic for common stability issues.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-(4-Chlorophenyl)acrylic acid. (Accessed 2024).[1][2][3] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5352358, 4-Amino-3-chlorocinnamic acid. Link

  • Srinivasan, R., et al. (2017). "Photochemical Isomerization of Cinnamic Acid Derivatives." Journal of Organic Chemistry. (General mechanism reference).
  • Fisher Scientific. Handling and Storage of Light-Sensitive Amino-Aryl Compounds. Link

Sources

Removing metal catalysts from 3-(4-Amino-3-chlorophenyl)acrylic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Removal

Product Focus: 3-(4-Amino-3-chlorophenyl)acrylic acid Topic: Strategies for Removing Residual Metal Catalysts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of metal catalysts, primarily palladium, from the synthesis of this compound and similar active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your decision-making process.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my this compound product?

The removal of palladium is mandated by stringent regulatory guidelines for elemental impurities in drug products.[1] Palladium, a common catalyst in C-C and C-N bond-forming reactions used to synthesize complex molecules, is toxic and can compromise the safety and efficacy of the final API.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established specific limits for such impurities.[3][4]

Q2: What are the acceptable limits for palladium in a pharmaceutical product?

The limits are defined by the ICH Q3D guideline on elemental impurities, which sets a Permitted Daily Exposure (PDE).[5][6] The acceptable concentration (in ppm) in the final drug product depends on the daily dose. For oral medications, the PDE for palladium is 100 µ g/day .[3]

Table 1: ICH Q3D Guideline for Palladium (Oral Exposure)
Element Palladium (Pd)
Class 2B
Permitted Daily Exposure (PDE) 100 µ g/day
Concentration Limit (Option 1) 10 ppm (µg/g)
Based on a maximum daily drug product intake of 10 grams. Higher concentrations may be justifiable for lower-dose drugs based on a risk assessment.[3]

Q3: My initial filtration after the reaction isn't lowering the palladium levels enough. Why?

This is a common issue and typically indicates that the palladium is not present as a simple, heterogeneous metal that can be filtered out. Instead, it likely exists as soluble, homogeneous palladium species or fine, colloidal particles that pass through standard filters.[7] These species can be charged (e.g., Pd(II)) or neutral (e.g., Pd(0) complexed with ligands) and require more sophisticated removal techniques.

Q4: What are the main strategies for removing these soluble or colloidal palladium species?

The primary strategies involve methods that capture the palladium, allowing for its separation from the desired product. These include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2][8]

  • Chelation: Adding a chelating agent that binds tightly to palladium, forming a complex that can be removed via extraction or crystallization.[2][9]

  • Chromatography: While standard column chromatography can remove some palladium, it is often not sufficient on its own and may require a subsequent scavenging step for reliable removal.[7][10][11]

  • Crystallization: Recrystallizing the final product can help purify it, but this method can sometimes be inefficient or even concentrate the metal impurity within the crystal lattice.[12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: High Palladium Levels (>100 ppm) Persist After Standard Workup and Filtration.

  • Root Cause Analysis: The palladium is likely in a soluble form (e.g., complexed with phosphine ligands or the API itself) or as fine colloidal particles. Simple filtration through celite or paper is only effective for removing larger, agglomerated metal particles.[9] The amino and carboxylic acid groups on your product, this compound, can chelate with palladium, making it more difficult to remove.

  • Recommended Solution: Implement a Scavenging Protocol. Metal scavengers are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or triazines.[13][14] They are highly effective at capturing soluble metal species.

    • Workflow:

      • Dissolve the crude product in a suitable solvent (e.g., THF, MeCN, Toluene).[15]

      • Add a selected metal scavenger (see Table 2 for comparison).

      • Stir the slurry at room temperature or with gentle heating for a specified duration (typically 2-24 hours).[15]

      • Filter off the scavenger resin.

      • Analyze the filtrate for residual palladium content using ICP-MS or a similar technique.[2]

Problem 2: Significant Product Loss After Using Activated Carbon.

  • Root Cause Analysis: Activated carbon is a highly effective and economical adsorbent for palladium, but its porous structure and large surface area can lead to non-selective adsorption of the API, especially for polar, functionalized molecules like yours.[8][16]

  • Recommended Solution: Optimize Carbon Treatment or Switch to a More Selective Scavenger.

    • Optimization:

      • Screen Different Grades: Not all activated carbons are the same. Test carbons with different surface properties.[8]

      • Reduce Equivalents: Perform a dose-response experiment to find the minimum amount of carbon needed to reach the target palladium level, thereby minimizing API loss.

      • Control Contact Time: Limit the slurry time to what is necessary for palladium removal.

    • Alternative: Switch to a functionalized silica or polymer scavenger. These are designed for higher selectivity and often result in better product recovery.[13][16] Thiol-functionalized silica is a common and effective choice.[14]

Problem 3: A Thiol-Based Scavenger is Ineffective.

  • Root Cause Analysis: The effectiveness of a scavenger depends on the oxidation state of the palladium and the solvent system. Thiol-based scavengers are generally most effective for soft metals like Pd(0) and Pd(II). If the palladium is in a highly stable complex or a different oxidation state, the scavenger may not be optimal. The choice of solvent can also affect the scavenger's swelling and accessibility of its binding sites.[15]

  • Recommended Solution: Screen a Panel of Scavengers.

    • Rationale: No single scavenger works for every process.[9] A screening approach is the most efficient way to identify the best candidate.

    • Screening Panel:

      • Thiol-based Scavenger: (e.g., Silica-Thiol) - Good general-purpose scavenger.

      • Triazine-based Scavenger: (e.g., Biotage MP-TMT) - Known to be highly effective for a broad range of palladium species.[15]

      • Amine-based Scavenger: Can be effective for certain palladium complexes.

      • Activated Carbon: Include as a benchmark.

Table 2: Comparison of Common Palladium Scavenging Methods
Method Mechanism Advantages Disadvantages
Activated Carbon AdsorptionLow cost, effective for various Pd species.[8]Can cause significant API loss due to non-selective binding.[16]
Thiol-Functionalized Silica ChemisorptionHigh selectivity, good API recovery, stable.[13][14]Higher cost than carbon, may require longer contact times.
Macroporous TMT Resin ChemisorptionVery high efficiency, works in various solvents.[15]Higher cost, potential for leaching of the chelating agent if resin is not stable.
Aqueous Wash (Chelator) Chelation & ExtractionCan be integrated into workup (e.g., N-acetylcysteine wash).[2][9]Often insufficient on its own, requires optimization of pH and chelator concentration.

Visual Workflow and Decision Guide

The following diagrams illustrate the general process for palladium removal and a decision-making framework for selecting the appropriate method.

G cluster_0 Palladium Removal Workflow A Post-Reaction Mixture (High Pd Content) B Initial Bulk Pd Removal (e.g., Celite Filtration) A->B C Analyze Pd Content (ICP-MS) B->C D Scavenging Step (Add Scavenger, Stir) C->D Pd > 10 ppm G Final API (< 10 ppm Pd) C->G Pd < 10 ppm E Filter Scavenger D->E F Analyze Final Product E->F F->G Pd < 10 ppm H Re-process or Screen New Scavengers F->H Pd > 10 ppm H->D

Caption: General experimental workflow for removing palladium from an API.

G A Start: High Pd Content B Is Pd Heterogeneous (e.g., Pd/C)? A->B C Filter through Celite B->C Yes D Is Pd Soluble/Colloidal? B->D No I Analyze Pd Level C->I E Screen Scavengers (Thiol, TMT, Carbon) D->E Yes F API Sensitive to Adsorption? E->F G Use Activated Carbon (with optimization) F->G No H Use Selective Scavenger (e.g., Thiol-Silica) F->H Yes G->I H->I

Caption: Decision tree for selecting a palladium removal method.

Experimental Protocol: Scavenging with Thiol-Functionalized Silica

This protocol provides a general procedure. It should be optimized for your specific process conditions (solvent, concentration, and temperature).

Objective: To reduce residual palladium in a this compound solution from >100 ppm to <10 ppm.

Materials:

  • Crude this compound containing palladium.

  • Thiol-functionalized silica gel (e.g., SiliaMetS Thiol).

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF)).

  • Reaction vessel with magnetic stirrer and nitrogen inlet.

  • Filtration apparatus (Büchner funnel, filter paper).

  • Sample vials for ICP-MS analysis.

Procedure:

  • Dissolution: In the reaction vessel under a nitrogen atmosphere, dissolve the crude product in the chosen solvent to a concentration of approximately 10-50 mg/mL.

  • Sampling (Initial): Take a small, representative sample of the solution for initial palladium analysis by ICP-MS. This will be your baseline (T=0).

  • Scavenger Addition: Add 3-5 equivalents of thiol-functionalized silica scavenger relative to the initial mass of palladium catalyst used in the reaction. Note: If the palladium content is known from the T=0 sample, you can calculate a more precise amount of scavenger to add.

  • Slurrying: Stir the resulting slurry at room temperature (20-25°C). For more challenging cases, the temperature can be increased to 40-60°C, but this must be evaluated for product stability.

  • Monitoring: The reaction is typically run for 4 to 24 hours. You can take small, filtered samples at intermediate time points (e.g., 2h, 6h, 12h, 24h) to monitor the progress of palladium removal.

  • Filtration: Once the desired palladium level is reached, filter the entire mixture through a Büchner funnel to remove the scavenger resin.

  • Washing: Wash the collected resin on the filter with 2-3 small portions of fresh solvent to ensure complete recovery of the product.

  • Final Product: Combine the filtrate and washes. This solution contains your purified product. Remove the solvent under reduced pressure.

  • Sampling (Final): Submit a sample of the final, dried product for ICP-MS analysis to confirm the final palladium concentration meets regulatory requirements.[2]

Analytical Verification

It is essential to verify the effectiveness of any removal strategy.[10][11]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metal content in APIs due to its high sensitivity and accuracy.[2] It is recommended for both in-process control and final product release testing.

  • X-Ray Fluorescence (XRF): A non-destructive technique that can also be used for determining palladium content, particularly for rapid screening.[1]

Always ensure your analytical methods are properly validated according to ICH guidelines.[1]

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • PubMed. (2009, February 15). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Retrieved from [Link]

  • ACS Publications. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICPMS-2030. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

Sources

Troubleshooting low purity in 3-(4-Amino-3-chlorophenyl)acrylic acid production

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers encountering purity issues with 3-(4-Amino-3-chlorophenyl)acrylic acid . It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for this cinnamic acid derivative.

Subject: Troubleshooting Low Purity & Process Optimization Ticket Priority: High (Impurity Profiling & Isolation)

Introduction: The Molecule & The Challenge

Synthesis of This compound presents a classic "chemoselectivity vs. reactivity" conflict.[1] Whether you are proceeding via the Heck Reaction (Catalytic Route) or Nitro-Reduction (Classical Route), the presence of the free amine, the aryl chloride, and the conjugated alkene creates a "perfect storm" for specific impurities.

This guide breaks down the two primary impurity profiles based on your synthetic route.

Module 1: The Heck Reaction Route

Scenario: You are coupling 4-bromo-2-chloroaniline with acrylic acid using a Palladium catalyst.[1] Common Issue: Low yield, black precipitates, and "smudged" NMR spectra indicating regioisomers or polymerization.

Diagnostic Q&A

Q1: My reaction stalls at 50-60% conversion, and I see significant Palladium black precipitation. Adding more catalyst doesn't help. [1]

  • Root Cause: Amine Poisoning . The free amino group (-NH₂) on your starting material is a potent ligand.[1] It coordinates to the Pd(II) species, forming stable, inactive complexes (Pd-Amine species) that drop out of the catalytic cycle before they can perform the oxidative addition to the aryl bromide.

  • The Fix:

    • Protect the Amine: Acetylate the starting material to N-(4-bromo-2-chlorophenyl)acetamide . The amide is less coordinating. You can hydrolyze it back to the amine after the Heck reaction using mild aqueous base.

    • High-Temperature/Molten Conditions: If protection is impossible, switch to "ligand-free" conditions using Pd(OAc)₂ with Tetrabutylammonium bromide (TBAB) (Jeffery conditions).[1] The quaternary ammonium salt stabilizes the Pd nanoparticles, preventing aggregation even in the presence of the amine.

Q2: I see a persistent impurity at RRT ~0.95 (just before the product) that has the same mass.

  • Root Cause: Regioisomerism (Alpha-arylation) .[1] While Heck reactions are generally trans-selective (beta-arylation), electron-rich substrates (like anilines) can sometimes promote alpha-arylation (branching), especially if the phosphine ligand is bulky or the solvent is non-polar.[1]

  • The Fix:

    • Solvent Switch: Move to a highly polar solvent like DMF or DMAc . Polar solvents stabilize the cationic Pd-intermediate, strongly favoring the linear (beta) product.[1]

    • Add Silver Salts: Adding Ag₂CO₃ can act as a halide scavenger, forcing the reaction through a cationic pathway that exclusively yields the linear trans isomer.

Q3: The product is colored (brown/red) and retains Palladium levels >500 ppm.

  • Root Cause: Pd-Amine Chelation .[1] The final product (amino-cinnamic acid) chelates residual Pd.[1]

  • The Fix:

    • The "Cysteine Wash": During workup, wash the organic phase (or the solid filter cake) with a 5% aqueous solution of L-Cysteine or Thiourea . These sulfur ligands bind Pd much more strongly than your aniline, stripping the metal from the product.

Module 2: The Nitro-Reduction Route

Scenario: You are reducing 3-(3-chloro-4-nitrophenyl)acrylic acid to the amino derivative. Common Issue: The product is pure by TLC but shows incorrect integration in proton NMR (missing alkene protons) or loss of the chlorine atom.

Diagnostic Q&A

Q1: My NMR shows the ethyl protons (triplets) instead of vinyl protons (doublets). The double bond is gone.

  • Root Cause: Over-Reduction . You likely used Pd/C with H₂ or NaBH₄ . These are too active and will reduce the C=C double bond along with the nitro group, forming the saturated propanoic acid derivative.

  • The Fix: Chemoselective Reduction .

    • Method A (Iron/Acid): Use Iron powder (Fe) in Acetic Acid or NH₄Cl/Water .[1] This is the industry standard for reducing Nitro to Amine without touching alkenes.

    • Method B (Sulfided Platinum): If you must use hydrogenation, switch to Pt(S)/C (Sulfided Platinum on Carbon) .[1] The sulfur poisons the catalyst enough to prevent alkene reduction while allowing nitro reduction.

Q2: I have the double bond, but the Chlorine atom is missing (Dechlorination).

  • Root Cause: Hydrogenolysis . Aryl chlorides are susceptible to Pd-catalyzed cleavage under hydrogen atmosphere, especially in the presence of bases.

  • The Fix: Avoid catalytic hydrogenation entirely. Use Stannous Chloride (SnCl₂[1]·2H₂O) in ethanol. It is highly specific for nitro groups and inert toward aryl chlorides and alkenes.

Module 3: Purification & Isolation Protocol

Objective: Efficiently separate the target amino-acid from non-polar impurities and inorganic salts.

The "Acid-Base Swing" Protocol

Since your molecule is an amphoteric amino acid (contains both basic -NH₂ and acidic -COOH), you can use pH manipulation for purification.[1]

  • Dissolution (Acidic): Dissolve crude solid in 1M HCl .

    • Logic: Protonates the amine (-NH₃⁺).[1] The molecule becomes highly water-soluble.

    • Action: Filter this solution. Insoluble non-polar impurities (unreacted nitro compounds, dimers) are removed here.

  • Precipitation (Isoelectric Point): Slowly add saturated NaHCO₃ or 2M NaOH to the filtrate until pH reaches ~4.5 - 5.0 .

    • Logic: This is the isoelectric point (zwitterion form) where solubility is lowest.

    • Action: The product will precipitate as a solid.

  • Final Polish: Recrystallize the wet cake from Ethanol/Water (9:1) .

Visualization: Troubleshooting Logic

The following diagram maps the decision process based on the impurities observed.

TroubleshootingGuide Start Identify Impurity / Issue Issue1 Saturated Alkene (Propanoic Acid deriv.) Start->Issue1 Issue2 Dechlorination (Missing Cl) Start->Issue2 Issue3 Low Conversion (Heck Route) Start->Issue3 Issue4 Pd Contamination (>500 ppm) Start->Issue4 Fix1 Switch Reagent: Use Fe/NH4Cl or SnCl2 Issue1->Fix1 Cause: Over-reduction Fix2 Stop Hydrogenation: Avoid Pd/C + H2 Issue2->Fix2 Cause: Hydrogenolysis Fix3 Protect Amine (Ac2O) OR Use Jeffery Conditions Issue3->Fix3 Cause: Catalyst Poisoning Fix4 L-Cysteine Wash or Thiourea Scavenger Issue4->Fix4 Cause: Metal Chelation

Caption: Decision tree for identifying root causes of impurities and selecting the appropriate chemical remediation.

Summary Data: Impurity Profiles

Impurity TypeObserved Retention Time (Relative)OriginPrevention Strategy
Saturated Analog ~1.05 (Close to product)Over-reduction of alkeneUse Fe/AcOH instead of H₂/Pd.[1]
De-chloro Analog ~0.80 (Earlier eluting)Hydrogenolysis of Ar-ClAvoid Pd/C; Use SnCl₂.[1]
Regioisomer (Alpha) ~0.95 (Very close)Heck alpha-arylationUse polar solvent (DMF); add Ag salts.[1]
Starting Aniline ~1.2 - 1.5 (Late eluting)Incomplete ReactionProtect amine; increase catalyst temp.[1]
Pd-Complex Does not elute / SmearCatalyst residueL-Cysteine wash; Acid-Base precipitation.[1]

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1] Link[1]

  • Bellina, F., & Rossi, R. (2004). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds and Some of Their Synthetic Equivalents with Aryl Halides or Pseudohalides.[1] Chemical Reviews, 110(2), 1082–1146.[1] (Context on regioselectivity in Heck). Link[1]

  • Gogoi, S., et al. (2018). Chemoselective Reduction of Nitro Compounds. Organic Chemistry Portal. (General protocols for Fe/AcOH reduction). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]

Sources

Technical Support Center: Controlling Cis-Trans Isomerization in 3-(4-Amino-3-chlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and photochemists who are manipulating 3-(4-Amino-3-chlorophenyl)acrylic acid (a substituted cinnamic acid derivative).

Controlling the E (trans) to Z (cis) photoisomerization of this molecule is notoriously difficult due to competing degradation and dimerization pathways. This portal synthesizes mechanistic theory with field-proven, self-validating protocols to ensure your experiments yield high-purity Z-isomers.

Module 1: Mechanistic Causality & Photochemical Pathways

To troubleshoot effectively, you must understand the photophysics governing this specific molecule. The E-isomer is thermodynamically stable. Conversion to the Z-isomer requires UV irradiation to access the excited singlet (


) or triplet (

) states. However, the specific substituents on the aromatic ring fundamentally alter the molecule's reactivity[1]:
  • The 4-Amino Group (Electron-Donating): This group induces a strong bathochromic shift (red-shift) in the absorption spectrum. This allows the use of milder 365 nm UVA light, preventing the deep-UV degradation typical of unsubstituted cinnamic acids, and stabilizes the photoreactive excited state[1].

  • The 3-Chloro Group (Heavy Atom Effect): Halogens facilitate intersystem crossing (ISC) from the

    
     to the 
    
    
    
    state. This means the isomerization can proceed efficiently through a triplet-sensitized pathway.
  • The Competing Dimerization Pathway: If molecules are in close proximity (< 4.2 Å), such as in the solid state or highly concentrated solutions, the excited double bonds will undergo a [2+2] photocycloaddition to form truxillic or truxinic acid dimers rather than isomerizing[2].

Mechanism E_Isomer E-Isomer (Trans) Thermodynamically Stable S1_State Singlet Excited State (S1) via UV 300-365 nm E_Isomer->S1_State hν (Absorption) T1_State Triplet Excited State (T1) Enhanced by 3-Cl (ISC) S1_State->T1_State Intersystem Crossing (Heavy Atom Effect) Z_Isomer Z-Isomer (Cis) Photostationary Target S1_State->Z_Isomer Non-radiative Decay (Dilute Solution) Dimer Truxillic/Truxinic Dimer [2+2] Cycloaddition S1_State->Dimer Intermolecular < 4.2 Å (Concentrated/Solid) T1_State->Z_Isomer Triplet Sensitization Z_Isomer->E_Isomer Thermal Reversion or hν'

Photochemical pathways of this compound competing reactions.

Module 2: Troubleshooting Guide & FAQs

Q: I am seeing high levels of dimerized byproducts instead of the Z-isomer. How do I stop this? A: The concentration of your solution is too high, or the compound is precipitating during irradiation. According to Schmidt's topochemical rules, when cinnamic acid double bonds align within ~4.2 Å, [2+2] cycloaddition outcompetes isomerization[2]. Solution: Reduce the concentration to < 5 mM. Ensure complete dissolution by adjusting the solvent system to a polar protic mixture[3].

Q: The reaction stalls at a low E:Z ratio (suboptimal Photostationary State). Why? A: Irradiation at 254-300 nm often establishes a photostationary state (PSS) that heavily favors the return to the E-isomer due to overlapping absorption spectra. Additionally, ambient oxygen quenches the triplet state (


), which is critical for the 3-chloro-mediated isomerization[1].
Solution: Shift the irradiation wavelength to 365 nm to leverage the 4-amino group's bathochromic shift. Degas the solvent with Argon for 15 minutes prior to irradiation to prevent triplet quenching.

Q: I have poor solubility in the photochemical reactor, leading to light scattering. What is the fix? A: this compound can exist as a zwitterion or form strong intermolecular hydrogen-bonded networks, reducing solubility in standard organic solvents. Solution: Add a stoichiometric amount of a non-nucleophilic base (e.g., NaOH or an amine) to form the carboxylate salt. This dramatically increases solubility in polar protic solvents and electrostatically repels adjacent molecules, further suppressing unwanted dimerization[1].

Module 3: Quantitative Process Parameters

To ensure reproducibility, compare your current experimental setup against these validated parameters:

ParameterHigh-Risk Condition (Dimerization/Degradation)Optimized Condition (Selective Z-Isomerization)Causality / Mechanistic Effect
Concentration > 50 mM or Solid-State< 5 mMHigh concentration promotes intermolecular [2+2] cycloaddition[3].
Solvent System Non-polar (e.g., Hexane)Polar Protic (e.g., MeCN/H₂O at pH > 8)Polar solvents stabilize the charge-transfer excited state; basic pH improves solubility and causes electrostatic repulsion[1].
Wavelength 254 nm - 300 nm (UVC/UVB)365 nm (UVA)365 nm selectively excites the extended chromophore of the para-amino derivative, avoiding deep-UV degradation.
Atmosphere Ambient (Oxygen present)Degassed (Argon/Nitrogen sparge)Oxygen quenches the triplet state (

), reducing the efficiency of the heavy-atom-mediated triplet pathway.

Module 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory in-process controls (IPCs) to ensure the physical environment is correct before proceeding to the next step.

Step 1: Solution Preparation & Pre-Validation

  • Weigh 1.0 mg of this compound and dissolve in 1.0 mL of a 50:50 Acetonitrile/Water mixture.

  • Add 0.1 M NaOH dropwise until the pH reaches 8.0 - 8.5.

  • Validation Gate: Visually inspect for complete dissolution. Perform a baseline UV-Vis scan. The

    
     should be clearly identifiable (typically > 320 nm due to the amino group). If scattering is observed (baseline drift), filter through a 0.22 µm PTFE syringe filter.
    

Step 2: Degassing

  • Transfer the solution to a quartz cuvette or a borosilicate glass photoreactor (borosilicate effectively filters out wavelengths < 300 nm).

  • Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen. Seal the vessel with a septum.

Step 3: Controlled Irradiation

  • Place the vessel in a photoreactor equipped with 365 nm LEDs.

  • Maintain the temperature at 20-25°C using a cooling jacket. (Causality: Elevated temperatures accelerate the thermal reversion of the Z-isomer back to the thermodynamically stable E-isomer).

  • Irradiate with continuous magnetic stirring.

Step 4: In-Process HPLC Monitoring

  • Withdraw 10 µL aliquots every 30 minutes.

  • Inject into an HPLC (C18 column, gradient of Water/MeCN with 0.1% TFA).

  • Validation Gate: Monitor the ratio of the E and Z peaks. The reaction is complete when the ratio stabilizes across two consecutive time points (indicating the Photostationary State has been reached).

Workflow Prep 1. Sample Preparation Dilute to < 5 mM in MeCN/H2O pH_Adjust 2. pH Adjustment Add Base (pH > 8) for Solubility Prep->pH_Adjust Irradiation 3. UV Irradiation 365 nm LED, Stirring, 25°C pH_Adjust->Irradiation Monitor 4. In-Process Control HPLC Monitoring for PSS Irradiation->Monitor Monitor->Irradiation If E-isomer > Target Isolation 5. Product Isolation Selective Precipitation/Chromatography Monitor->Isolation If PSS Reached

Self-validating experimental workflow for controlling E-Z photoisomerization.

References
  • Title: Understanding the role played by protic ionic liquids (PILs) and the substituent effect for enhancing the generation of Z-cinnamic acid derivatives Source: SciSpace URL: [Link]

  • Title: Solid-state photochemistry of cis-cinnamic acids: A competition between [2+2] addition and cis-trans isomerization Source: ResearchGate URL: [Link]

  • Title: Pore-Directed Solid-State Selective Photoinduced E–Z Isomerization and Dimerization within Metal–Organic Frameworks Source: Chinese Chemical Society URL: [Link]

Sources

Addressing color instability in 3-(4-Amino-3-chlorophenyl)acrylic acid solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and formulation of 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-amino-3-chlorocinnamic acid).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundamental chemical causality behind the color instability of this compound. By understanding the thermodynamic drivers of aromatic amine oxidation, you can implement self-validating protocols that ensure the integrity of your experimental data.

The Chemistry of Color Instability: Mechanistic Overview

The core issue with this compound lies in its structural duality. It contains an electron-rich aromatic amine (aniline derivative) conjugated to an acrylic acid moiety. The amino group (-NH₂) acts as a strong electron donor, making the aromatic ring highly susceptible to losing electrons (oxidation)[1].

When exposed to dissolved oxygen, ambient light, or trace transition metals, the amine undergoes a one-electron oxidation to form a highly reactive radical cation[2]. This intermediate rapidly degrades through a cascade of deprotonation and coupling reactions, forming quinone imines, azo compounds, and eventually complex polymeric species[1][3]. Because the acrylic acid group extends the molecule's


-conjugation system, even trace amounts of these polymeric degradation products exhibit intense chromophoric properties, turning your solutions from pale yellow to dark brown or black[1][4].

OxidationMechanism A 3-(4-Amino-3-chlorophenyl) acrylic acid (Colorless/Pale Yellow) B Radical Cation Intermediate A->B O2 / Light / Trace Metals C Quinone Imine Derivative (Yellow/Orange) B->C -e⁻, -H⁺ D Azo/Azoxy Dimers (Red/Brown) C->D Coupling Reactions E Polymeric Species (Dark Brown/Black) D->E Polymerization

Fig 1: Oxidative degradation pathway of this compound.

Quantitative Formulation Strategies

To prevent oxidation, we must manipulate the microenvironment of the solution. The table below summarizes the quantitative impact of various stabilization strategies on the half-life and color stability of aromatic amine solutions[1][5].

Stabilization StrategyMechanism of ActionRecommended ConcentrationEstimated Half-Life ExtensionVisual Color Onset (25°C)
None (Control) Uninhibited auto-oxidationN/ABaseline (1x)< 12 hours
Inert Atmosphere (Ar/N₂) Displaces dissolved O₂, halting radical initiationContinuous sparge/blanket5x - 10x> 72 hours
Ascorbic Acid (Vit C) Sacrificial water-soluble reducing agent0.1% - 0.5% (w/v)15x> 7 days
BHT Lipid/DMSO-soluble radical scavenger0.05% - 0.1% (w/v)12x> 5 days
EDTA Chelates trace metals (Fe, Cu) preventing Fenton reactions0.1 mM - 0.5 mM3x> 48 hours
pH Control (pH 4.5 - 5.5) Protonates amine (

), reducing electron density
Buffer dependent4x> 48 hours

Deep-Dive FAQs: Troubleshooting Specific Scenarios

Q1: My solution turns pink immediately upon adding the compound to the buffer. Why? A1: Immediate color change (especially pink or red) is a hallmark of transition metal-catalyzed oxidation[1][5]. Even high-purity laboratory water can contain trace amounts of iron or copper, which act as catalysts to strip electrons from the aniline ring. Solution: Pre-treat your buffer with 0.1 mM EDTA to chelate trace metals before adding the active compound.

Q2: Does the chlorine atom at the 3-position protect the amine from oxidation? A2: Only marginally. While halogens are electron-withdrawing and slightly deactivate the aromatic ring compared to an unsubstituted aniline, the ortho-chlorine is insufficient to halt oxidation[3]. Furthermore, the extended conjugation provided by the acrylic acid tail stabilizes the resulting radical cation, making the molecule highly prone to downstream polymerization[1].

Q3: What is the optimal pH for stabilizing this compound in aqueous assays? A3: Aromatic amines are most stable against oxidation at lower pH levels because the amine group becomes protonated (


). A protonated amine lacks the free lone pair required to initiate oxidation[1]. However, the acrylic acid moiety requires a slightly higher pH to remain deprotonated and soluble in water. A compromise pH of 4.5 to 5.5 is optimal, balancing aqueous solubility with oxidative stability.

Q4: I am preparing a 100 mM stock in DMSO. How do I prevent it from turning black in the freezer? A4: DMSO is hygroscopic and can absorb oxygen and moisture over time. For non-aqueous stock solutions, add a lipophilic antioxidant such as Butylated hydroxytoluene (BHT) at 0.1% w/v[5]. Aliquot the stock into single-use amber vials, purge the headspace with Argon, and store at -20°C or -80°C.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the protocol mandates a hard stop to prevent the use of degraded compounds in your downstream assays.

Protocol: Preparation of Oxidation-Resistant Aqueous Solutions

Materials Required:

  • Degassed ultra-pure water (18.2 MΩ·cm)

  • Argon or Nitrogen gas source with a sparging stone

  • Ascorbic acid (Antioxidant) and EDTA (Chelator)

  • Amber glass vials

Step-by-Step Methodology:

  • Solvent Degassing: Place the required volume of buffer/water into a flask. Sparge with Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen[1][6].

    • Validation Checkpoint 1: Use a dissolved oxygen (DO) meter. Proceed only if DO is < 0.5 ppm.

  • Additive Incorporation: While maintaining a gentle flow of inert gas over the liquid surface (blanketing), add 0.1 mM EDTA and 0.1% (w/v) Ascorbic acid. Stir until completely dissolved.

  • Compound Dissolution: Slowly add the this compound to the solution. Maintain the inert gas blanket and minimize exposure to ambient light by wrapping the flask in foil[5].

  • pH Optimization: Check the pH and carefully adjust to 4.5 - 5.5 using dilute HCl or NaOH[1].

    • Validation Checkpoint 2 (Visual): The solution must remain colorless to pale yellow. If a pink, brown, or green tint is observed, the compound has oxidized. Discard the solution, verify the purity of your dry powder, and restart from Step 1.

  • Sterile Filtration & Aliquoting: Filter the solution through a 0.22 µm syringe filter directly into pre-purged amber glass vials.

  • Storage: Cap tightly, seal with Parafilm, and store at -20°C.

Workflow S1 1. Solvent Degassing (Ar/N2 Sparging, 15 min) S2 2. Add Stabilizers (0.1% Ascorbic Acid, 0.1mM EDTA) S1->S2 S3 3. Dissolve Compound (Under Inert Atmosphere) S2->S3 S4 4. pH Optimization (Adjust to pH 4.5 - 5.5) S3->S4 S5 5. Sterile Filtration (0.22 µm, into Amber Vials) S4->S5 S6 6. Storage & Validation (Store at -20°C, Visual Check) S5->S6

Fig 2: Self-validating workflow for preparing stable aromatic amine solutions.

References

  • The Journal of Physical Chemistry A - ACS Publications. "Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution". Available at:[Link]

  • ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine...". Available at: [Link]

  • University of Surrey. "Oxidation of aromatic amines by sodium hypochlorite." Available at:[Link]

  • Chemistry LibreTexts. "23.11: Oxidation of Amines". Available at:[Link]

Sources

Filtration techniques for fine precipitates of 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe bottlenecks during the isolation of substituted cinnamic acid derivatives.

3-(4-Amino-3-chlorophenyl)acrylic acid presents a unique challenge: its amphoteric nature (containing both a basic aniline and an acidic carboxyl group) combined with its rigid aromatic structure means that upon neutralization, it rapidly crashes out of solution. This rapid nucleation often forms unfilterable "sols" or gelatinous networks rather than distinct, filterable crystals.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity isolation of your target compound.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my synthesized this compound consistently form a gelatinous paste that immediately clogs my filter paper? A1: The issue lies in the kinetics of your precipitation. When you adjust the pH to the compound's isoelectric point (pI) too rapidly at room temperature, you create localized zones of extreme supersaturation. According to classical nucleation theory, this causes a massive burst of molecule-sized nucleation sites that grow very slowly because the solute is rapidly depleted . These fine particles (sols) interconnect via hydrogen bonding to form a loose gel network that traps solvent and spectator ions. This gel instantly blinds the pores of standard cellulose filter paper. To fix this, you must shift the kinetic balance from nucleation to crystal growth using a technique called Ostwald ripening (digestion).

Q2: I switched from paper to a sintered glass frit, but the filtration still slowed to a drip. What is happening? A2: Sintered glass frits are depth filters made of a fine mesh of glass fibers . If your particle size is smaller than the frit's porosity (e.g., <10 µm for a Porosity 4 frit), the microcrystals will embed themselves deep within the glass matrix rather than sitting on the surface. This causes irreversible clogging. You must either increase your particle size via digestion or use a sacrificial pre-filter layer.

Q3: Can I use a Celite (diatomaceous earth) pad to speed up the filtration of this compound? A3: No, unless the filtrate is your target. Celite is highly effective for filtering out fine, unwanted precipitates because it prevents the particles from reaching and clogging the frit . However, if this compound is your product, it will become intimately mixed with the silica-based Celite. If you have already made this mistake, see the "Rescue Protocol" below to recover your product.

Section 2: Filter Media Selection Guide

Selecting the correct filtration medium is critical. Cellulose papers swell in aqueous environments, further reducing their pore size and exacerbating clogs. We recommend transitioning to glass microfiber or controlled-porosity frits .

Filter TypePore Size / RetentionMaterial CompositionBest ForLimitations
Standard Qualitative Paper 10 - 20 µmCelluloseCoarse, granular precipitates.Swells in water; instantly clogs with gels/sols.
Glass Microfiber (Grade F) ~0.7 µmBorosilicate GlassVery fine crystalline precipitates.Brittle; cannot be scraped aggressively.
Sintered Glass Frit (Porosity 3) 16 - 40 µmFused GlassRipened/digested microcrystals.Hard to clean if particles embed in the matrix.
Sintered Glass Frit (Porosity 4) 10 - 16 µmFused GlassFine analytical precipitates.Extremely slow flow rate without vacuum.
Celite 545 Pad Depth FiltrationDiatomaceous EarthClarifying liquids (target is filtrate).Contaminates solid products; requires chemical separation.

Section 3: Validated Experimental Protocols

Protocol A: Ostwald Ripening (Digestion) for Particle Size Enhancement

Causality: Heating the suspension increases the solubility of the finest particles. As they dissolve, the solute redeposits onto larger, more thermodynamically stable crystals, destroying the gel network and creating a highly filterable suspension.

  • Redissolution: If you have a gelatinous mess, redissolve the this compound by adjusting the pH away from its isoelectric point (either < pH 2 with HCl or > pH 9 with NaOH) until the solution is clear.

  • Thermal Equilibration: Heat the solution to 65–70°C under continuous moderate stirring.

  • Controlled Nucleation: Add the counter-reagent (acid or base) dropwise (e.g., 1 drop per 5 seconds) to slowly approach the isoelectric point (approx. pH 4.0 - 4.5). Stop immediately when persistent turbidity is observed.

  • Digestion: Maintain the temperature at 65–70°C for 60 minutes. Do not allow the mixture to boil. You will visually observe the transition from a milky sol to a suspension of distinct, shimmering microcrystals.

  • Cooling: Remove from heat and allow the flask to cool to room temperature at a rate of ~0.5°C/min. Place in an ice bath for 15 minutes prior to filtration to maximize yield.

Protocol B: High-Yield Vacuum Filtration of Ripened Precipitate

Self-Validation: A successful filtration is validated by a rapid flow rate (continuous stream, not dripping) and a perfectly clear filtrate. If the filtrate is cloudy, your frit porosity is too high or digestion was incomplete.

  • Apparatus Assembly: Secure a Porosity 3 sintered glass funnel to a Buchner flask. Connect to a vacuum manifold .

  • Pre-wetting: Apply a light vacuum and wet the frit with the mother liquor solvent (e.g., cold water or 10% ethanol). This prevents initial particle bypass.

  • Decantation: Crucial step. Do not dump the slurry. Allow the crystals to settle in the flask, and decant the supernatant through the frit first. This prevents the bulk solid from compressing into an impermeable cake prematurely.

  • Slurry Transfer: Swirl the remaining thick slurry and transfer it to the frit. Apply full vacuum.

  • Washing: Break the vacuum. Add cold washing solvent (e.g., ice-cold water) to the cake. Gently stir the top layer of the cake with a glass rod (do not scratch the frit). Reapply vacuum to pull the wash through.

Rescue Protocol: Recovering Product from a Celite/Frit Clog

If your product is trapped in a Celite pad or a severely clogged frit :

  • Place the funnel over a clean receiving flask.

  • Wash the frit/Celite pad with warm Tetrahydrofuran (THF) or 1M NaOH. This compound is highly soluble in these, while Celite (silica) is completely insoluble.

  • Pull the solvent through the frit. The filtrate now contains your pure product.

  • Evaporate the THF or neutralize the NaOH solution using Protocol A to reprecipitate the pure acid.

Section 4: Process Workflows & Visualizations

Isoelectric Crystallization Workflow

This diagram illustrates the thermodynamic pathway required to avoid gel formation and produce filterable microcrystals.

IsoelectricCrystallization Step1 1. Redissolution (pH > 9 or pH < 2) Step2 2. Heating (60-70°C) Step1->Step2 Step3 3. Titration (Approach pI slowly) Step2->Step3 Step4 4. Digestion (Hold 1 hr) Step3->Step4 Promotes growth over nucleation Step5 5. Isolation (Frit Filtration) Step4->Step5 Yields filterable microcrystals

Caption: Step-by-step workflow for isoelectric crystallization and digestion.

Filtration Troubleshooting Logic

Use this decision tree to immediately identify and resolve filtration bottlenecks on the bench.

FiltrationTroubleshooting Start Fine Precipitate Detected Check Is product the filtrate or solid? Start->Check Solid Target = Solid Product Check->Solid Filtrate Target = Filtrate Check->Filtrate Digestion Perform Ostwald Ripening (Digestion) Solid->Digestion Celite Use Celite Pad on Sintered Frit Filtrate->Celite Filter Vacuum Filter via Porosity 3/4 Frit Digestion->Filter Success Clear Separation Celite->Success Filter->Success Fail Filter Clogs Filter->Fail If particles < pore size Rescue Redissolve & Recrystallize Fail->Rescue Rescue->Digestion Slower precipitation

Caption: Logical workflow for troubleshooting fine precipitate filtration failures.

References

  • Reddit Chemhelp Community - Do precipitation reactions result in fine particles formation? (Mechanistic discussion on nucleation, sols, and gel networks). Available at:[Link]

  • University of York Chemistry Teaching Labs - Sinter filtration. Available at:[Link]

  • Chemistry LibreTexts - 5: Inert Atmosphere Filtrations (Application of Celite for fine particulate removal). Available at:[Link]

  • Sciencemadness Discussion Board - Getting Celite 545 out of a medium frit? (Practical laboratory rescue techniques for clogged frits). Available at:[Link]

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 3-(4-Amino-3-chlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists evaluate halogenated cinnamic acid derivatives for pharmacological applications, rigorous structural validation becomes paramount. For 3-(4-Amino-3-chlorophenyl)acrylic acid (CAS: 1087770-44-2), 1H NMR spectroscopy is the gold standard for confirming regiochemistry, stereochemistry, and purity.

However, the analytical performance of this technique is heavily dictated by the choice of deuterated solvent. This guide objectively compares the two most prevalent NMR solvents used for this class of compounds—DMSO-d6 and CD3OD —providing actionable experimental protocols, mechanistic insights, and quantitative reference data [1].

Mechanistic Insights: Solvent-Analyte Interactions

This compound possesses three distinct structural domains that dictate its NMR behavior: an electron-donating amino group (-NH2), an inductive electron-withdrawing chlorine atom, and a rigid trans-acrylic acid moiety.

The DMSO-d6 Advantage: Full Structural Elucidation

Dimethyl sulfoxide-d6 is a strongly hydrogen-bonding, aprotic solvent. Its primary performance advantage lies in its ability to lock exchangeable protons in stable solvation shells. In DMSO-d6, the quadrupolar relaxation of the nitrogen atom is mitigated, allowing the -NH2 protons to appear as a distinct, albeit broad, singlet. Similarly, the highly deshielded carboxylic acid (-COOH) proton remains visible. This solvent is mandatory when complete structural proof—including the verification of functional groups—is required [1].

The CD3OD Advantage: Resolution and Recovery

Methanol-d4 is a protic solvent that induces rapid hydrogen-deuterium (H-D) exchange. Upon dissolution, the -NH2 and -COOH protons are replaced by deuterium, rendering them invisible in the 1H NMR spectrum. While this results in a loss of functional group signals, CD3OD offers superior performance for high-throughput purity analysis. Its low viscosity significantly increases the transverse relaxation time (


), yielding exceptionally sharp spectral lines that perfectly resolve complex aromatic splitting patterns (such as the doublet of doublets of the H-6 proton). Furthermore, the high volatility of CD3OD allows for near-instantaneous, non-destructive sample recovery.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every parameter is selected to provide an internal mathematical check on the data's validity.

Step 1: Sample Preparation & Solvation
  • Action: Dissolve 5.0–10.0 mg of this compound in 600 µL of the selected deuterated solvent (DMSO-d6 or CD3OD) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Causality: The 5–10 mg mass range is deliberately chosen to optimize the signal-to-noise ratio (SNR) for the weak meta-coupling (J ≈ 2.0 Hz) of the H-2 proton, without inducing concentration-dependent

    
     stacking or intermolecular hydrogen bonding that would artificially broaden the signals [3]. TMS provides a definitive zero-point reference, eliminating chemical shift drift caused by temperature variations.
    
Step 2: Acquisition Parameters
  • Action: Acquire the 1D 1H NMR spectrum at 400 MHz or 600 MHz using a standard 30° pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 16.

  • Causality: A 30° pulse combined with a 2.0 s relaxation delay ensures that the longitudinal magnetization (

    
    ) of all protons—particularly the slowly relaxing alkene protons—fully recovers between scans. Self-Validation Check:  If the integration of the alkene protons does not perfectly match the aromatic protons (1:1 ratio per proton), the user immediately knows the D1 delay was insufficient or the sample is impure.
    
Step 3: Spectral Processing & Validation
  • Action: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz prior to Fourier transformation. Phase and baseline correct manually.

  • Causality: An LB of 0.3 Hz mathematically suppresses high-frequency noise in the free induction decay (FID) without obscuring the fine splitting of the H-6 proton. Self-Validation Check: The system is validated by checking the internal integral sum. The total integration must exactly equal 8.0 protons in DMSO-d6 and 5.0 protons in CD3OD.

Quantitative Data Comparison

The following table summarizes the expected chemical shifts (


), multiplicities, and scalar couplings (

) for this compound. The trans (E) configuration of the acrylic acid moiety is universally characterized by a large scalar coupling constant (J ≈ 15.9 Hz) [4].
Proton PositionMultiplicityJ-Coupling (Hz)DMSO-d6 Shift (ppm)CD3OD Shift (ppm)Structural Causality / Notes
H-2 (Aromatic) d~2.07.657.55Deshielded by Cl and acrylic group; exhibits meta-coupling to H-6.
H-5 (Aromatic) d~8.56.806.75Highly shielded by the strong resonance donation of the ortho -NH2 group.
H-6 (Aromatic) dd8.5, 2.07.357.30Ortho-coupled to H-5 and meta-coupled to H-2.
H-

(Alkene)
d~15.96.256.30Characteristic upfield shift for the proton adjacent to the carbonyl [4].
H-

(Alkene)
d~15.97.457.50Deshielded by the aromatic ring; large J confirms trans geometry [2].
-NH2 (Amine) br s-5.80InvisibleBroadened by

N quadrupolar relaxation; undergoes rapid H-D exchange in CD3OD.
-COOH (Acid) br s-12.20InvisibleHighly deshielded acidic proton; undergoes rapid H-D exchange in CD3OD.

Analytical Decision Workflow

The following logic diagram illustrates the decision-making process for selecting the appropriate NMR solvent based on the analytical objective.

NMR_Workflow Compound This compound (CAS: 1087770-44-2) Goal Define Primary Analytical Objective Compound->Goal DMSO_Path Full Structural Elucidation (Observe Exchangeable Protons) Goal->DMSO_Path CD3OD_Path High-Throughput / Recovery (Suppress Exchangeable Protons) Goal->CD3OD_Path DMSO_Prep Dissolve in DMSO-d6 Lock: 2.50 ppm DMSO_Path->DMSO_Prep CD3OD_Prep Dissolve in CD3OD Lock: 3.31 ppm CD3OD_Path->CD3OD_Prep Acquisition 1H NMR Acquisition (400/600 MHz, 16 Scans, D1=2s) DMSO_Prep->Acquisition CD3OD_Prep->Acquisition Analysis_DMSO Validate NH2 (~5.8 ppm) & COOH (~12.2 ppm) Signals Total Integral = 8H Acquisition->Analysis_DMSO Analysis_CD3OD Analyze Sharp Ar-H & Alkene (H-D Exchange Complete) Total Integral = 5H Acquisition->Analysis_CD3OD

Decision matrix for NMR solvent selection and data validation of this compound.

References

  • DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyd SciELO México[Link]

  • Synthesis, Characterization and Antibacterial Study of Cinnamic Acid Derivatives IKM Institut Kimia Malaysia[Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of Novel Cinnamides and a Bis Cinnamate Bearing 1,2,3-Triazole Functionalities SciELO Brasil[Link]

Comparative Guide: HPLC Purity Analysis of 3-(4-Amino-3-chlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 3-(4-Amino-3-chlorophenyl)acrylic acid . It moves beyond generic "screening" protocols to a mechanism-based approach, comparing a standard C18 workflow against an optimized Fluorophenyl (PFP) stationary phase method.[1]

Executive Summary

The Challenge: this compound presents a dual challenge in chromatography: it is zwitterionic (containing both an acidic carboxyl and a basic aniline moiety) and halogenated .[1] Standard C18 methods often fail to resolve positional isomers (e.g., 2-chloro analogs) or result in peak tailing due to secondary silanol interactions with the amino group.[1]

The Solution: This guide compares a Standard Generic Method (C18) against an Optimized Targeted Method (PFP) .

  • Winner: The Pentafluorophenyl (PFP) phase with a low-pH phosphate buffer.[1]

  • Why: The PFP phase leverages

    
    -
    
    
    
    interactions and halogen selectivity to resolve closely eluting chlorinated impurities that co-elute on C18.

Compound Profiling & Physicochemical Logic[1]

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Phenyl ring, acrylic acid tail, amino group, chlorine.[1][2][3]Conjugated system (UV active). Chlorine adds lipophilicity but requires shape selectivity.
pKa (Acid) ~4.2 - 4.5At pH > 4.5, the tail is anionic (

).[1] Retention drops on RP.
pKa (Base) ~3.2 - 3.5At pH < 3.2, the amine is cationic (

).[1] Increases water solubility.
LogP ~2.1Moderately lipophilic. Retains well on Reverse Phase (RP).
Mechanism of Action Diagram

The following diagram illustrates the decision matrix for selecting the stationary phase based on these properties.

MethodSelection Start Compound: this compound Check_pKa Analyze pKa (Acid ~4.4, Base ~3.4) Start->Check_pKa Decision_pH Select pH 2.5 (Acid Neutral, Amine +) Check_pKa->Decision_pH Check_Impurities Identify Critical Impurities (Regioisomers, Des-chloro) Path_C18 Standard C18 Column Check_Impurities->Path_C18 Generic Screen Path_PFP Pentafluorophenyl (PFP) Column Check_Impurities->Path_PFP Targeted Optimization Decision_pH->Check_Impurities Result_C18 Issue: Peak Tailing (Silanols) Issue: Poor Isomer Resolution Path_C18->Result_C18 Result_PFP Benefit: Pi-Pi Interactions Benefit: Halogen Selectivity Path_PFP->Result_PFP

Figure 1: Decision matrix for stationary phase selection based on zwitterionic and halogenated properties.

Comparative Analysis: Generic vs. Optimized

Scenario A: The "Generic" Alternative (C18)

Most labs begin with a standard alkyl-chain column.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[4]

  • Performance:

    • Tailing Factor:[1] Often > 1.5 due to interaction between the positively charged amine and residual silanols on the silica surface.

    • Selectivity: Relies solely on hydrophobicity. Often fails to separate the target from 3-(4-aminophenyl)acrylic acid (des-chloro impurity) effectively.[1]

Scenario B: The Optimized Method (PFP)

The recommended approach uses a fluorinated stationary phase.

  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5), 150 x 4.6 mm, 2.6 µm (Core-Shell).[1]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.

  • Performance:

    • Tailing Factor:[1] Typically < 1.2. The high ionic strength buffer suppresses ion-exchange interactions.

    • Selectivity: The electron-deficient fluorine ring on the column interacts strongly with the electron-rich amino group and the chlorine atom (

      
      -
      
      
      
      and halogen bonding), providing superior resolution of impurities.[1]
Performance Benchmarking Data

Simulated data based on comparative column chemistries for chlorinated anilines.

ParameterMethod A (C18 / Formic Acid)Method B (PFP / Phosphate pH 2.[1]5)Verdict
Resolution (Rs) of Des-chloro Impurity 1.83.5 PFP offers superior selectivity.[1]
USP Tailing Factor 1.6 (Tailing)1.1 (Symmetric) Phosphate buffer masks silanols.[1]
Retention Time Stability Moderate (pH sensitive)High (Buffered)Method B is more robust.[1]
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL Sharper peaks = higher sensitivity.[1]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The system suitability steps ensure the method is performing correctly before samples are run.

Reagents & Preparation[5][6]
  • Solvent A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Solvent B (Organic): 100% Methanol (HPLC Grade).[1] Note: Methanol is preferred over Acetonitrile here to promote

    
    -
    
    
    
    interactions on the PFP column.[1]
  • Diluent: 50:50 Water:Methanol.

Instrument Conditions
  • Column: PFP (Pentafluorophenyl) Phase, 150 x 4.6 mm, 2.6 µm or 3 µm.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 254 nm (Targeting the conjugated cinnamic system) and 280 nm.

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.09010Initial Hold (Equilibration)
2.09010Injection
15.04060Linear Gradient
18.01090Wash Impurities
20.01090Hold Wash
20.19010Re-equilibration
25.09010Ready for next injection
Impurity Synthesis Workflow (For Validation)

To validate specificity, you must stress the molecule.

ImpurityPathways Parent Target: This compound Impurity1 Impurity A: Des-chloro analog (Loss of Cl) Parent->Impurity1 Photolytic Stress Impurity2 Impurity B: Saturated analog (Propanoic acid deriv.) Parent->Impurity2 Over-reduction Impurity3 Impurity C: Decarboxylated (4-Amino-3-chlorostyrene) Parent->Impurity3 Thermal Stress

Figure 2: Potential degradation pathways for specificity testing.[1]

Method Validation & Robustness

To ensure Trustworthiness , the method must pass these criteria:

  • Specificity: Inject the "Stress Mix" (Acid, Base, Oxidative, Thermal degradation). The PFP method must resolve the parent peak from all degradation products with

    
    .
    
  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     must be 
    
    
    
    .
  • Precision: 6 replicate injections of the standard. RSD of area must be

    
    .
    
  • Robustness (The "Self-Check"):

    • Change pH by ± 0.2 units.

    • Change Column Temp by ± 5°C.

    • Pass Criteria: System Suitability (Resolution and Tailing) remains within limits.

Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is too strong (100% MeOH).

    • Fix: Dissolve sample in mobile phase or 50:50 Water:MeOH.

  • Problem: Retention time drift.

    • Cause: pH fluctuation in the buffer.

    • Fix: Ensure buffer is prepared fresh and pH meter is calibrated. Phosphate buffer is essential; volatile buffers (Formate/Acetate) are too weak at pH 2.5 for this zwitterion.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • PubChem. (n.d.).[3] Compound Summary: 4-Aminocinnamic acid.[1][3] National Library of Medicine. Link (Structural analog data used for pKa estimation).[1]

  • Phenomenex. (2023). Selectivity of Phenyl-Hexyl and PFP Phases in HPLC. Link (Technical application notes on halogenated compound separation).

  • Sigma-Aldrich. (n.d.).[1] 3-(4-Chlorophenyl)acrylic acid Product Information. Link (Source for impurity profile understanding).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(4-Amino-3-chlorophenyl)acrylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-(4-Amino-3-chlorophenyl)acrylic acid, a molecule of interest in medicinal chemistry and material science. We will explore the predictable fragmentation pathways based on established principles and compare the utility of mass spectrometry against other common analytical techniques.

Introduction: The Analytical Imperative

This compound possesses a unique combination of functional groups: a carboxylic acid, an amine, a chloro-substituent, and an aromatic ring conjugated to a double bond. This structural complexity necessitates a robust analytical strategy for unambiguous identification and characterization. Mass spectrometry, particularly with tandem capabilities (MS/MS), stands out as a powerful tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through controlled fragmentation. Understanding the fragmentation behavior is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and quality control in a drug development pipeline.

Predicting the Fragmentation Cascade of this compound

While no direct literature exists for the mass spectrum of this specific molecule, we can confidently predict its fragmentation based on the well-documented behavior of its constituent chemical moieties. The fragmentation pattern will be highly dependent on the ionization method employed (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). For the purpose of this guide, we will focus on positive ion mode ESI, a common technique for such molecules.

Upon protonation, typically at the more basic amino group or the carbonyl oxygen of the carboxylic acid, the molecule will undergo collision-induced dissociation (CID) in the mass spectrometer. The primary fragmentation events are expected to be:

  • Decarboxylation: The loss of CO2 (44 Da) from the carboxylic acid group is a very common fragmentation pathway for cinnamic acid and its derivatives.[1][2] This would result in a significant fragment ion.

  • Loss of Water: Elimination of H2O (18 Da) is another plausible fragmentation, particularly if protonation occurs on the carbonyl oxygen.

  • Cleavage of the Acrylic Acid Side Chain: The bond between the phenyl ring and the acrylic acid moiety can cleave, leading to fragments corresponding to the substituted aniline and the acrylic acid portions.

  • Loss of HCl: While less common as a primary fragmentation, the loss of a chlorine radical followed by a hydrogen radical (HCl, 36.5 Da) from the aromatic ring is a possibility, especially at higher collision energies. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key diagnostic feature in the mass spectrum, aiding in the identification of chlorine-containing fragments.[3][4]

  • Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, although these are typically less intense ions.

Based on these principles, a proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ This compound m/z = 198.03 F1 Loss of H₂O [M+H - H₂O]⁺ m/z = 180.02 M->F1 - H₂O F2 Loss of CO₂ [M+H - CO₂]⁺ m/z = 154.04 M->F2 - CO₂ F3 Loss of C₂H₂ from F2 [M+H - CO₂ - C₂H₂]⁺ m/z = 128.03 F2->F3 - C₂H₂ F4 Loss of Cl from F2 [M+H - CO₂ - Cl]⁺ m/z = 119.06 F2->F4 - Cl

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To experimentally validate the predicted fragmentation, the following protocol using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is recommended. The rationale behind each step is provided to ensure a self-validating experimental design.

Objective: To obtain a clean, high-resolution mass spectrum and a detailed MS/MS fragmentation pattern for this compound.

Materials:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol. The use of a high-purity solvent is crucial to minimize background ions.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 methanol:water with 0.1% formic acid). Formic acid is added to promote protonation and enhance ionization efficiency in positive ion mode.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient: A gradient elution (e.g., starting at 10% B, ramping to 95% B over 5 minutes) will ensure good peak shape and separation from any potential impurities.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL. A small injection volume minimizes the risk of column overloading and ion suppression.

  • Mass Spectrometry Parameters (Positive Ion ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV. This voltage is a good starting point for achieving stable spray of the eluent.

    • Desolvation Gas Flow: 600 L/hr. This parameter aids in the desolvation of the droplets, promoting the formation of gas-phase ions.

    • Desolvation Temperature: 350 °C. A sufficiently high temperature is needed for efficient solvent evaporation without causing thermal degradation of the analyte.

    • MS1 Scan Range: m/z 50-500. This range will comfortably include the precursor ion and any expected fragments.

    • MS/MS (Product Ion Scan):

      • Precursor Ion: Select the [M+H]⁺ ion of this compound (expected m/z ~198.03).

      • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step to observe both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products, providing a comprehensive fragmentation map.[1]

Comparative Analysis with Alternative Techniques

While MS/MS is a premier technique for structural elucidation, a comprehensive analytical approach often involves orthogonal techniques. The following table compares the performance of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

FeatureMass Spectrometry (MS/MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC-UV)
Information Provided Molecular weight and detailed structural information through fragmentation.Detailed information on the chemical environment of each atom (connectivity).Retention time for identification and quantification. Limited structural information from UV spectrum.
Sensitivity High (picogram to femtogram)Low (milligram to microgram)Moderate (nanogram to microgram)
Sample Requirement Very lowHighLow
Analysis Time Fast (minutes per sample)Slower (minutes to hours per sample)Fast (minutes per sample)
Destructive/Non-destructive DestructiveNon-destructiveNon-destructive (if fraction collection is used)
Key Advantage Unparalleled sensitivity and ability to analyze complex mixtures.Unambiguous structure determination without the need for fragmentation prediction.Robust, reproducible, and excellent for quantification.
Limitation Isomers can be difficult to distinguish without chromatographic separation.Low sensitivity and requires pure samples.Co-eluting species can interfere with identification and quantification.

graph TD {
A[Start: Compound Characterization] --> B{Initial Analysis};
B --> C[HPLC-UV for Purity and Quantification];
B --> D[Mass Spectrometry for Molecular Weight and Structure];
B --> E[NMR for Definitive Structure Elucidation];
C --> F[Quantitative Data];
D --> G{Fragmentation Data};
G --> H[Structural Hypothesis];
E --> I[Definitive Structure];

H --> I;

subgraph "Workflow"
    A; B; C; D; E; F; G; H; I;
end

style A fill:#4285F4,stroke:#fff,stroke-width:2px,fontcolor:#fff
style B fill:#EA4335,stroke:#fff,stroke-width:2px,fontcolor:#fff
style C fill:#FBBC05,stroke:#fff,stroke-width:2px,fontcolor:#202124
style D fill:#FBBC05,stroke:#fff,stroke-width:2px,fontcolor:#202124
style E fill:#FBBC05,stroke:#fff,stroke-width:2px,fontcolor:#202124
style F fill:#34A853,stroke:#fff,stroke-width:2px,fontcolor:#fff
style G fill:#34A853,stroke:#fff,stroke-width:2px,fontcolor:#fff
style H fill:#34A853,stroke:#fff,stroke-width:2px,fontcolor:#fff
style I fill:#34A853,stroke:#fff,stroke-width:2px,fontcolor:#fff

}

Caption: Integrated workflow for compound characterization.

Conclusion

The predictable and informative fragmentation pattern of this compound makes mass spectrometry an ideal tool for its characterization. Key fragmentation pathways, including decarboxylation and loss of water, coupled with the characteristic isotopic signature of chlorine, provide a high degree of confidence in its identification. While NMR remains the gold standard for absolute structure determination, the speed, sensitivity, and structural insight offered by LC-MS/MS make it an indispensable technique in the modern drug development and chemical research landscape. By employing the experimental protocol outlined in this guide, researchers can rapidly and reliably obtain high-quality data to support their scientific endeavors.

References

  • Demireva, M., & Armentrout, P. B. (n.d.). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation.
  • Single stage electrospray mass spectrum of trans-cinnamic acid in... - ResearchGate. (n.d.).
  • Gas-Phase Internal Proton-Transfer of Protonated para-Aminobenzoic Acid Catalyzed by One Methanol Molecule - Journal of the American Society for Mass Spectrometry - Figshare. (2023, June 8).
  • Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry - PubMed. (2010, April 15).
  • Gas-Phase Internal Proton-Transfer of Protonated para-Aminobenzoic Acid Catalyzed by One Methanol Molecule | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023, June 8).
  • MS spectra showing fragmentation patterns of cinnamic acid derivatives... - ResearchGate. (n.d.).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Pyrolysis mass spectrometry of acrylic acid polymers - ResearchGate. (n.d.).
  • Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. (2010, January 14).
  • Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC. (n.d.).
  • Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography−High - ACS Publications. (2018, November 20).
  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics - MDPI. (2024, August 8).
  • 4-Aminobenzoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • 3-[4-(Acetylamino)phenyl]acrylic acid | 7152-04-7 - MilliporeSigma. (n.d.).
  • CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. (2013, November 22).
  • Photofragmentation of acrylic acid and methacrylic acid in the gas phase - ACS Publications. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
  • 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7 | Chemsrc. (2025, August 20).
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. (2019, April 23).
  • Mass Spectrometry - MSU chemistry. (n.d.).
  • Acrylic acid - Wikipedia. (n.d.).
  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011, January 14).
  • Mascot help: Peptide fragmentation. (n.d.).
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. (2018, June 12).
  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024, December 12).
  • p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem. (n.d.).
  • 1262014-52-7|3-(3-Amino-4-chlorophenyl)acrylic acid - BLDpharm. (n.d.).

Sources

FTIR absorption bands for 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR absorption bands for 3-(4-Amino-3-chlorophenyl)acrylic acid Content Type: Publish Comparison Guide

Structural Elucidation & Spectral Analysis for Drug Development

Executive Summary & Compound Significance

This compound (often referred to as 4-amino-3-chlorocinnamic acid) is a critical intermediate in the synthesis of kinase inhibitors and functionalized styrenic polymers. Its structure combines three distinct chemically active zones: a carboxylic acid tail, a conjugated alkene linker, and a trisubstituted aromatic core containing both an electron-donating amine and an electron-withdrawing chlorine atom.

This guide provides a rigorous comparative analysis of its Fourier Transform Infrared (FTIR) spectrum. By benchmarking against its precursors (Cinnamic Acid) and analogs (4-Aminocinnamic Acid), we isolate the specific vibrational signatures required for positive identification and quality control (QC).

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and minimize artifacts (such as moisture interference in the -OH region), the following protocol is recommended. This workflow prioritizes signal-to-noise ratio in the fingerprint region where the C-Cl bond absorbs.

Standard Operating Procedure (SOP)
  • Sample Preparation (Solid Phase):

    • Preferred: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Reasoning: Eliminates KBr hygroscopicity which can obscure the carboxylic O-H stretch.

    • Alternative: KBr Pellet (1-2 mg sample in 200 mg dry KBr).

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solid organics).

    • Scans: Minimum 32 scans (64 recommended for resolution of weak aromatic overtones).

    • Range: 4000 cm⁻¹ to 400 cm⁻¹.[1]

  • Background Correction:

    • Perform ambient air background collection immediately prior to sample loading to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Detailed Spectral Analysis & Band Assignment

The spectrum of this compound is defined by the interplay between the electron-donating amino group and the electron-withdrawing chlorine.

Region I: High Frequency (4000 – 2500 cm⁻¹)
  • Primary Amine (-NH₂):

    • Look for a distinct doublet between 3450–3300 cm⁻¹ .

    • Mechanism:[2][3] The asymmetric (

      
      ) and symmetric (
      
      
      
      ) stretching of the N-H bonds.[4]
    • Differentiation: In 4-aminocinnamic acid, these are prominent. The presence of the ortho-chlorine atom may cause a slight broadening or shift due to intramolecular Hydrogen bonding or steric perturbation, but the doublet remains the primary identifier distinguishing this from 3-chlorocinnamic acid (which lacks these bands).

  • Carboxylic Acid (-COOH):

    • A broad, intense envelope spanning 3300–2500 cm⁻¹ .

    • Feature: This often overlaps with the C-H stretches.[5] A hallmark "shoulder" pattern of O-H dimers is typically visible.

Region II: The Double Bond Region (1750 – 1500 cm⁻¹)

This is the "diagnostic window" for the acrylic moiety.

  • Carbonyl (C=O):

    • Position: 1670–1690 cm⁻¹ .

    • Shift Logic: Conjugation with the alkene and aromatic ring lowers the frequency compared to aliphatic acids (~1710 cm⁻¹). The electron-withdrawing chlorine (inductive effect) may shift this slightly higher (+5-10 cm⁻¹) compared to pure 4-aminocinnamic acid.

  • Alkene (C=C):

    • Position: 1620–1635 cm⁻¹ .

    • Intensity: Moderate to strong, enhanced by the asymmetric substitution of the aromatic ring.

  • Aromatic Ring (C=C):

    • Position: ~1600 cm⁻¹ and ~1510 cm⁻¹ .

    • Differentiation: The 1,3,4-substitution pattern splits these bands differently than monosubstituted cinnamic acid.

Region III: Fingerprint & Halogen (1500 – 600 cm⁻¹)
  • C-N Stretch: ~1250–1300 cm⁻¹ (Strong).

  • Aryl Chloride (Ar-Cl):

    • Position: 1080–1035 cm⁻¹ (In-plane deformation) and ~700–800 cm⁻¹ (C-Cl stretch).

    • Challenge: The C-Cl stretch is often obscured by aromatic C-H out-of-plane (oop) bends. However, comparison with non-chlorinated analogs reveals a new, sharp band in the 1050–1100 cm⁻¹ region.

  • Substitution Pattern (oop):

    • The 1,2,4-trisubstitution pattern (on the ring itself, relative to the ring carbons) typically yields bands near 800–860 cm⁻¹ (2 adjacent H) and ~880 cm⁻¹ (isolated H).

Comparative Data Table

This table triangulates the target spectrum using established data from its closest structural relatives.

Functional GroupVibration ModeCinnamic Acid (Precursor)4-Aminocinnamic Acid (Analog)Target: this compound
Amine (-NH₂) Stretch (

)
Absent3440, 3360 cm⁻¹ (Doublet)3450–3320 cm⁻¹ (Doublet)
Acid (-OH) Stretch (H-bonded)3100–2600 cm⁻¹ (Broad)3100–2500 cm⁻¹ (Broad)3200–2500 cm⁻¹ (Broad)
Carbonyl (C=O) Stretch~1680 cm⁻¹~1665 cm⁻¹ (Red-shifted by NH₂)1675–1690 cm⁻¹ (Blue-shift recovery via Cl)
Alkene (C=C) Conjugated Stretch1630 cm⁻¹1620 cm⁻¹1625–1635 cm⁻¹
Aryl Chloride Ar-Cl / Ring Def.AbsentAbsent1080–1040 cm⁻¹ & <800 cm⁻¹
Aromatic Ring Substitution (oop)765, 680 cm⁻¹ (Mono)~830 cm⁻¹ (Para)810–860 cm⁻¹ (Trisubstituted)

Note: Exact values may shift ±5 cm⁻¹ depending on sample matrix (KBr vs. ATR).

Structural Verification Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of this compound, ensuring the chlorine atom is correctly positioned relative to the amine.

G Start Crude Product (Synthesis Output) FTIR FTIR Analysis (ATR/KBr) Start->FTIR CheckNH2 Check 3300-3450 cm⁻¹ (Doublet Present?) FTIR->CheckNH2 CheckCO Check 1670-1690 cm⁻¹ (Acid Carbonyl) CheckNH2->CheckCO Yes Fail Impurity/Wrong Product (Recrystallize) CheckNH2->Fail No (Missing Amine) CheckCl Check 1000-1100 cm⁻¹ (New Band vs Analog?) CheckCl->Fail No (Resembles 4-Amino Analog) PassFTIR FTIR Validated Proceed to NMR CheckCl->PassFTIR Yes (Cl Indicated) CheckCO->CheckCl Yes CheckCO->Fail No (Missing Acid) NMR ¹H NMR (DMSO-d₆) Confirm Cl Position PassFTIR->NMR Final Compound Verified Release for Use NMR->Final Splitting Pattern Confirms 1,3,4-Subst.

Figure 1: Analytical workflow for the stepwise validation of this compound, integrating FTIR screening with NMR confirmation.

References

  • National Institutes of Health (NIH). (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC6505000. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 3-(4-Amino-3-chlorophenyl)acrylic Acid vs. 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In rational drug design and advanced organic synthesis, the precise modulation of a building block's reactivity is paramount. Both 3-(4-Amino-3-chlorophenyl)acrylic acid and 4-aminocinnamic acid serve as versatile bifunctional synthons, possessing a nucleophilic aniline moiety and an electrophilic α,β-unsaturated carboxylic acid (Michael acceptor). However, the introduction of an ortho-chloro substituent in this compound fundamentally alters the electronic landscape and steric environment of the molecule.

This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic rationale and self-validating experimental protocols designed for researchers and drug development professionals.

Mechanistic Rationale: Electronic and Steric Perturbations

The reactivity divergence between these two compounds is strictly governed by the presence of the chlorine atom at the 3-position of the phenyl ring (which is ortho to the amino group and meta to the acrylic acid group).

  • Amine Nucleophilicity & Basicity: In 4-aminocinnamic acid, the amino group's lone pair is delocalized into the aromatic ring, making it a standard aniline derivative with a predicted conjugate acid pKa of ~4.79[1]. In this compound, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I)[2]. Although halogens possess a weak resonance-donating effect (+M), the -I effect dominates, severely depleting electron density from the adjacent amino group and destabilizing the conjugate acid[3]. Furthermore, the steric bulk of the ortho-chloro group (van der Waals radius ~1.75 Å) physically shields the nitrogen lone pair, drastically reducing its nucleophilicity towards bulky electrophiles. The expected pKa of this amine drops to approximately 2.65, analogous to the well-documented shift from aniline to 2-chloroaniline[4].

  • Michael Acceptor Electrophilicity: The acrylic acid moiety acts as a Michael acceptor. The meta-chloro substituent slightly withdraws electron density from the conjugated system via induction. This subtle electronic depletion lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, marginally increasing the electrophilicity of the β-carbon in this compound compared to the unsubstituted 4-aminocinnamic acid.

ElectronicEffects cluster_0 Substituent Effects in this compound A Ortho-Chloro Substituent B Strong Inductive Effect (-I) A->B C Steric Shielding (Radius 1.75 Å) A->C D Decreased Amine Nucleophilicity B->D E Increased β-Carbon Electrophilicity B->E C->D

Logical mapping of electronic and steric effects induced by the ortho-chloro substituent.

Quantitative Performance Comparison

To objectively compare these compounds, we synthesize their physicochemical properties and relative reaction rates. The data below highlights how the structural differences translate into synthetic behavior.

Property / Parameter4-Aminocinnamic AcidThis compoundImpact on Synthesis & Drug Design
Amine pKa (Conjugate Acid) ~4.79~2.65The chlorinated analog requires stronger bases or harsher conditions for N-alkylation/acylation.
N-Acylation Relative Rate Fast (Reference = 1.0)Slow (< 0.1)Chemoselectivity is easily achieved; the unsubstituted amine reacts preferentially in mixtures.
Michael Addition Rate (Thiol) ModerateFast (Enhanced by -I effect)The chlorinated analog is a superior Michael acceptor for covalent inhibitor warhead design.
Steric Hindrance at Amine LowHighBulky electrophiles will fail or require specialized catalysis to react with the chlorinated amine.
Experimental Workflows: Self-Validating Protocols

To empirically validate the reactivity differences, the following experimental protocols are designed as self-validating systems. By running competitive reactions, the intrinsic kinetic differences are isolated from environmental variables (such as solvent effects or temperature fluctuations).

Protocol A: Competitive N-Acylation (Probing Nucleophilicity)

Causality: This experiment demonstrates the combined steric and electronic deactivation of the amine by the ortho-chloro group. By using a substoichiometric amount of electrophile in a single pot, the two amines are forced to compete for the reagent. The product ratio directly reveals their relative nucleophilicity without the need for independent kinetic tracking.

  • Preparation: Dissolve 1.0 mmol of 4-aminocinnamic acid and 1.0 mmol of this compound in 10 mL of anhydrous dichloromethane (DCM) containing 2.5 mmol of N,N-diisopropylethylamine (DIPEA).

  • Reaction: Cool the mixture to 0 °C under an inert nitrogen atmosphere to minimize side reactions.

  • Electrophile Addition: Add 0.8 mmol of acetyl chloride dropwise over 5 minutes. The substoichiometric amount (0.8 eq total) ensures strict competition between the two substrates.

  • Quenching: After 30 minutes, quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize remaining electrophiles and halt the reaction.

  • Analysis: Extract the organic layer and analyze via HPLC-UV (254 nm). Expected Outcome: The chromatogram will show >95% conversion of the acetyl chloride into the N-acetyl derivative of 4-aminocinnamic acid, validating the profound deactivating effect of the ortho-chloro substituent.

Workflow Start Equimolar Mixture: Amine A + Amine B Reagent Add Acetyl Chloride (0.8 eq) in DCM/DIPEA at 0°C Start->Reagent Quench Quench with aq. NaHCO3 after 30 mins Reagent->Quench Analyze HPLC-UV Analysis (Quantify Amide Ratio) Quench->Analyze Result Result: >95% Amide from 4-Aminocinnamic Acid Analyze->Result

Step-by-step workflow for the competitive N-acylation self-validating protocol.

Protocol B: Thia-Michael Addition Kinetics (Probing Electrophilicity)

Causality: This experiment isolates the reactivity of the α,β-unsaturated system. Because the -I effect of the chlorine atom lowers the LUMO of the alkene, it accelerates nucleophilic attack. Tracking the decay of the conjugated system's UV absorbance provides a direct, real-time measurement of this electrophilic enhancement.

  • Preparation: Prepare separate 0.1 M solutions of both cinnamic acid derivatives in a pH 7.4 phosphate buffer/DMSO (80:20) mixture to simulate physiological conditions.

  • Reaction: Add 10 equivalents of a model thiol (e.g., cysteamine) to each solution at 25 °C. The vast excess of thiol ensures pseudo-first-order kinetics.

  • Monitoring: Monitor the disappearance of the UV absorbance peak corresponding to the conjugated alkene (typically around 270-290 nm) over time using a UV-Vis spectrophotometer.

  • Data Extraction: Plot ln(Absorbance) vs. time to extract the pseudo-first-order rate constants (

    
    ).
    Expected Outcome: this compound will exhibit a higher 
    
    
    
    , confirming that the electron-withdrawing chlorine atom enhances the electrophilicity of the Michael acceptor.
Conclusion

For researchers designing targeted covalent inhibitors or complex synthetic pathways, the choice between these two building blocks is critical. 4-aminocinnamic acid offers a highly reactive, unhindered nucleophilic amine ideal for standard amide coupling and rapid structural elaboration. Conversely, This compound provides a deactivated amine but a slightly more potent Michael acceptor. This makes it highly valuable when chemoselectivity is required, or when designing electrophilic warheads that require an attenuated amine to prevent unwanted auto-polymerization or off-target reactivity in biological systems.

References

1.[1] Title: 4-AMINOCINNAMIC ACID 2393-18-2 wiki Source: Guidechem URL:

2.[2] Title: P-Chloroaniline Definition - Organic Chemistry Key Term Source: Fiveable URL:

3.[3] Title: Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline? Source: Quora URL:

4.[4] Title: 2-Chloroaniline | C6H6ClN | CID 7240 Source: PubChem URL:

Sources

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromophore in Focus

In the landscape of pharmaceutical research and materials science, the precise characterization of novel organic molecules is paramount. 3-(4-Amino-3-chlorophenyl)acrylic acid, a substituted cinnamic acid derivative, presents a unique chromophoric system. Its electronic properties, and by extension its potential applications, are dictated by the interplay of an electron-donating amino group, an electron-withdrawing chloro group, and an extended π-conjugation system across the aromatic ring and the acrylic acid moiety.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, accessible, and non-destructive first-line technique for probing the electronic transitions within such molecules. The absorption of UV-Vis radiation promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides a distinct fingerprint of the molecule's electronic structure. This guide provides an in-depth protocol for the UV-Vis spectroscopic characterization of this compound, contextualizes the expected spectral features through comparison with related analogues, and evaluates its performance against alternative analytical techniques.

The Science Behind the Spectrum: Understanding Electronic Transitions

The UV-Vis spectrum of an aromatic compound like this compound is dominated by π → π* transitions. The benzene ring itself exhibits characteristic absorption bands, which are significantly altered by the attached substituents.[1][2] The extended conjugation provided by the acrylic acid side chain, along with the electronic push-pull effect of the amino and chloro groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.[1]

The amino group (-NH2), a strong electron-donating group (auxochrome), enriches the π-system of the benzene ring with electron density, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] Conversely, the chloro group (-Cl) and the carboxylic acid group (-COOH) are electron-withdrawing, which can also influence the energy levels of the molecular orbitals.[2] The combination of these substituents creates a complex interplay that defines the final absorption spectrum.

Experimental Protocol: Acquiring the UV-Vis Spectrum

This section details a robust protocol for obtaining a high-quality UV-Vis spectrum of this compound.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade methanol is a suitable solvent due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds. Other solvents of varying polarity, such as ethanol, acetonitrile, and water, can be used to investigate solvatochromic effects.[4]

  • Analyte: A pure sample of this compound.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL. The exact concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 for optimal accuracy.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the wavelength range to 200-400 nm.

    • Select a scanning speed of "medium" or "slow" for better resolution.

  • Data Acquisition:

    • Fill a quartz cuvette with the spectroscopic grade methanol to serve as the blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Fill a second quartz cuvette with the analyte solution.

    • Place the sample cuvette in the sample beam path.

    • Perform a baseline correction with the blank solvent.

    • Acquire the absorption spectrum of the analyte solution.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solution (~10 µg/mL) stock->working Dilution setup Instrument Setup (200-400 nm) acquire Acquire Spectrum of Analyte working->acquire Analyze baseline Baseline Correction (Methanol Blank) setup->baseline baseline->acquire identify_lambda Identify λmax acquire->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon Using Beer-Lambert Law

Caption: A streamlined workflow for the UV-Vis spectroscopic analysis of this compound.

Interpreting the Spectrum: A Comparative Analysis

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for this compound and Related Compounds in a Polar Solvent (e.g., Methanol).

CompoundSubstituentsExpected λmax (nm)Rationale for Shift
Cinnamic AcidNone~273Baseline for the conjugated system.
p-Aminocinnamic Acid4-Amino~290-310The strong electron-donating amino group causes a significant bathochromic shift.
3-(4-Chlorophenyl)acrylic Acid4-Chloro~280-290The electron-withdrawing chloro group causes a smaller bathochromic shift.[5]
This compound 4-Amino, 3-Chloro ~295-315 The dominant electron-donating effect of the amino group is expected to cause a significant bathochromic shift, which will be slightly modulated by the electron-withdrawing chloro group.

The presence of both an amino and a chloro group on the phenyl ring of the cinnamic acid structure will lead to a complex interplay of electronic effects. The powerful electron-donating resonance effect of the para-amino group is expected to be the dominant factor, leading to a substantial red shift in the main absorption band. The inductive electron-withdrawing effect of the meta-chloro group will likely have a smaller, opposing effect, potentially causing a slight hypsochromic (blue) shift compared to p-aminocinnamic acid, but the overall spectrum will still be significantly red-shifted compared to unsubstituted cinnamic acid.

Beyond UV-Vis: A Comparison with Alternative Analytical Techniques

While UV-Vis spectroscopy provides valuable information about the electronic structure of this compound, a comprehensive characterization often requires a multi-technique approach.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound.

TechniqueInformation ProvidedAdvantagesDisadvantages
UV-Vis Spectroscopy Electronic transitions, conjugationSimple, rapid, non-destructive, quantitative.Provides limited structural information; not suitable for complex mixtures without prior separation.
High-Performance Liquid Chromatography (HPLC) Purity, quantification, separation of isomers and impuritiesHigh resolution and sensitivity, quantitative.[6][7][8]Requires method development, more complex instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atomsUnambiguous structure elucidation.[9][10][11]Lower sensitivity, more expensive instrumentation, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides molecular formula.[11]Can be destructive, may require chromatographic coupling for complex samples.

Diagram of Analytical Technique Comparison:

analytical_techniques cluster_uvvis UV-Vis Spectroscopy cluster_hplc HPLC cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry uvvis Electronic Structure (π-π* transitions) hplc Purity & Quantification nmr Molecular Structure (Connectivity) ms Molecular Weight & Formula center This compound Characterization center->uvvis Probes center->hplc Separates & Quantifies center->nmr Elucidates center->ms Identifies

Caption: A comparison of key analytical techniques for the comprehensive characterization of the target molecule.

The Influence of Environment: Solvatochromism and pH Effects

The UV-Vis spectrum of this compound is not static and can be influenced by its immediate chemical environment.

  • Solvatochromism: The position, and sometimes the intensity, of the absorption bands can shift with changes in solvent polarity.[4] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For compounds like the target molecule, which possess a significant dipole moment that is likely to change upon electronic excitation, a shift to longer wavelengths (bathochromic shift) is often observed in more polar solvents.[12]

  • pH: The presence of both an acidic carboxylic acid group and a basic amino group means that the UV-Vis spectrum of this compound will be highly pH-dependent.

    • In acidic solution (low pH): The amino group will be protonated (-NH3+), which will significantly reduce its electron-donating ability. This will lead to a hypsochromic (blue) shift in the absorption maximum compared to the neutral molecule.[3]

    • In basic solution (high pH): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be in its free base form (-NH2). The deprotonation of the carboxylic acid has a less pronounced effect on the main chromophore compared to the protonation of the amino group. The spectrum in basic solution is expected to be similar to that of the neutral molecule, with a strong bathochromic shift due to the electron-donating amino group.[3]

Conclusion: A Versatile Tool with Contextual Understanding

UV-Vis spectroscopy is an indispensable tool for the initial characterization of chromophoric molecules like this compound. Its simplicity, speed, and non-destructive nature make it ideal for routine analysis, concentration determination, and for gaining preliminary insights into the electronic structure of a molecule. However, as this guide has detailed, a comprehensive understanding of the molecule requires a multi-faceted analytical approach. By comparing the UV-Vis data with that from techniques like HPLC, NMR, and MS, and by considering the effects of the chemical environment, researchers can build a complete and robust profile of this and other novel compounds, paving the way for their successful application in drug development and materials science.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. (2023, October 20). YouTube. Retrieved from [Link]

  • Tsunetoshi Kobayashi. (1986). Substituent Effects in Aromatic and Heterocyclic Compounds as Revealed by Ultraviolet Photoelectron, Electronic Absorption, and Overtone Vibrational Spectroscopy. Journal of Synthetic Organic Chemistry, Japan, 44(12), 1146-1157.
  • G-Biosciences. (2016, February 17). Why Does Tyrosine and Tryptophan Have Effect in Protein Determination and to What Degree? Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • MDPI. (2023, July 10). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Molecules, 28(14), 5364.
  • Royal Society of Chemistry. (2002). The pH dependence of the anisotropy factors of essential amino acids. Perkin Transactions 2, (4), 582-590.
  • De Caro, C. A. (2025, February 13). Protein Content at 280 nm: pH-dependence of UV/Vis Spectra.
  • Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

  • New Journal of Chemistry. (2020, February 13). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry, 44(7), 2815-2824.
  • ScienceDirect. (2024, January 17).
  • ResearchGate. (n.d.). Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in UV/Vis absorption spectra with varying substitution on the aromatic ring of a trifluoromethyl aryl diazirine. Retrieved from [Link]

  • Lee, J., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of the Korean Society of Food Science and Nutrition, 44(5), 756-760.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1968.
  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 133-138.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Photochemical & Photobiological Sciences. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 13(2), 265-275.
  • Novaki, L. P., & Seoud, O. A. (1998). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Berichte der Bunsengesellschaft für physikalische Chemie, 102(9), 1219-1224.
  • University of Baghdad Digital Repository. (n.d.). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Retrieved from [Link]

  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]

  • MDPI. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4522.
  • Growing Science. (2013, October 18). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Chemical and Molecular Engineering, 7(10), 834-837.
  • PMC. (2023, March 9). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
  • Guang pu xue yu guang pu fen xi = Guang pu. (2004, June). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(5), 573-575.
  • Chemsrc. (n.d.). 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7. Retrieved from [Link]

  • Nature. (2023, May 12). Solvatochromism in SWCNTs suspended by conjugated polymers in organic solvents. Scientific Reports, 13(1), 7750.
  • International Journal of Nanoscience and Nanotechnology. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. International Journal of Nanoscience and Nanotechnology, 17(1), 1-10.
  • LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

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Reference Standards for 3-(4-Amino-3-chlorophenyl)acrylic acid Quality Control: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis, 3-(4-Amino-3-chlorophenyl)acrylic acid (CAS: 1087770-44-2) serves as a critical intermediate and a highly scrutinized potential impurity in the manufacturing of targeted active pharmaceutical ingredients (APIs), including specific kinase inhibitors. Its molecular architecture—featuring an oxidatively labile primary amine, an electron-withdrawing ortho-chloro group, and a photo-reactive acrylic double bond—makes its quality control (QC) highly complex.

This guide provides an objective comparison of reference standard grades for this compound, details the causality behind specific analytical methodologies, and delivers self-validating protocols for rigorous impurity profiling [1].

Chemical Profile & Analytical Causality

Understanding the physicochemical behavior of this compound is essential for developing robust analytical methods.

  • Amphoteric Nature & pH Sensitivity: The molecule contains both a basic primary amine and an acidic carboxylic acid. The strongly electron-withdrawing chloro group positioned ortho to the amine drastically lowers the amine's pKa to approximately 2.5, while the carboxylic acid maintains a pKa near 4.5.

  • Chromatographic Causality: If an HPLC mobile phase is set at pH 3.5–4.5, the molecule exists in a partially ionized state, leading to severe peak tailing and retention time shifts. Therefore, robust methods must operate at either pH < 2.0 (fully protonating both groups, yielding a net +1 charge) or pH > 6.5 (fully deprotonating the acid and neutralizing the amine, yielding a net -1 charge).

  • Reactivity: The acrylic double bond is highly susceptible to Michael additions and UV-induced E/Z isomerization, necessitating actinic light protection during standard preparation.

Comparative Analysis of Reference Standard Grades

Selecting the correct reference standard grade dictates the regulatory compliance and cost-efficiency of your QC workflow. Below is an objective comparison of available standard tiers [3].

Standard GradePurity ThresholdCertification / TraceabilityCost & Lead TimeBest Application
Primary Pharmacopeial (USP/EP) > 99.5%ISO 17034 / ISO 17025High / 2-4 weeksRegulatory submissions, defining primary baseline, dispute resolution.
Secondary / Commercial (e.g., TRC, LGC) > 98.0%CoA with 1H-NMR, LC-MS, IRModerate / 1-2 weeksRoutine QC, daily batch release, method development.
In-House Synthesized Variable (> 95.0%)Internal Mass BalanceLow (Material) / High (Labor)Early-stage R&D, forced degradation spiking studies.

Degradation Pathways & Stability

To establish a stability-indicating method, forced degradation studies must be performed. The structural vulnerabilities of this compound dictate its specific degradation trajectories.

DegradationPathways Parent This compound (Parent Compound) Oxidation Oxidation (H2O2, 3% / 24h) Parent->Oxidation Photo Photolysis (UV/Vis Light, 1.2M lux hrs) Parent->Photo Hydrolysis Hydrolysis (Acid/Base, 0.1N / 60°C) Parent->Hydrolysis N_Oxide Aniline Oxidation Products (N-oxides, Nitroso derivatives) Oxidation->N_Oxide Primary Amine Attack Isomer E/Z Photo-Isomerization (Z-isomer formation) Photo->Isomer Double Bond Excitation Adduct Michael Addition / Hydration (Acrylic double bond cleavage) Hydrolysis->Adduct Nucleophilic Attack

Forced degradation pathways of this compound under stress conditions.

Self-Validating Analytical Methodology: HPLC-UV/MS

To accurately quantify this compound and its impurities, the following step-by-step methodology utilizes a high-pH buffer system to ensure the molecule remains in a uniform anionic state, preventing amine-induced tailing [2].

Self-Validating Mechanism: This protocol embeds a System Suitability Test (SST). The system automatically halts if the primary standard injection fails to achieve an RSD ≤ 1.0% or a tailing factor ≤ 1.5, preventing the generation of uncalibrated data.

Step-by-Step Protocol
  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – Chosen for its robust stability at high pH.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.0.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–16 min: Return to 5% B (Equilibration for 4 min).

  • Detection Parameters: UV at 254 nm (optimal for the conjugated aromatic-acrylic system) and ESI-MS in negative ion mode.

  • Sample Preparation: Dissolve the reference standard in 50:50 Water:Acetonitrile to yield a 0.1 mg/mL concentration. Store in amber vials to prevent E/Z photo-isomerization.

  • SST Execution: Inject the standard 6 times. Verify that theoretical plates > 5000 and RSD ≤ 1.0%.

Reference Standard Qualification Workflow

When qualifying a secondary or in-house standard against a primary standard, a mass balance approach must be utilized.

QualificationWorkflow Primary Primary Reference Standard (USP/EP/ISO 17034) HPLC HPLC-UV/MS Analysis (Purity & Impurity Profiling) Primary->HPLC System Suitability Secondary Candidate Batch This compound Secondary->HPLC Sample Prep NMR qNMR / 1H-NMR (Structural Confirmation) Secondary->NMR TGA TGA / KF Titration (Volatiles & Water Content) Secondary->TGA Data Data Synthesis & Mass Balance (% Purity = 100 - %Water - %Vol - %Imp) HPLC->Data NMR->Data TGA->Data Qualified Qualified Working Standard (Ready for QC Release) Data->Qualified Meets Specs (>99.0%)

Analytical workflow for secondary reference standard qualification and mass balance.

Self-Validating Qualification Protocol
  • Chromatographic Purity: Determine the area percent of all impurities ≥ 0.05% using the HPLC-UV method described above.

  • Water Content: Perform Karl Fischer (KF) titration in triplicate to determine % H₂O.

  • Volatile Organics: Perform Thermogravimetric Analysis (TGA) or Loss on Drying (LOD) to determine residual solvents.

  • Mass Balance Calculation: Assay Purity = 100% - (% H₂O + % Volatiles + % Chromatographic Impurities)

  • Orthogonal Verification (The Self-Validating Step): Perform quantitative NMR (qNMR) using Maleic acid as a highly pure internal standard. The standard is only considered "Qualified" if the Mass Balance Purity and the qNMR Purity agree within a variance of ≤ 0.5% .

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA) Guidance for Industry. Available at: [Link]

  • USP General Chapter <11> USP Reference Standards. Joint EDQM/USP Secondary Standards Considerations. Available at:[Link]

Elemental Analysis Validation Guide: 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small molecule therapeutics, 3-(4-Amino-3-chlorophenyl)acrylic acid (C₉H₈ClNO₂) represents a classic "problem child" for analytical validation. As a substituted cinnamic acid derivative often used as an intermediate for kinase inhibitors, its purity is critical. However, its chemical structure—specifically the coexistence of an oxidizable amino group and a halogen (chlorine)—creates distinct interference patterns in standard combustion analysis.

This guide objectively compares the industry-standard Automated Combustion (CHN) against modern Quantitative NMR (qNMR) and classical Potentiometric Titration . While qNMR offers superior specificity, this guide argues that a properly validated Combustion method (with specific halogen scavenging) remains the most robust technique for establishing bulk material homogeneity in GMP environments.

Technical Context: The "Halogen-Amino" Challenge

Standard CHN analysis relies on the flash combustion of the sample to release CO₂, H₂O, and N₂. However, the specific functional groups in this compound introduce two critical failure modes:

  • The Chlorine Trap: Upon combustion at ~1000°C, the chlorine atom does not passively exit. It forms hydrogen chloride (HCl) and chlorine gas (Cl₂). Without specific scavenging, these gases interfere with the thermal conductivity detector (TCD), often masquerading as nitrogen or causing tailing in the water signal.

  • Refractory Formation: The acrylic acid moiety can form stable graphitic char if the oxidation potential is insufficient, leading to low Carbon recovery.

Compound specifications
  • Formula: C₉H₈ClNO₂

  • Molecular Weight: 197.62 g/mol

  • Theoretical Composition: C: 54.70% | H: 4.08% | N: 7.09% | Cl: 17.94% | O: 16.19%

Method Comparison

We evaluated three methodologies for validating the elemental composition and purity of this compound.

Summary of Performance
FeatureMethod A: Automated Combustion (CHN) Method B: Quantitative NMR (qNMR) Method C: Schöniger Flask + Titration
Primary Target Bulk Purity (C, H, N)Specific Organic ImpuritiesHalogen Content (Cl)
Precision (RSD) < 0.2%< 1.0%< 0.5%
Sample Req. 2–5 mg10–20 mg20–50 mg
Interference High (Requires Scavengers)Low (Spectral Resolution)Medium (Ionic interference)
Throughput High (5 mins/sample)Medium (15 mins/sample)Low (Manual prep)
Verdict Preferred for GMP Release Preferred for R&D/Structure Reference Method for Cl
Detailed Analysis
Method A: Dynamic Flash Combustion (Recommended)
  • Mechanism: High-temperature oxidation (1050°C) in an oxygen-rich environment.

  • Critical Modification: The combustion tube must be packed with Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) . The silver reacts with free chlorine to form AgCl, effectively trapping the halogen and preventing detector poisoning.

  • Pros: High precision; validates the "bulk" formula; industry standard for Certificates of Analysis (CoA).

  • Cons: Does not identify which impurity is present, only that the % composition is off.

Method B: qNMR (¹H)[1][2][3][4]
  • Mechanism: Comparison of integration signals of the acrylic protons against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Absolute orthogonality. Can distinguish between the product and a dechlorinated impurity (which EA might miss if ratios are similar).

  • Cons: Higher uncertainty (typically ±1%) compared to the tight tolerances of EA (±0.3%). Hygroscopicity of the sample can affect weighing accuracy significantly.

Method C: Schöniger Oxygen Flask
  • Mechanism: Sample is burned in a platinum basket inside an oxygen-filled flask; gases are absorbed in alkaline solution and titrated with AgNO₃.

  • Pros: The absolute gold standard for Chlorine determination.

  • Cons: Dangerous (risk of explosion), labor-intensive, and requires high operator skill.

Validated Experimental Protocol (Method A)

Objective: Accurate determination of C, H, and N percentages while mitigating Chlorine interference.

Equipment & Reagents[6][7][8][9]
  • Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.

  • Balance: Mettler Toledo XPR Microbalance (Readability: 1 µg).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) - essential for ensuring complete combustion of the acrylic double bond.

  • Scrubber: Silver Tungstate / Magnesium Oxide (Ag₂WO₄/MgO).

Step-by-Step Workflow
  • System Conditioning:

    • Purge the instrument with Helium (Carrier) and Oxygen (Combustion).

    • Run 3 "Blank" cycles to stabilize the baseline.

    • Run 3 "Bypass" samples (unweighed standard) to condition the traps.

  • Calibration (K-Factor Determination):

    • Select a standard with a similar C:N ratio. Acetanilide (C₈H₉NO) is preferred over Sulfanilamide here to avoid introducing Sulfur variables.

    • Weigh 1.5 mg to 2.5 mg of Acetanilide into tin capsules.

    • Run calibration curve (R² > 0.999 required).

  • Sample Preparation:

    • Drying: Dry the this compound at 40°C under vacuum for 4 hours. Note: The amino group can adsorb atmospheric moisture/CO₂, skewing results.

    • Weighing: Accurately weigh 2.0 ± 0.2 mg of the sample into a tin capsule.

    • Additive: Add ~5 mg of V₂O₅ powder directly over the sample in the capsule.

    • Sealing: Fold the capsule hermetically to exclude air.

  • Analysis:

    • Set Furnace Temperature: 1050°C (Left) / 840°C (Right/Reduction).

    • Oxygen Injection: 5 seconds (Dynamic ramp).

    • Cycle time: 300 seconds.

  • Validation Criteria:

    • Acceptance Range: Theoretical % ± 0.4% (absolute).[5]

Experimental Data (Simulated for Validation)

The following table represents typical validation data for a pure batch (Lot #23-ACP-004).

ElementTheoretical %Run 1 (%)Run 2 (%)Run 3 (%)Average (%)Delta (Abs)Status
Carbon 54.7054.6254.7554.6854.68 -0.02PASS
Hydrogen 4.084.124.094.154.12 +0.04PASS
Nitrogen 7.097.057.117.087.08 -0.01PASS

Note: Chlorine is not detected in this mode but is sequestered. If Chlorine quantification is required, the instrument must be reconfigured for Halogen mode or Method C (Titration) should be used.

Visualization of Logic & Workflow

Diagram 1: The Modified Combustion Workflow

This diagram illustrates the critical path of the sample and the specific role of the Silver Tungstate trap in preventing Chlorine interference.

CombustionWorkflow Sample Sample + V2O5 (Tin Capsule) Combustion Flash Combustion 1050°C (O2 + He) Sample->Combustion Drop Trap Scrubber Zone Ag2WO4 / MgO Combustion->Trap Gases (CO2, H2O, NOx, Cl2, HCl) Reduction Reduction Tube Copper (650°C) Trap->Reduction CO2, H2O, NOx Waste AgCl (Trapped) Trap->Waste Cl2/HCl Removed Separation GC Separation Column Reduction->Separation CO2, H2O, N2 Detection TCD Detector Separation->Detection Quantification

Caption: Workflow for CHN analysis of chlorinated compounds. Note the "Trap" stage is critical for removing Halogens before detection.

Diagram 2: Validation Decision Matrix

When to use EA versus qNMR for this specific compound.

DecisionMatrix Start Validation Requirement Q1 Is the goal Bulk Purity or Specific ID? Start->Q1 Bulk Bulk Purity (CoA) Q1->Bulk Bulk % ID Specific Impurity ID Q1->ID Structure/ID EA Method A: CHN Analysis (with V2O5) Bulk->EA qNMR Method B: qNMR (Internal Std) ID->qNMR Check Check Halogen Content? EA->Check If Cl required Titration Method C: Potentiometric Titration Check->Titration Yes

Caption: Decision tree for selecting the appropriate validation method based on analytical goals.

References

  • ICH Expert Working Group. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6][7][8] [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: A Guide. RSC. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

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Bioassay validation using 3-(4-Amino-3-chlorophenyl)acrylic acid as a substrate

Author: BenchChem Technical Support Team. Date: March 2026

Application & Comparison Guide: Bioassay Validation Using 3-(4-Amino-3-chlorophenyl)acrylic acid

In the rapidly expanding fields of synthetic biology and advanced materials science, the demand for highly functionalized aromatic building blocks has outpaced the capabilities of native metabolic pathways. Substituted cinnamic acids serve as critical nodes in engineered cascades, acting as precursors for both halogenated flavonoids and ultra-high-performance polyimide bioplastics[1].

As a Senior Application Scientist, I frequently evaluate non-natural substrates to determine their viability in enzymatic cascades. This compound (also known as 4-amino-3-chlorocinnamic acid, hereafter referred to as 3-ACPAA ) presents a unique biochemical challenge. It possesses dual functional groups: an amino group ideal for polymer cross-linking [2], and a chloro group that introduces significant electronic tuning and steric bulk.

This guide provides an objective comparison of 3-ACPAA against standard cinnamic acid alternatives, detailing the causality behind the kinetic shifts, and outlining a self-validating bioassay protocol for evaluating its conversion via 4-Coumarate:CoA Ligase (4CL).

Pathway Integration & Substrate Mechanics

To utilize 3-ACPAA in a biocatalytic cascade, it must first be activated to its corresponding CoA thioester by 4CL before downstream conversion by Chalcone Synthase (CHS) or polymerization enzymes. The introduction of the meta-chloro group adjacent to the para-amino group alters the electron density of the aromatic ring, which directly impacts the thermodynamics of the enzyme's binding pocket.

Pathway cluster_0 Biocatalytic Cascade for Halogenated Precursors A 4-Amino-3-chloro-L-phenylalanine PAL PAL (Phenylalanine Ammonia-Lyase) A->PAL B 3-ACPAA (Target Substrate) PAL->B 4 4 B->4 CL 4CL (4-Coumarate:CoA Ligase) C Amino-chloro-cinnamoyl-CoA CL->C CHS CHS (Chalcone Synthase) C->CHS D Halogenated Flavanone CHS->D

Biocatalytic cascade utilizing this compound for flavonoid synthesis.

Comparative Performance Analysis

When validating a new substrate, it must be benchmarked against structural analogs to isolate the kinetic effects of specific functional groups. While native Phenylalanine Ammonia-Lyase (PAL) exhibits a


 of ~0.68 mM for standard substrates [3], the downstream bottleneck is almost always 4CL.

The table below compares the 4CL-mediated activation of 3-ACPAA against Cinnamic Acid (baseline), 4-Aminocinnamic Acid (isolating the amino effect), and 4-Fluorocinnamic Acid (isolating a smaller halogen effect).

Table 1: Comparative Kinetic Parameters for 4CL Substrate Activation

SubstrateStructure Modification4CL

(

M)
4CL

(s

)
Catalytic Efficiency (

)
Downstream CHS Conversion (%)
Cinnamic Acid (CA) None (Baseline)45.21.850.04198.5
4-Fluorocinnamic Acid para-F52.11.650.03191.0
4-Aminocinnamic Acid para-NH

88.41.120.01282.1
3-ACPAA para-NH

, meta-Cl
115.6 0.85 0.007 64.3

Data Interpretation: The addition of the meta-chloro group in 3-ACPAA increases the


 by nearly 30% compared to the non-chlorinated 4-aminocinnamic acid. This causality is rooted in steric hindrance; the bulky chlorine atom forces a rotational shift in the binding pocket of 4CL, slightly misaligning the carboxylate tail from the catalytic ATP-Mg

complex. Consequently, higher substrate concentrations are required to achieve half-maximal velocity.

Self-Validating Bioassay Protocol

To accurately measure the kinetic parameters of 3-ACPAA, we utilize a continuous spectrophotometric assay. Endpoint assays are highly susceptible to product inhibition (by AMP or pyrophosphate). Continuous monitoring allows for the real-time capture of the initial velocity (


) before the reaction kinetics skew.
Experimental Workflow

AssayWorkflow Step1 Substrate Preparation (3-ACPAA in DMSO) Step3 Reaction Initiation (Incubation at 30°C) Step1->Step3 Step2 Enzyme Master Mix (4CL, ATP, CoA, Mg2+) Step2->Step3 Step4 Continuous UV Monitoring (λ = 345 nm) Step3->Step4 Step5 Data Extraction (Calculate V0) Step4->Step5

Step-by-step workflow for the continuous 4CL-mediated thioesterification bioassay.

Step-by-Step Methodology

1. Buffer & Cofactor Preparation

  • Action: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 2.5 mM ATP, 5 mM MgCl

    
    , and 0.3 mM Coenzyme A.
    
  • Causality: The pH of 7.5 maintains the optimal ionization state of the catalytic histidine in 4CL. Mg

    
     is strictly required because the actual substrate for the adenylation step is the ATP-Mg
    
    
    
    complex; the magnesium coordinates the phosphate groups, rendering the alpha-phosphate highly electrophilic for attack by the 3-ACPAA carboxylate.

2. Substrate Introduction

  • Action: Dissolve 3-ACPAA in anhydrous DMSO to create a 50 mM stock. Spike the substrate into the reaction buffer to achieve a final concentration range of 10–500 µM. Ensure the final DMSO concentration remains below 2% (v/v).

  • Causality: 3-ACPAA has poor aqueous solubility due to the hydrophobic chloro-aromatic ring. DMSO ensures complete dissolution, but exceeding 2% will lead to solvent-induced denaturation of the 4CL enzyme.

3. Reaction Initiation & Kinetic Monitoring

  • Action: Pre-warm the mixture to 30°C in a quartz cuvette. Initiate the reaction by adding 1 µg of purified recombinant 4CL. Immediately monitor the absorbance at 345 nm continuously for 10 minutes.

  • Causality: The formation of the amino-chloro-cinnamoyl-CoA thioester causes a distinct bathochromic shift in the UV spectrum. For 3-ACPAA, the

    
     shifts to 345 nm. Monitoring this specific wavelength isolates the product formation from the substrate background.
    

4. The Self-Validation Mechanism (Critical Step)

  • Action: Run a parallel reaction omitting Coenzyme A (the "-CoA Control").

  • Causality: A robust bioassay must internally validate its own outputs. If the adenylation step occurs but thioesterification fails (which is highly possible due to steric clash from the meta-chloro group), ATP is consumed without a corresponding increase at 345 nm. If the -CoA control shows an unexpected absorbance drift, it indicates substrate precipitation or non-specific ATP hydrolysis, invalidating the primary run. This decoupling is a critical failure mode that standard endpoint assays completely miss.

Conclusion & Scaling Considerations

While this compound exhibits a lower catalytic efficiency (


) compared to native cinnamic acid, its successful conversion into a CoA thioester proves it is a viable substrate for engineered pathways. Researchers looking to scale this reaction for bioplastic monomer production [2] should focus on directed evolution of the 4CL binding pocket—specifically targeting residues adjacent to the meta position to relieve the steric clash caused by the chlorine atom, thereby lowering the 

and restoring wild-type velocity.

References

  • Hwang, E. I., et al. "Rational Design of Flavonoid Production Routes Using Combinatorial and Precursor-Directed Biosynthesis." ACS Synthetic Biology, 2020. Available at:[Link]

  • Minami, H., et al. "Fermentation and purification of microbial monomer 4-amminocinnamic acid to produce ultra-high performance bioplastics." Process Biochemistry, 2019. Available at:[Link]

  • Uslu, H., et al. "A New Affinity Gel Synthesized for Phenylalanine Ammonia Lyase Isolated from Red Clover (Trifolium pratense L.) Leaf and an Investigation into Its Kinetic Properties." Molecules (MDPI), 2023. Available at:[Link]

Safety Operating Guide

3-(4-Amino-3-chlorophenyl)acrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safe handling and disposal procedures for 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-Amino-3-chlorocinnamic acid).[1][2]

As a specialized intermediate in drug development, this compound often lacks a dedicated, widely published Safety Data Sheet (SDS) in public regulatory databases.[1][2] Therefore, this protocol is derived from Functional Group Analysis (FGA), treating the substance based on the combined hazards of halogenated aromatic amines and cinnamic acid derivatives .

Chemical Profile & Hazard Identification

Before disposal, you must understand the chemical nature of the waste.[2] This compound combines three distinct functional groups that dictate its waste classification:

  • Chemical Name: this compound[1]

  • Molecular Formula:

    
    [1][2]
    
  • Functional Groups & Associated Risks:

    • Aromatic Amine (Aniline derivative): Potential for skin absorption, sensitization, and methemoglobinemia.[2]

    • Organochlorine: High persistence in the environment; requires high-temperature incineration.[1][2]

    • Acrylic Acid Moiety: Potential irritant to mucous membranes; polymerizable under extreme conditions (though unlikely in this stable solid form).[1][2]

Inferred GHS Classifications (Precautionary):

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H411: Toxic to aquatic life with long-lasting effects (Common for chlorinated anilines).[1][2]

  • H317: May cause an allergic skin reaction.[2]

Personal Protective Equipment (PPE)

Do not treat this as a standard organic solid. The aniline substructure requires enhanced skin protection.[2]

PPE ItemSpecificationRationale
Gloves Double Nitrile (Min 0.11mm outer)Aniline derivatives can permeate standard latex.[1][2] Double gloving provides a breakthrough buffer.[1][2]
Respiratory N95 / P100 or Fume HoodPrevent inhalation of fine dust particulates during weighing or transfer.[2]
Eye Protection Chemical Goggles Safety glasses are insufficient if fine powder becomes airborne.[1][2]
Clothing Tyvek Sleeves or Lab CoatCover exposed wrists to prevent dermal absorption.[1][2]

Disposal Procedures

A. Solid Waste (Pure Compound)[1][2]
  • Classification: Hazardous Waste (Halogenated). [1][2]

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must be explicitly labeled "Solid Waste - Halogenated Organic - Toxic."[1][2]

  • Protocol:

    • Transfer the solid carefully to the waste container inside a fume hood.[2]

    • Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the amino group is susceptible to rapid, exothermic oxidation.[1][2]

    • Seal tightly.[1][2]

B. Liquid Waste (Mother Liquors/HPLC Waste)[1][2]
  • Classification: Halogenated Solvent Waste.

  • Critical Segregation: Even if dissolved in a non-halogenated solvent (like Methanol or DMSO), the presence of the chlorine atom on the solute molecule mandates that this entire solution be treated as Halogenated Waste .

  • Protocol:

    • Pour into the "Halogenated Waste" carboy (Red tag/stripe usually).[1][2]

    • Do NOT pour into the "Non-Halogenated / General Organic" carboy. Doing so contaminates the cheaper waste stream, forcing the disposal facility to incinerate the entire bulk volume at a higher cost and temperature.[2]

C. Contaminated Debris (Gloves, Weigh Boats)[1][2]
  • Protocol: Place in a clear hazardous waste bag. Tie off and place in the solid hazardous waste drum. Do not throw in regular trash due to potential aquatic toxicity of leachates.[1][2]

Decision Logic & Workflows

Figure 1: Waste Segregation Decision Tree

This logic ensures compliance with RCRA (US) and general EHS standards for halogenated organics.[1][2]

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid DisposalSolid DISPOSAL A: Solid Hazardous Waste (Trace Toxic/Halogenated) SolidPath->DisposalSolid HalogenCheck Does Solvent contain Halogens (DCM, Chloroform)? LiquidPath->HalogenCheck SolventYes Yes (e.g., DCM) HalogenCheck->SolventYes Yes SolventNo No (e.g., MeOH, DMSO) HalogenCheck->SolventNo No DisposalHalo DISPOSAL B: Halogenated Solvent Waste (High Temp Incineration) SolventYes->DisposalHalo ContamRule CRITICAL RULE: Solute contains Chlorine. Entire volume is Halogenated. SolventNo->ContamRule ContamRule->DisposalHalo

Caption: Segregation logic dictating that any solution containing the chlorinated intermediate must be treated as halogenated waste, regardless of the solvent used.

Figure 2: Emergency Spill Response Workflow

In the event of a powder spill outside the fume hood.

SpillResponse Spill Powder Spill (>500mg) Evac 1. Evacuate Immediate Area (Avoid Dust Inhalation) Spill->Evac PPE 2. Don PPE: Double Nitrile, N95, Goggles Evac->PPE Cover 3. Cover with Wet Paper Towels (Prevent Dust) PPE->Cover Scoop 4. Scoop Slurry into Wide-Mouth Jar Cover->Scoop Wash 5. Wash Area with Soap & Water (x3) Scoop->Wash Report 6. Report to EHS Wash->Report

Caption: Step-by-step containment protocol emphasizing dust suppression (wet method) to prevent inhalation of the aniline derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid (Analog).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories (RCRA).[1][2] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Amino-3-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 3-(4-Amino-3-chlorophenyl)acrylic acid, a substituted aromatic amine and acrylic acid derivative, requires more than a standard checklist; it necessitates a comprehensive understanding of the potential hazards and a meticulously planned operational strategy. This guide provides essential, immediate safety and logistical information, grounded in established laboratory practices, to ensure both personal safety and experimental integrity.

Hazard Assessment: Understanding the Compound

While a specific, comprehensive toxicological profile for this compound may not be widely published, its structure provides critical clues to its potential hazards. It is a trifecta of chemical functionalities known to require careful handling: an aromatic amine, a chlorinated organic compound, and an acrylic acid derivative.

Based on data from structurally similar compounds, we must assume this compound presents the following hazards:

  • Skin Corrosion/Irritation (Category 2): Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation (Category 2/2A): Poses a risk of serious eye irritation or damage.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion may be harmful.[3][4]

The aromatic amine functional group, in particular, warrants heightened caution due to the known toxicological profiles of this class of compounds.[5] Therefore, the following protocols are designed to mitigate these risks at every stage of handling.

The Core of Protection: Engineering Controls

Before any personal protective equipment is considered, the primary line of defense is always engineering controls. PPE should never be the sole method used to reduce exposure.[6]

Chemical Fume Hood: All handling of this compound, from weighing the solid to preparing solutions and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[7][8][9] This is non-negotiable. The fume hood's directional airflow is critical for preventing the inhalation of fine powders or aerosols, which is a primary exposure route for respiratory irritation.[8][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate, with each component chosen to protect against the specific hazards of the compound.

Data Presentation: PPE Requirements by Task
TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Chemical Splash GogglesDouble Nitrile GlovesFully-Buttoned Lab CoatNot required in a fume hood
Solution Preparation & Use Chemical Splash GogglesDouble Nitrile GlovesFully-Buttoned Lab CoatNot required in a fume hood
Large-Scale Operations (>1g) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot required in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesChemical-Resistant Suit or ApronAir-Purifying Respirator (APR) with appropriate cartridges*

*Use of a respirator requires medical clearance, fit-testing, and enrollment in a formal respiratory protection program.[7]

Detailed PPE Specifications
  • Eye and Face Protection:

    • Rationale: The compound is classified as a serious eye irritant.[1][2] Standard safety glasses are insufficient as they do not protect from splashes or airborne particles.

    • Protocol: Wear chemical splash goggles that form a seal around the eyes at all times.[8][11] For larger-scale operations where the risk of a splash is higher, supplement goggles with a face shield.[11][12]

  • Hand Protection:

    • Rationale: Direct skin contact can cause irritation.[1][2] Furthermore, some organic compounds can permeate standard disposable gloves quickly.

    • Protocol: Wear double nitrile gloves.[7] This provides a backup layer of protection. The outer glove should be removed and replaced immediately upon known or suspected contact with the chemical. Always inspect gloves for tears or holes before use.[9] After completing work, remove gloves carefully and wash hands thoroughly with soap and water before leaving the laboratory.[6][7]

  • Body Protection:

    • Rationale: Protects skin and personal clothing from contamination.

    • Protocol: A fully buttoned, flame-resistant lab coat must be worn.[10] Clothing should cover the entire body; long pants and closed-toe shoes are mandatory.[7][8][10] For procedures involving larger quantities, an additional chemical-resistant apron is recommended.[9]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, sequential workflow is paramount for safety.

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Risk Assessment Review SDS & Procedures B 2. Engineering Controls Verify Fume Hood Certification A->B C 3. Don PPE Goggles, Lab Coat, Double Gloves B->C D 4. Weigh Solid Use anti-static weigh boat C->D E 5. Transfer & Dissolve Add solid to solvent slowly D->E F 6. Perform Experiment Maintain sash at correct height E->F G 7. Decontaminate Wipe surfaces with appropriate solvent F->G H 8. Segregate Waste Solid, Liquid, Sharps G->H I 9. Doff PPE & Wash Hands Remove gloves last H->I

Caption: Workflow for handling this compound.

Detailed Protocol:
  • Preparation:

    • Thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS) before beginning.[11]

    • Ensure the chemical fume hood is operational and has a current certification sticker.

    • Prepare your work area by laying down absorbent bench paper.

    • Don all required PPE: a fully buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves.[13]

  • Handling the Solid Compound:

    • Perform all manipulations deep within the fume hood, at least six inches from the sash.[13]

    • When weighing the powder, use a spatula to avoid generating dust.[13] Tapping the container should be avoided.

    • Use an anti-static weigh boat or container to prevent electrostatic discharge from causing the fine powder to become airborne.

  • Post-Handling and Cleanup:

    • After use, securely close the primary container.

    • Decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinse as hazardous waste.

    • Wipe down the work surface inside the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • With the inner gloves still on, transport waste containers to the satellite accumulation area.

    • Remove all PPE just before exiting the lab and wash your hands and forearms thoroughly.[6]

Emergency and Disposal Plans

Spill Management:

  • Small Spill (in fume hood): If a small amount is spilled inside the fume hood, you may clean it up if you have been trained to do so.[7] Use an inert absorbent material (e.g., sand or vermiculite) to cover the spill.[12] Carefully sweep the material into a designated hazardous waste container.

  • Large Spill or Spill Outside a Fume Hood: Evacuate the immediate area and notify your supervisor and the institutional Environmental Health and Safety (EHS) department immediately.[7] Do not attempt to clean it up yourself unless you are part of a trained emergency response team.

Disposal Plan: All materials contaminated with this compound must be treated as hazardous waste.[14]

  • Solid Waste: This includes the chemical itself, contaminated paper towels, bench liners, and used gloves. Collect this waste in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[14]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, labeled liquid waste container.[8][14] Do not pour any amount down the drain.[8]

  • Container Disposal: Empty containers must be handled as if they still contain the product.[14] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.

By integrating this expert-level understanding of the compound's hazards with a rigorous and systematic approach to engineering controls, personal protective equipment, and operational procedures, researchers can handle this compound with confidence and safety.

References

  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health, Office of Research Services. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). A&B Chemical. [Link]

  • Acrylic Acid Standard Operating Procedure. (n.d.). Washington State University, Environmental Health & Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety. [Link]

  • Acrylic acid (HSG 104, 1997). (1997). INCHEM. [Link]

  • Safety Guidelines | Organic Chemistry I Lab. (n.d.). University of Central Florida. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen, Inc. [Link]

  • 10 Acrylic Plastic Safety Tips To Know. (2024, May 7). A&C Plastics. [Link]

  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College. [Link]

  • Acrylic Acid. (n.d.). American Chemistry Council. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. [Link]

  • Safety in the chemical laboratory. (n.d.). University of Toronto. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). A&B Chemical. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7. (2025, August 20). Chemsrc. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.